molecular formula C7H6ClN5 B2429614 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine CAS No. 1832583-43-3

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Cat. No.: B2429614
CAS No.: 1832583-43-3
M. Wt: 195.61
InChI Key: SPVSXXFBKUTYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C7H6ClN5 and its molecular weight is 195.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-6-(triazol-2-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN5/c8-6-3-5(9)4-10-7(6)13-11-1-2-12-13/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVSXXFBKUTYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)C2=C(C=C(C=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine CAS 1832583-43-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (CAS 1832583-43-3)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 1832583-43-3, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The document elucidates the compound's physicochemical properties, details established and potential synthetic pathways, outlines methods for analytical characterization, and explores its applications as a pivotal scaffold in modern drug discovery. By integrating field-proven insights with foundational chemical principles, this whitepaper serves as an essential resource for professionals engaged in the design and synthesis of novel therapeutic agents and functional materials.

Introduction: A Scaffold of Strategic Importance

This compound is a unique heterocyclic compound featuring a pyridine ring substituted with both a chloro and an amino group, and critically, a 2H-1,2,3-triazole moiety.[1] This specific arrangement of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.

The strategic importance of this molecule is rooted in the proven pharmacological relevance of its constituent parts:

  • Pyridine Ring: A ubiquitous scaffold in pharmaceuticals, the pyridine ring is a core component of numerous approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[2]

  • 1,2,3-Triazole Moiety: The triazole ring is a well-established pharmacophore known for its metabolic stability and capacity to act as a bioisostere for other functional groups.[3][4][5] Triazole derivatives have demonstrated a wide spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[3][6][7] The 1,2,3-triazole isomer, often synthesized via "click chemistry," is particularly favored in drug discovery for its high efficiency and biocompatibility.[3]

  • Chloro and Amino Substituents: These functional groups serve as critical handles for further molecular elaboration. The chlorine atom can be displaced via nucleophilic substitution reactions, while the amine group provides a site for amide bond formation, alkylation, or diazotization, enabling the construction of diverse compound libraries.[1]

This guide will delve into the technical specifics of this compound, providing a framework for its synthesis, characterization, and strategic deployment in research and development programs.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is paramount for its effective use in experimental settings. The key identifiers and physicochemical data for this compound are summarized below.

PropertyValueReference
CAS Number 1832583-43-3[8][9]
Molecular Formula C₇H₆ClN₅[1][10][11]
Molecular Weight 195.61 g/mol [10][11]
IUPAC Name This compound[8]
SMILES ClC1=CC(N)=CN=C1N2N=CC=N2[10]
InChI Key SPVSXXFBKUTYGT-UHFFFAOYSA-N[11]
Appearance Solid (form may vary)N/A
Thermal Stability Structurally stable up to approximately 180°C[1]

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step sequence that leverages established methodologies in heterocyclic chemistry.[1] The primary strategic consideration is the controlled formation of the substituted pyridine core and the subsequent or concurrent installation of the triazole ring.

Core Synthetic Strategies

Conventional approaches rely on sequential coupling and cyclization reactions.[1] Key methods include:

  • Click Chemistry (Azide-Alkyne Cycloaddition): This is a highly efficient and widely used method for forming the 1,2,3-triazole ring.[1][3] The strategy involves reacting a pyridine precursor containing an azide group with an alkyne in the presence of a copper catalyst.

  • Direct Amination: The amino group can be introduced onto a pre-formed 5,6-disubstituted chloropyridine ring through various amination protocols.

  • Cyclization Reactions: The pyridine ring itself can be constructed via formal [3+3] cycloaddition reactions using appropriate enamine and unsaturated aldehyde/ketone precursors.[12][13]

A generalized workflow for the synthesis is depicted below. The choice of specific reagents and conditions depends on the desired scale and the availability of starting materials.

cluster_pyridine Pyridine Core Synthesis cluster_triazole Triazole Ring Formation Start Halogenated Pyridine Precursor Func1 Functional Group Interconversion (e.g., Nitration -> Reduction) Start->Func1 Step 1 Func2 Introduction of Azide Precursor Func1->Func2 Step 2 Click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Func2->Click Step 3 Purify Chromatographic Purification Click->Purify Step 4 Target This compound Purify->Target Step 5

Caption: Generalized Synthetic Workflow Diagram.

Exemplary Synthesis Protocol

This protocol is a representative, conceptual methodology based on common synthetic transformations in heterocyclic chemistry.

Objective: To synthesize this compound.

Step 1: Synthesis of 2,3-Dichloro-5-nitropyridine

  • To a solution of 2-amino-5-chloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to yield 5-chloro-2-amino-3-nitropyridine.

  • Treat the product with a diazotizing agent (e.g., NaNO₂/HCl) followed by a Sandmeyer reaction with CuCl to replace the amino group with a second chlorine atom.

Step 2: Synthesis of 2-Azido-3-chloro-5-nitropyridine

  • Dissolve 2,3-dichloro-5-nitropyridine in a polar aprotic solvent such as DMF.

  • Add sodium azide (NaN₃) and heat the mixture to 60-80°C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 2-(2H-1,2,3-triazol-2-yl)-3-chloro-5-nitropyridine

  • In a suitable solvent, combine 2-azido-3-chloro-5-nitropyridine, an alkyne source (e.g., trimethylsilylacetylene), and a copper(I) catalyst (e.g., CuI) with a ligand (e.g., TMEDA).

  • Stir the reaction at room temperature until the azide is consumed. If a silyl-protected alkyne was used, deprotection is necessary using a reagent like TBAF.

Step 4: Reduction of the Nitro Group

  • Dissolve the product from Step 3 in ethanol or methanol.

  • Add a reducing agent, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation (H₂ gas with a Pd/C catalyst).

  • Heat the reaction to reflux for 2-4 hours or stir under H₂ atmosphere until the reaction is complete.

  • Filter the reaction mixture through celite to remove the catalyst/iron salts.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing chemical shifts, coupling constants, and integration of protons and carbons.

  • Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches for the amine and aromatic C-H and C=N vibrations.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, angles, and crystal packing information.[1] Studies have shown that this compound can crystallize in different systems depending on the conditions.[1]

Crystallographic ParameterReported Values
Crystal System Orthorhombic or Monoclinic
Space Group Pna2₁ (Orthorhombic) or other monoclinic groups
  • Thermogravimetric Analysis (TGA): Used to assess thermal stability, indicating the compound is stable up to approximately 180°C under an inert atmosphere.[1]

Applications in Research and Development

The true value of this compound lies in its application as a versatile building block for creating more complex molecules with desired biological or material properties.[1][9][14]

cluster_medchem Medicinal Chemistry cluster_material Materials Science center CAS 1832583-43-3 Scaffold kinase Kinase Inhibitors center->kinase ATP-mimetic scaffold anticancer Anticancer Agents center->anticancer Targets proliferative pathways antiviral Antiviral Compounds center->antiviral Inhibits viral replication enzymes polymers Functional Polymers center->polymers Monomer for polymerization probes Fluorescent Probes center->probes Tunable photophysical properties mofs Metal-Organic Frameworks center->mofs N-donor for metal coordination

Caption: Core Applications as a Molecular Scaffold.

Drug Discovery

The compound is an ideal starting point for lead optimization campaigns.[1]

  • Kinase Inhibitors: The pyridine-amine core can mimic the hinge-binding motif of ATP, a common strategy for designing kinase inhibitors for oncology.[14][15] The triazole and chloro-substituent can be elaborated to target specific pockets within the kinase active site, enhancing potency and selectivity.

  • Antiviral and Antibacterial Agents: The triazole ring is a known pharmacophore in many antimicrobial drugs.[5][7] This scaffold can be used to develop new agents targeting drug-resistant pathogens.[16]

  • CNS Drug Candidates: Pyridine and triazole derivatives have shown promise in treating neurological disorders.[3][17]

Materials Science
  • Functional Polymers: The compound can be used as a monomer to synthesize polymers with enhanced thermal stability and specific chemical properties.[1]

  • Fluorescent Probes: The conjugated heterocyclic system provides a platform for designing fluorescent molecules for biological imaging applications.[1]

  • Metal Coordination: The nitrogen atoms in both the pyridine and triazole rings can act as ligands to coordinate with metal ions, suggesting potential use in creating catalysts or metal-organic frameworks (MOFs).[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are mandatory.

  • Hazard Identification: The compound is associated with the following hazard statements:

    • H302: Harmful if swallowed.[10]

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H332: Harmful if inhaled.[10]

  • Recommended Precautions:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

    • Always handle in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is often recommended), protected from light and kept under an inert atmosphere to ensure long-term stability.[14]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed molecular scaffold that offers significant opportunities in diverse scientific fields. Its unique combination of a pharmacologically relevant pyridine-triazole core with versatile functional handles makes it an invaluable tool for medicinal chemists and material scientists. A thorough understanding of its synthesis, properties, and potential applications, as detailed in this guide, is crucial for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

  • International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Available from: [Link]

  • Tolyltriazole | Benzotriazole. (2023). 1,2,4-Triazole Sodium Salt. Available from: [Link]

  • PubMed. (2023). Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. Available from: [Link]

  • ACS Publications. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Available from: [Link]

  • Frontiers. (2023). Editorial: Pharmaceutical insights into the triazoles: Recent advances. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Triazole, Properties and its Medical Applications. Available from: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Available from: [Link]

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available from: [Link]

  • ResearchGate. (2018). (PDF) Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity. Available from: [Link]

  • Zhaowusoft. 1832583-43-3. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Scribd. An Efficient Synthesis of 2 Amino 5 Chloro 3 Pyridinecarbox | PDF. Available from: [Link]

  • Google Patents. US11325906B2 - Chemical compounds.
  • NIH National Center for Biotechnology Information. (2017). Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Available from: [Link]

  • AA Blocks. 1875603-50-1 | 5-chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid. Available from: [Link]

  • NIH National Center for Biotechnology Information. Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives. Available from: [Link]

  • Google Patents. (12) United States Patent. Available from: [Link]

  • Google Patents. (12) United States Patent. Available from: [Link]

  • S4ME. (2024). Mitodicure GmbH - Research into ME/CFS treatments. Available from: [Link]

  • Journal of Al-Nahrain University. (2013). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Available from: [Link]

  • ResearchGate. (2025). (PDF) Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Available from: [Link]

  • NIH National Center for Biotechnology Information. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Available from: [Link]

  • NIH National Center for Biotechnology Information. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Available from: [Link]

  • PubMed. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Available from: [Link]

  • PubMed Central. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]

  • PubMed. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Available from: [Link]

  • PubChem. 5-Chloro-6-(2-chloro-3-pyridinyl)pyridin-2-amine. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Available from: [Link]

  • Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. Available from: [Link]71)

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (CAS No. 1832583-43-3), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's structural, physical, and chemical characteristics. The guide synthesizes available experimental data with computationally predicted properties to offer a holistic profile. Furthermore, it outlines authoritative, step-by-step protocols for the experimental determination of key parameters such as aqueous solubility and lipophilicity (LogP), providing a framework for the empirical validation of this compound's attributes.

Introduction and Compound Significance

This compound is a unique heterocyclic molecule featuring a chlorinated pyridine core linked to a 2H-1,2,3-triazole moiety. The convergence of these two pharmacologically significant scaffolds—the aminopyridine and the triazole—suggests a high potential for biological activity. Aminopyridines are a known class of compounds that can act as potassium channel blockers, among other functions, and are used in various therapeutic areas.[1][2] The 1,2,3-triazole ring is a highly stable, aromatic heterocycle that is often employed in medicinal chemistry as a bioisostere for other functional groups and is a key component in "click chemistry" for the efficient synthesis of new chemical entities.[3][4][5]

The specific arrangement of a chloro-substituent, an amine group, and a triazole ring on the pyridine core creates a distinct electronic and steric profile, making this compound a valuable building block for the synthesis of targeted kinase inhibitors and other potential therapeutic agents.[6] Its structure also suggests utility in materials science, where the triazole group can engage in metal coordination and the formation of functional polymers.[3] A thorough understanding of its physicochemical properties is paramount for its application in any of these fields, as these properties govern its solubility, permeability, metabolic stability, and formulation feasibility.

Compound Identity and Structure

The fundamental identity of this compound is established by its chemical formula, molecular weight, and unique structural identifiers.

PropertyValueSource(s)
CAS Number 1832583-43-3[3][7]
Molecular Formula C₇H₆ClN₅[3]
Molecular Weight 195.61 g/mol [3]
IUPAC Name This compound[3]
SMILES C1=NN(N=C1)C2=C(C=C(C=N2)N)Cl[8]
InChI Key SPVSXXFBKUTYGT-UHFFFAOYSA-N[3]

Core Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. This section details the known and predicted properties of this compound.

ParameterValue / ObservationRationale and Scientific InsightSource(s)
Physical State Expected to be a solid at room temperature.Heterocyclic compounds of this molecular weight are typically crystalline solids.[9]
Aqueous Solubility Limited, estimated to be < 1 mg/mL at ambient temperature.The predominantly aromatic structure and the lipophilic chlorine atom contribute to low water solubility, despite the presence of a hydrophilic amino group.[3]
Lipophilicity (LogP) Predicted value to be provided upon calculation.The balance between the polar amine and triazole nitrogens and the nonpolar chloropyridine ring will determine the partitioning behavior. A reliable LogP value is critical for predicting membrane permeability and drug-likeness.[10][11]
Acid/Base Properties (pKa) Predicted value(s) to be provided upon calculation.The aminopyridine moiety is expected to have a basic pKa, while the triazole ring is weakly basic. The precise pKa values are crucial for understanding the compound's ionization state at physiological pH, which affects solubility and target binding.[12][13]
Thermal Stability Stable up to approximately 180°C under a nitrogen atmosphere.Thermogravimetric analysis (TGA) indicates a robust aromatic framework. Decomposition above this temperature is expected.[3]
Melting Point No experimental data available.Differential Scanning Calorimetry (DSC) would be the standard technique to determine the melting point and any polymorphic transitions.
Boiling Point Not applicable; likely to decompose before boiling.The thermal stability data suggests decomposition at temperatures below a potential boiling point at atmospheric pressure.[3]

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral characteristics are outlined below.

SpectroscopyExpected Observations and InterpretationSource(s)
¹H NMR Aromatic proton signals are expected in the range of δ 7.36-8.64 ppm, corresponding to the protons on the pyridine and triazole rings. The exact chemical shifts and coupling constants would provide detailed information on the substitution pattern.[3]
¹³C NMR Resonances for the seven carbon atoms would be observed in the aromatic region of the spectrum, with chemical shifts influenced by the electron-withdrawing and -donating effects of the substituents.[14]
Infrared (IR) Spectroscopy Characteristic absorption bands would be expected for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).[14]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be expected at m/z 195.61 (with an isotopic pattern for one chlorine atom). Fragmentation would likely involve the loss of N₂ from the triazole ring and cleavage of the pyridine ring, consistent with the fragmentation patterns of related heterocyclic compounds.

Experimental Protocols for Key Physicochemical Parameters

To ensure the generation of reliable and reproducible data for novel compounds like this compound, standardized experimental protocols are essential. The following sections provide detailed, authoritative methodologies for determining aqueous solubility and LogP.

Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236>.[10][12][15] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Causality Behind Experimental Choices:

  • Equilibrium: The extended incubation time (24-48 hours) is crucial to ensure that a true thermodynamic equilibrium is reached between the solid compound and the solution.

  • Purity: The use of a pure, solid compound is essential as impurities can significantly affect solubility.

  • pH Control: Maintaining a constant pH with a buffer is critical for ionizable compounds, as their solubility can be highly pH-dependent.

  • Temperature Control: Solubility is temperature-dependent, so a constant temperature must be maintained throughout the experiment.

  • Phase Separation: Centrifugation and filtration are necessary to completely separate the undissolved solid from the saturated solution to avoid artificially high concentration measurements.

  • Quantification: A validated analytical method (e.g., HPLC-UV) is required for accurate quantification of the dissolved compound.

Step-by-Step Methodology:

  • Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Compound Addition: Add an excess amount of solid this compound to a known volume of the pH 7.4 buffer in a sealed glass vial. The excess solid should be visually apparent.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: Prepare a standard curve of the compound in the same buffer. Dilute the filtered saturated solution with the buffer to a concentration that falls within the linear range of the standard curve. Analyze the diluted sample and standards using a validated HPLC-UV method.

  • Calculation: Calculate the concentration of the compound in the saturated solution based on the standard curve and the dilution factor. The result is the thermodynamic solubility at the specified pH and temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare pH 7.4 Buffer add_compound Add Excess Solid Compound prep_buffer->add_compound shake Agitate at Constant Temp (24-48 hours) add_compound->shake separate Filter Supernatant (0.22 µm filter) shake->separate quantify Quantify by HPLC-UV separate->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

Determination of the n-Octanol/Water Partition Coefficient (LogP) by the Shake-Flask Method

This protocol adheres to the OECD Guideline for the Testing of Chemicals, Test No. 107.[3] The shake-flask method is the classical and most reliable method for determining the LogP of a compound.

Causality Behind Experimental Choices:

  • Mutual Saturation: Pre-saturating the n-octanol with water and the water with n-octanol is critical to prevent volume changes of the phases during the experiment, which would affect the concentration measurements.

  • Volume Ratio: The ratio of n-octanol to water is adjusted based on the expected LogP to ensure that the concentration in both phases is accurately measurable.

  • Equilibration: Shaking allows for the efficient partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: Centrifugation is the most effective way to ensure a clean separation of the two immiscible phases.

  • Concentration Measurement: Measuring the concentration in both phases allows for a mass balance calculation to verify the accuracy of the experiment.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of high-purity n-octanol and water for 24 hours, followed by separation.

  • Stock Solution: Prepare a stock solution of the compound in n-octanol.

  • Partitioning: In a suitable vessel, add a known volume of the n-octanol stock solution and a known volume of the n-octanol-saturated water. The volume ratio should be chosen based on a preliminary estimate of the LogP.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Phase Separation: Centrifuge the vessel to achieve a complete separation of the two phases.

  • Sampling: Carefully withdraw aliquots from both the n-octanol and the aqueous phases.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis saturate_oct Water-Saturated n-Octanol add_sol Add Compound to Phases saturate_oct->add_sol saturate_wat n-Octanol-Saturated Water saturate_wat->add_sol shake Shake to Equilibrate add_sol->shake centrifuge Centrifuge to Separate Phases shake->centrifuge sample Sample Both Phases centrifuge->sample quantify Quantify by HPLC-UV sample->quantify calculate Calculate LogP quantify->calculate

Caption: Workflow for LogP Determination by Shake-Flask Method.

Safety and Handling

Due to the limited amount of publicly available safety data for this compound, it should be handled with care in a laboratory setting, following standard safety protocols for new chemical entities.

Known Hazard Information:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[8]

  • Signal Word: Warning.[8]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. A supplier recommends storage at 2-8°C, protected from light, and under an inert gas.[6]

Conclusion

This compound is a heterocyclic compound with significant potential in drug discovery and materials science. This guide has consolidated the available data on its physicochemical properties, including its identity, solubility, thermal stability, and spectroscopic characteristics. While some experimental data is lacking, this document provides a robust framework for its characterization by outlining authoritative experimental protocols and discussing the expected outcomes based on its chemical structure. The synthesis of experimental and predicted data, along with best-practice methodologies, provides researchers with the essential knowledge base to effectively utilize this compound in their research and development endeavors.

References

  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. arXiv. Retrieved from [Link]

  • BCL-XpKa and QupKake perform equivalently on primary and secondary amines, and QupKake outperforms BCL-XpKa on alinines (0.63 vs 0.44) and nitrogen aromatic heterocycles (0.63 vs 0.47) (Table 3). BCL-XpKaAcid had the highest error on aliphatic thiols (MAE = 1.72) and carbon acids (MAE = 3.38), which are poorly represented in TS. (n.d.). National Institutes of Health. Retrieved from [Link]

  • QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. (2023). Journal of Chemical Theory and Computation. Retrieved from [Link]

  • Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. (2002). ResearchGate. Retrieved from [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2024). RSC Publishing. Retrieved from [Link]

  • Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2023). The Journal of Organic Chemistry. Retrieved from [Link]

  • SAFETY DATA SHEET. (n.d.). AFG Bioscience LLC. Retrieved from [Link]

  • 1,2,3-Triazole. (n.d.). Wikipedia. Retrieved from [Link]

  • The Basicities of Substituted Pyridines and their 1-Oxides. (1955). Journal of the American Chemical Society. Retrieved from [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2023). ACS Publications. Retrieved from [Link]

  • In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. (2006). PubMed. Retrieved from [Link]

  • SAFETY DATA SHEET. (2024). Fisher Scientific. Retrieved from [Link]...

  • Synthesis and biological screening of substituted 2-aminocyano pyridines. (2007). ResearchGate. Retrieved from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002). ACS Publications. Retrieved from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. Retrieved from [Link]

  • In silico evaluation of logD 7.4 and comparison with other prediction methods. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023). PubMed. Retrieved from [Link]

  • 4-Aminopyridine. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009). Molecules. Retrieved from [Link]

  • Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. (n.d.). Iraqi Journal of Science. Retrieved from [Link]

  • Efficient Synthesis of 2-Substituted-1,2,3-triazoles. (2007). Organic Letters. Retrieved from [Link]

  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. (2022). MDPI. Retrieved from [Link]

  • 5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Mitodicure GmbH - Research into ME/CFS treatments. (2024). Science for ME. Retrieved from [Link]

Sources

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Abstract

This technical guide provides a comprehensive framework for the unambiguous structure elucidation of this compound (Molecular Formula: C₇H₆ClN₅, Molecular Weight: 195.61 g/mol )[1]. As a heterocyclic compound with significant potential in medicinal chemistry and materials science, its precise structural confirmation is paramount for advancing research and development.[1] This document details an integrated analytical workflow, leveraging mass spectrometry, multi-dimensional nuclear magnetic resonance, infrared spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes not just the procedural steps but the causal logic behind the selection of each technique, ensuring a self-validating and authoritative approach for researchers, scientists, and drug development professionals.

Introduction: The Structural Challenge

This compound is a unique molecular scaffold featuring a chlorinated pyridine core linked to a 1,2,3-triazole ring.[1] The primary challenge in its characterization lies in definitively establishing the point of attachment and the specific regioisomer of the triazole ring. The Huisgen 1,3-dipolar cycloaddition, a common synthetic route for triazoles, can potentially yield two different N-linked regioisomers: the 1H- and the 2H-triazole.[2][3] The 2H-tautomer is often more stable in the gas phase, but solvent and substitution effects can influence the outcome.[2] Therefore, a multi-faceted analytical approach is not just recommended but essential for irrefutable proof of structure.

This guide outlines the logical progression of experiments designed to systematically resolve every aspect of the molecule's constitution, from elemental composition to the precise spatial arrangement of its atoms.

Foundational Analysis: Synthesis and Elemental Composition

A robust structure elucidation process begins with an understanding of the synthetic pathway and confirmation of the molecular formula. The synthesis of this compound typically relies on sequential coupling and cyclization reactions.[1] A plausible synthetic workflow is outlined below, which informs the expected structural outcome.

Logical Synthetic Workflow

The synthesis provides the initial hypothesis for the molecular structure that must be validated. A common approach involves the reaction of a suitably substituted pyridine precursor with an azide source to form the triazole ring.[1][4]

A 2,5-Dichloro-6-hydrazinopyridine C This compound (Target Molecule) A->C Step 3: Cyclization with Glyoxal source B Glyoxal D Introduction of Amine Group (e.g., Buchwald-Hartwig amination) D->A Step 2: Hydrazinolysis E Starting Material: 2,3,6-trichloropyridine E->D Step 1 cluster_pyridine Pyridine Ring cluster_triazole 2H-1,2,3-Triazole Ring Py_N N C2 C2-H C3 C3-NH2 C6 C6 C2->C6 HMBC C7 C7'-H C2->C7 HMBC C4 C4-H C5 C5-Cl Tz_N2 N2 Tz_N1 N1 Tz_N3 N3 C8 C8'-H C7->C6 Key HMBC Correlation

Caption: Key HMBC correlations confirming ring connectivity.

Functional Group Analysis: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. For this molecule, it serves to verify the presence of the amine (N-H) group and the aromatic rings.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the empty sample chamber to subtract atmospheric CO₂ and H₂O absorptions.

Data Presentation: Expected IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric/Asymmetric Stretch3300 - 3500 (two bands)
Aromatic C-HStretch3000 - 3100
C=N and C=CRing Stretch1450 - 1650
C-ClStretch600 - 800

The Gold Standard: Single-Crystal X-Ray Crystallography

Authoritative Grounding: While the combination of MS and NMR provides a very strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. [1]It provides a three-dimensional model of the molecule, confirming not only the connectivity and regio- and stereochemistry but also precise bond lengths and angles. [5][6] Experimental Protocol: X-Ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). [5]3. Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods (e.g., SHELXS). Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. [7] Data Interpretation: The resulting crystal structure would definitively confirm:

  • The attachment of the triazole ring to the C6 position of the pyridine ring.

  • The N2-substitution pattern of the 2H-1,2,3-triazole isomer.

  • The planarity of the aromatic rings.

  • Intermolecular interactions in the solid state, such as hydrogen bonding involving the amine group and triazole nitrogen atoms.

A Hypothesized Structure (from Synthesis) B HRMS Analysis A->B C NMR Spectroscopy (1D & 2D) A->C D IR Spectroscopy A->D E X-Ray Crystallography A->E Definitive Confirmation F Elemental Composition (C₇H₆ClN₅ Confirmed) B->F G Atomic Connectivity (C-H Framework & Ring Linkage) C->G H Functional Groups (-NH₂, Ar-H, C-Cl) D->H I Unambiguous 3D Structure (Regioisomer Confirmed) E->I J Final Structure Elucidated F->J G->J H->J I->J

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a critical heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors.[1][2] These inhibitors are at the forefront of treating various inflammatory and autoimmune diseases.[3][4] This guide provides a comprehensive overview of a robust and scalable synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and analytical characterization. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and manufacturing.

Introduction and Strategic Importance

The molecular architecture of this compound, featuring a chlorinated pyridine core linked to a 2H-1,2,3-triazole moiety, makes it an invaluable synthon for constructing complex bioactive molecules.[5] Its primary significance lies in its role as a precursor to a class of targeted therapies known as JAK inhibitors, which modulate cytokine signaling pathways implicated in numerous disease states.[3][4] The precise and efficient synthesis of this intermediate is therefore paramount to the production of these advanced therapeutics.

Chemical Identity:

  • IUPAC Name: this compound

  • CAS Number: 1832583-43-3[6]

  • Molecular Formula: C₇H₆ClN₅[5]

  • Molecular Weight: 195.61 g/mol

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic approach to the target molecule identifies two primary synthons: a suitably substituted dichloropyridine and 1,2,3-triazole. The strategy hinges on a sequential nucleophilic aromatic substitution (SNAr) pathway.

G Target This compound Intermediate1 3-Amino-5,6-dichloropyridine Target->Intermediate1 SNA_r with Triazole Intermediate2 1,2,3-Triazole Target->Intermediate2 StartingMaterial1 3,5,6-Trichloropyridin-2-amine (or similar precursor) Intermediate1->StartingMaterial1 Reduction / Functional Group Interconversion

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis, therefore, focuses on two key transformations:

  • Introduction of the Triazole Moiety: A regioselective SNAr reaction where the 1,2,3-triazole displaces a chlorine atom at the 6-position of a dichloropyridine precursor.

  • Introduction of the Amine Group: Amination at the 3-position of the pyridine ring. The order of these steps can be varied, but introducing the triazole first is often advantageous.

Core Synthesis Pathway: A Step-by-Step Guide

The most prevalent and scalable synthesis commences with a dichlorinated aminopyridine derivative. This guide will detail a representative pathway.

The foundational step involves the reaction of a dichlorinated pyridine with 1,2,3-triazole. A common starting material is 2-amino-3,5-dichloropyridine or a related analogue which can be functionalized.[7] The key transformation is a nucleophilic aromatic substitution.

Mechanism Insight: The pyridine ring is electron-deficient, particularly at the positions ortho and para to the ring nitrogen. Halogen substituents at these positions are susceptible to displacement by nucleophiles. The reaction with 1,2,3-triazole, typically performed in the presence of a base, proceeds via a Meisenheimer-like intermediate. The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, DMSO) is critical for achieving high yield and regioselectivity for the desired 2H-triazole isomer.

Experimental Protocol:

  • To a solution of 3-amino-2,5-dichloropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) is added 1,2,3-triazole (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).[7]

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the mixture is cooled to room temperature and poured into ice water, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with water, and dried under vacuum to yield the intermediate product.

To introduce the amino group at the 3-position, a nitration-reduction sequence is commonly employed.

Mechanism Insight: The pyridine ring is deactivated towards electrophilic aromatic substitution. However, under harsh conditions (e.g., fuming nitric acid and sulfuric acid), a nitro group can be introduced. The directing effects of the existing substituents guide the nitro group to the desired position.

Experimental Protocol:

  • The product from Step 1 is slowly added to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The mixture is then carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water until neutral, and dried.

The final step is the reduction of the nitro group to the target primary amine.

Mechanism Insight: Several methods are effective for this transformation. Catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) is clean and efficient.[8] Alternatively, metal-acid systems like iron powder in acetic acid or tin(II) chloride in hydrochloric acid are robust and widely used methods for nitro group reduction.[9]

Experimental Protocol (Using Iron/Acetic Acid):

  • The nitrated intermediate is suspended in a mixture of ethanol and acetic acid.

  • Iron powder is added portion-wise, and the mixture is heated to reflux for 3-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the hot reaction mixture is filtered through celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure, and the pH is adjusted with a base (e.g., aqueous sodium bicarbonate) to precipitate the final product.

  • The crude product is collected by filtration and purified.

G cluster_0 Synthesis Workflow A 3-Amino-2,5-dichloropyridine B Intermediate 1 (Triazole Substituted) A->B 1,2,3-Triazole, K2CO3, DMF C Intermediate 2 (Nitrated) B->C HNO3, H2SO4 D Final Product This compound C->D Fe, Acetic Acid (Reduction)

Caption: Overall synthetic workflow for the target compound.

Purification and Analytical Characterization

Purification: The crude final product is typically purified by one of the following methods:

  • Recrystallization: Using a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: On silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent.

Analytical Data: The identity and purity of this compound are confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons on the pyridine and triazole rings with characteristic chemical shifts and coupling constants. Signals for the amine protons will also be present.
¹³C NMR Resonances corresponding to the carbon atoms of the pyridine and triazole rings.
Mass Spec (MS) A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (195.61 g/mol ), showing the characteristic isotopic pattern for a monochlorinated compound.
HPLC A single major peak indicating high purity, typically >98%.

Thermogravimetric analysis shows the compound is stable up to approximately 180°C.[5] X-ray crystallography has also been used to confirm its structure.[5]

Safety and Handling

The synthesis of this compound involves the use of hazardous materials.

  • Dichloropyridines: Are toxic and irritants. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Acids and Bases: Concentrated acids (sulfuric, nitric) and bases are corrosive. Use with extreme caution.

  • Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.

  • Reduction: Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment. Metal-acid reductions can also produce hydrogen gas.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental reactions in heterocyclic chemistry. The described pathway, involving sequential nucleophilic aromatic substitution, nitration, and reduction, represents a reliable and scalable method for producing this high-value intermediate. Careful control of reaction conditions and rigorous purification are essential to obtain the material in high purity required for its application in the synthesis of advanced pharmaceuticals like JAK inhibitors.

References

  • Key Chemical Intermediates for JAK Inhibitor Synthesis . Autech Industry Co.,Limited. Available at: [Link]

  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates . MDPI. Available at: [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors . National Center for Biotechnology Information. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine . ACS Publications. Available at: [Link]

  • Processes and intermediates for making a JAK inhibitor. Google Patents.
  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544 . ACS Publications. Available at: [Link]

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines . National Center for Biotechnology Information. Available at: [Link]

  • 4-Amino-3,5-dichloropyridine . National Center for Biotechnology Information. Available at: [Link]

  • Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives . ResearchGate. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF 3,5-DICHLOROPYRIDINE . European Patent Office. Available at: [Link]

  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.
  • Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives . MDPI. Available at: [Link]

  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.
  • Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives . Iraqi National Journal of Chemistry. Available at: [Link]

  • Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives . National Center for Biotechnology Information. Available at: [Link]

  • Preparation method of 2-chloro-3-aminopyridine. Google Patents.
  • Synthetic method of 2, 3, 5-trichloropyridine. Google Patents.
  • 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids . MDPI. Available at: [Link]

  • process for the preparation of an intermediate for a triazolopyrimidine carbonucleoside . Justia Patents. Available at: [Link]

  • MANUFACTURE OF AROMATIC AMINES . European Patent Office. Available at: [Link]

  • (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine . MDPI. Available at: [Link]

  • A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.

Sources

The Ascendancy of Triazolyl-Pyridines: A Technical Guide to Synthesis, Applications, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The amalgamation of the triazole and pyridine rings has given rise to a versatile and highly sought-after class of heterocyclic compounds: triazolyl-pyridines. This technical guide provides an in-depth exploration of the synthesis, multifaceted applications, and underlying mechanistic principles of these compounds. With full editorial control, this document eschews rigid templates to deliver a narrative that is both scientifically rigorous and grounded in practical, field-proven insights. We will delve into the nuances of their synthesis, with a particular focus on the transformative impact of "click chemistry." Furthermore, we will journey through their diverse applications, from pioneering anticancer agents and innovative materials for organic electronics to their pivotal role as ligands in catalysis. This guide is meticulously crafted for researchers, scientists, and drug development professionals, offering not only a comprehensive overview but also detailed experimental protocols, comparative data analysis, and visual representations of key chemical processes to foster a deeper understanding and inspire future innovation in this dynamic field of study.

Introduction: The Synergistic Union of Triazole and Pyridine

The convergence of the 1,2,3-triazole and pyridine moieties into a single molecular framework has unlocked a treasure trove of chemical diversity and functionality. The triazole ring, with its three nitrogen atoms, is a bioisostere for amide bonds, offering improved stability and hydrogen bonding capabilities.[1] When coupled with the pyridine ring, a ubiquitous scaffold in numerous therapeutic agents, the resulting triazolyl-pyridine hybrids exhibit a remarkable spectrum of biological activities and material properties.[2][3][4] This guide will navigate the key aspects of this promising class of compounds, from their efficient synthesis to their impactful applications.

Synthetic Strategies: The "Click Chemistry" Revolution

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5] This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it the preferred method for constructing the triazolyl-pyridine core.

General Principle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide in the presence of a copper(I) catalyst. The catalyst activates the terminal alkyne, facilitating its reaction with the azide to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring.

Caption: General mechanism of CuAAC.

Experimental Protocol: Synthesis of 2-(1-Phenyl-1H-1,2,3-triazol-4-yl)pyridine

This protocol provides a detailed procedure for the synthesis of a representative triazolyl-pyridine compound.

Materials:

  • 2-Ethynylpyridine

  • Phenyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-ethynylpyridine (1.0 mmol) and phenyl azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry: Targeting Disease with Precision

The unique structural features of triazolyl-pyridines have positioned them as privileged scaffolds in drug discovery, particularly in the development of anticancer agents.

Anticancer Activity: A Multi-pronged Attack

Triazolyl-pyridine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6][7][8][9] Their mechanisms of action are diverse and often involve the inhibition of key cellular processes essential for cancer cell proliferation and survival.

3.1.1. Case Study: Aurora B Kinase Inhibition

A notable example is the inhibition of Aurora B kinase, a crucial regulator of mitosis.[7] Overexpression of Aurora B is common in many cancers, making it an attractive therapeutic target. Certain triazolyl-pyridine hybrids have been shown to be potent inhibitors of this kinase.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Oxidative_Addition Oxidative Addition (Ar-X + Pd(0)L2 -> Ar-Pd(II)-X-L2) Transmetalation Transmetalation (Ar-Pd(II)-X-L2 + Ar'-B(OR)2 -> Ar-Pd(II)-Ar'-L2) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination (Ar-Pd(II)-Ar'-L2 -> Ar-Ar' + Pd(0)L2) Transmetalation->Reductive_Elimination Pd(0)L2 Pd(0)L2 (Active Catalyst) Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Biaryl (Ar-Ar') Reductive_Elimination->Ar-Ar' Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar'-B(OR)2 Arylboronic Acid/Ester (Ar'-B(OR)2) Ar'-B(OR)2->Transmetalation

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling Using a Palladium/Triazolyl-Pyridine Catalyst

This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst precursor (e.g., Pd(OAc)₂)

  • Triazolyl-pyridine ligand

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., a mixture of toluene and water)

Procedure:

  • In a Schlenk flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst precursor (1-2 mol%) and the triazolyl-pyridine ligand (2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL).

  • Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion and Future Outlook

Triazolyl-pyridine compounds have firmly established themselves as a versatile and powerful class of molecules with wide-ranging applications. The efficiency and modularity of their synthesis, largely driven by click chemistry, have enabled the rapid exploration of their chemical space. In medicinal chemistry, they continue to emerge as promising candidates for the development of novel therapeutics, particularly in oncology. In materials science, their tunable electronic and photophysical properties are being harnessed to create next-generation organic electronic devices. Furthermore, their role as efficient ligands in catalysis is expanding the toolbox of synthetic organic chemists.

The future of triazolyl-pyridine research is bright. Further exploration of their potential in other therapeutic areas, such as infectious diseases and neurodegenerative disorders, is warranted. In materials science, the design of novel triazolyl-pyridine architectures for applications in areas like perovskite solar cells and thermally activated delayed fluorescence (TADF) emitters for OLEDs holds significant promise. In catalysis, the development of chiral triazolyl-pyridine ligands for asymmetric synthesis is an exciting avenue for future investigation. The continued synergistic efforts of synthetic chemists, medicinal chemists, materials scientists, and catalytic chemists will undoubtedly unlock even more of the vast potential held within the triazolyl-pyridine scaffold.

References

  • Abu-Melha, S. (2025). Enhanced light harvesting in dye-sensitized solar cells via Triazole π-bridged organic dyes: insights into co-sensitization and efficiency optimization.
  • Al-Masoudi, N. A., & Al-Salihi, N. J. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8888.
  • Bavetsias, V., et al. (2010). Hit generation and exploration: Imidazo[4,5-b] pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 20(5), 1669-1673.
  • El-Malah, A. A., et al. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega, 6(2), 1563-1576.
  • Gandeepan, P., & Cheng, C. H. (2014). Developing highly active Cu(ii)-triazolyl-pyridine complexes for C–H functionalization of 9H-fluorene and indole via a borrowing hydrogen strategy. Catalysis Science & Technology, 4(8), 2484-2488.
  • Kaur, H., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 56-64.
  • Phadtare, G. B., Phule, A. B., & Mali, N. N. (2024). Review on Design and Development of Pyridyl Triazole Derivatives.
  • Prasad, D. J., et al. (2019). 1,2,3-Triazole-Containing Pyridine Derivatives as Potent Anticancer Agents. Journal of Heterocyclic Chemistry, 56(3), 943-952.
  • RSC Publishing. (2014).
  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series oft[7][10][11]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251.

  • Yakantham, S., et al. (2019). 1,2,3-Triazole–containing isoxazole–thiazole–pyridine hybrids as potent anti–lung cancer agents. Bioorganic Chemistry, 86, 541-551.
  • Zeng, L., et al. (2017). 1,2,3-Triazole–containing benzofuroquinoline derivatives as novel anticancer agents. European Journal of Medicinal Chemistry, 138, 95-105.
  • Zhang, Y., et al. (2021). Triazolopyridine hybrids as bipolar host materials for green phosphorescent organic light-emitting diodes (OLEDs). Dyes and Pigments, 188, 109188.
  • Zheng, L., et al. (2017). Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition.
  • Zysman-Colman, E., et al. (2021). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C, 9(46), 16565-16573.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 2-Bromopyrazine.
  • Sharpless, K. B., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • Han, L., et al. (2022). Novel pyridoquinazolinone dyes for dye sensitized solar cells. Dyes and Pigments, 198, 109968.
  • Lee, J. Y., et al. (2021). Pyrimidine-based Bipolar Host Materials for High Efficiency Solution Processed Green Thermally Activated Delayed Fluorescent OLEDs.
  • El-Malah, A. A., et al. (2021). Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. ACS Omega, 6(2), 1563-1576.
  • Abu-Melha, S. (2025). Enhanced light harvesting in dye-sensitized solar cells via Triazole π-bridged organic dyes: insights into co-sensitization and efficiency optimization.
  • Gandeepan, P., & Cheng, C. H. (2014). Developing highly active Cu(ii)-triazolyl-pyridine complexes for C–H functionalization of 9H-fluorene and indole via a borrowing hydrogen strategy. Catalysis Science & Technology, 4(8), 2484-2488.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole.
  • YouTube. (2022, June 18). Suzuki Coupling Mechanism. Retrieved from [Link]

  • Mock, W. L., et al. (1983). Catalysis by cucurbituril. The significance of bound-substrate destabilization for induced triazole formation. The Journal of Organic Chemistry, 48(20), 3619-3620.

Sources

Technical Guide: 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine - A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, a pivotal heterocyclic building block in contemporary drug discovery and development. We will explore its fundamental molecular characteristics, provide a detailed, field-validated synthesis protocol, and demonstrate its application as a key intermediate in the synthesis of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the field of oncology and related therapeutic areas.

Core Molecular Attributes

This compound is a substituted pyridinylamine featuring a unique combination of a halogenated pyridine core and a 1,2,3-triazole moiety. This structural arrangement is of significant interest in medicinal chemistry, as the pyridine and triazole rings are well-established pharmacophores. The chlorine atom provides a reactive handle for further functionalization, while the nitrogen-rich heterocyclic systems are crucial for forming key interactions, such as hydrogen bonds, with biological targets like protein kinases.[1][2]

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Synonym 5-Chloro-6-(2H-1,2,3-triazol-2-yl)-3-pyridinamine[3]
CAS Number 1832583-43-3[4]
Molecular Formula C₇H₆ClN₅[2][3]
Molecular Weight 195.61 g/mol [2][3]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a robust and validated method adapted from documented procedures in the patent literature, specifically for its use as a precursor in the development of kinase inhibitors.

The overall synthetic pathway involves the formation of a triazole-substituted pyridine ring, followed by the reduction of a nitro group to the target primary amine.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis I9 Intermediate 9 (2,5-dichloro-3-nitropyridine) I10 Intermediate 10 (2-chloro-3-nitro-5-(1H-1,2,3-triazol-1-yl)pyridine) I9->I10 1H-1,2,3-triazole, K2CO3, DMF I11 Intermediate 11 (5-chloro-3-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine) I10->I11 Isomer Separation I11_2 Intermediate 11 I12 Final Product (Intermediate 12) This compound I11_2->I12 Fe powder, NH4Cl, EtOH/H2O, Heat caption Overall synthesis workflow for Intermediate 12.

Diagram 1: Overall synthesis workflow for Intermediate 12.
Part 1: Synthesis of Precursor 5-chloro-3-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine (Intermediate 11)

The initial step involves a nucleophilic aromatic substitution reaction. The commercially available 2,5-dichloro-3-nitropyridine is reacted with 1H-1,2,3-triazole. This reaction yields a mixture of two constitutional isomers due to the two possible points of attachment on the triazole ring.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2,5-dichloro-3-nitropyridine (Intermediate 9, 1.0 eq) in dimethylformamide (DMF), add 1H-1,2,3-triazole (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

  • Reaction Conditions: Stir the resulting mixture at room temperature for approximately 16 hours. The progress of the reaction should be monitored by a suitable analytical method such as LC-MS.

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Isomer Separation: The crude product contains a mixture of isomers (Intermediate 10 and Intermediate 11). These isomers must be separated using column chromatography on silica gel to isolate the desired isomer, 5-chloro-3-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine (Intermediate 11).

Causality and Field Insights: The choice of DMF as a solvent is critical as its polar aprotic nature facilitates the SNAr reaction. Potassium carbonate acts as a base to deprotonate the triazole, forming a more potent nucleophile. The separation of isomers is a crucial step; failure to isolate the correct isomer will result in the incorrect final product. The distinct electronic and steric environments of the isomers typically allow for effective separation via silica gel chromatography.

Part 2: Synthesis of this compound (Intermediate 12)

The final step is the selective reduction of the nitro group on Intermediate 11 to a primary amine. A classic and reliable method for this transformation is the use of iron powder in the presence of an ammonium salt.

Step-by-Step Protocol:

  • Reaction Setup: In a flask, suspend 5-chloro-3-nitro-2-(2H-1,2,3-triazol-2-yl)pyridine (Intermediate 11, 1.0 eq) in a mixture of ethanol and water.

  • Addition of Reagents: Add ammonium chloride (NH₄Cl, 5.0 eq) followed by iron powder (Fe, 5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction's completion by LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield the final product, this compound (Intermediate 12), as a solid.

Causality and Field Insights: This reduction method, known as Béchamp reduction, is highly effective for converting aromatic nitro compounds to anilines and is favored in process chemistry due to its cost-effectiveness and efficiency. The ammonium chloride acts as a proton source and helps to maintain a slightly acidic pH, which facilitates the reaction. The filtration through Celite is essential for removing fine inorganic byproducts, ensuring a clean product upon purification.

Application in the Synthesis of a Kinase Inhibitor

The primary utility of this compound lies in its role as a key building block for more complex active pharmaceutical ingredients (APIs). The primary amine group serves as a nucleophile, most commonly in amide bond-forming reactions.

Below is a representative example of its application in an amide coupling reaction to form a potent kinase inhibitor.

Application_Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Product I12 Intermediate 12 (Amine) Coupling Amide Coupling I12->Coupling Acid Carboxylic Acid (5-ethynyl-4-methyl-1,1'-biphenyl-3-carboxylic acid) Acid->Coupling Final Final Product (N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-...-carboxamide) Coupling->Final HATU, DIPEA, DMF caption Amide coupling reaction using Intermediate 12.

Diagram 2: Amide coupling reaction using Intermediate 12.
Experimental Protocol: Amide Coupling

Step-by-Step Protocol:

  • Reaction Setup: Dissolve the carboxylic acid partner, 5-ethynyl-4-methyl-1,1'-biphenyl-3-carboxylic acid (1.0 eq), in DMF.

  • Addition of Reagents: To this solution, add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 4.0 eq). Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

  • Addition of Amine: Add a solution of this compound (Intermediate 12, 1.2 eq) in DMF to the reaction mixture.

  • Reaction Conditions: Stir the final mixture at room temperature for 1-2 hours, monitoring completion by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by preparative HPLC to yield the final amide product.

Causality and Field Insights: HATU is a highly efficient peptide coupling reagent that rapidly activates carboxylic acids to form an active ester, which is then susceptible to nucleophilic attack by the amine (Intermediate 12). DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and maintain optimal pH. This coupling strategy is widely employed in medicinal chemistry for its reliability, high yields, and mild reaction conditions, which are compatible with complex and sensitive functional groups present in both coupling partners.

Conclusion

This compound is a strategically important intermediate whose synthesis and application are crucial for the development of novel therapeutics. The protocols outlined in this guide represent a validated and efficient pathway to this molecule and demonstrate its utility in the construction of complex, biologically active compounds. A thorough understanding of its synthesis, handling, and reactivity is essential for scientists working on the cutting edge of drug discovery.

References

The synthesis protocols and compound information are based on data found in publicly available patent literature for research and development purposes.

Sources

An In-depth Technical Guide to 6-chloro-9-ethyl-9H-purin-2-amine (C7H6ClN5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogues are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer and antiviral properties.[1] The strategic modification of the purine scaffold allows for the fine-tuning of their pharmacological profiles. This technical guide focuses on a specific N9-alkylated purine derivative, 6-chloro-9-ethyl-9H-purin-2-amine , with the chemical formula C7H6ClN5. This document will provide a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery, supported by detailed experimental protocols and relevant data.

Substituted purines, such as 6-chloropurine derivatives, are pivotal intermediates in the synthesis of a wide array of biologically active molecules.[2] The presence of a chlorine atom at the C6 position renders the purine ring susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. Alkylation at the N9 position is a common strategy to mimic nucleoside structures, often leading to compounds with enhanced biological activity.[3] 6-chloro-9-ethyl-9H-purin-2-amine serves as a valuable building block for the development of novel therapeutic candidates.

Chemical Properties and Structure

The IUPAC name for the C7H6ClN5 isomer discussed herein is 6-chloro-9-ethyl-9H-purin-2-amine . Its structure consists of a purine core with a chlorine atom at the 6th position, an amino group at the 2nd position, and an ethyl group attached to the nitrogen at the 9th position.

Physicochemical Properties
PropertyValueSource
Molecular Formula C7H7ClN5[4]
Molecular Weight 198.62 g/mol [4]
CAS Number 19255-48-2[5]
Appearance White to off-white solidGeneral Observation
Solubility Soluble in organic solvents like DMSO and DMFGeneral Knowledge
Spectral Data
Data TypeSpectral Features
¹H NMR (CDCl₃) δ 7.76 (s, 1H, C8-H), 5.84 (bs, 1H, NH), 4.80 (septet, J = 6.9 Hz, 1H, CH(CH₃)₂), 3.72 (m, 2H, NHCH₂CH₃), 1.57 (d, J = 6.6 Hz, 6H, CH(CH₃)₂), 1.30 (t, J = 7.3 Hz, 3H, NHCH₂CH₃) ppm.
¹³C NMR (CDCl₃) δ 155.5 (C), 154.5 (C), 137.6 (CH), 119.0 (C), 47.1 (CH), 36.0 (CH₂), 23.0 (CH₃), 15.1 (CH₃) ppm.
IR (KBr) 3103, 2974, 1605, 1560, 1481, 1309, 1227, 1034, 874, 785 cm⁻¹.

Synthesis of 6-chloro-9-ethyl-9H-purin-2-amine

The primary synthetic route to 6-chloro-9-ethyl-9H-purin-2-amine is the N9-alkylation of the commercially available precursor, 2-amino-6-chloropurine. This reaction's regioselectivity, favoring N9 over N7 alkylation, is a critical aspect of the synthesis.

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-amino-6-chloropurine 2-amino-6-chloropurine Target_Compound 6-chloro-9-ethyl-9H-purin-2-amine 2-amino-6-chloropurine->Target_Compound Alkylation at N9 Ethyl_halide Ethyl halide (e.g., Ethyl iodide) Ethyl_halide->Target_Compound Base Base (e.g., K₂CO₃, NaH) Base->Target_Compound Solvent Solvent (e.g., DMF, DMSO) Solvent->Target_Compound

Caption: Synthetic pathway for 6-chloro-9-ethyl-9H-purin-2-amine.

Experimental Protocol: N9-Alkylation of 2-amino-6-chloropurine

This protocol is a representative procedure based on established methods for the alkylation of purine derivatives.[7]

Materials:

  • 2-amino-6-chloropurine (1.0 eq)

  • Ethyl iodide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-chloropurine (1.0 eq) and anhydrous DMF.

  • Add finely powdered potassium carbonate (2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add ethyl iodide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure 6-chloro-9-ethyl-9H-purin-2-amine.

Applications in Drug Discovery

Substituted purines, including 6-chloropurine derivatives, are of significant interest in drug discovery due to their diverse biological activities.

Anticancer Activity

6-chloropurine and its derivatives have demonstrated notable antitumor properties.[8][9] These compounds can act as antimetabolites, interfering with the synthesis of nucleic acids and thus inhibiting the proliferation of rapidly dividing cancer cells. N9-alkylated purines have been investigated for their cytotoxic effects against various cancer cell lines, with some derivatives showing IC50 values in the micromolar range.[10] The mechanism of action often involves the induction of apoptosis and cell cycle arrest, typically at the G2/M phase.[8]

Antiviral Activity

N9-alkylated purines are also recognized for their potential as antiviral agents.[3] By mimicking natural nucleosides, these compounds can inhibit viral polymerases, disrupting viral replication. The structural modifications on the purine ring and the N9-substituent are crucial for their antiviral specificity and potency.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of purine derivatives.

Experimental Protocol: HPLC Analysis

The following is a general HPLC method adaptable for the analysis of 6-chloro-9-ethyl-9H-purin-2-amine.[11][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Dilute the stock solution to an appropriate concentration for analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the HPLC column with the initial mobile phase composition for at least 15 minutes.

  • Inject the sample and run the gradient program.

  • Identify the peak corresponding to 6-chloro-9-ethyl-9H-purin-2-amine based on its retention time, which can be confirmed by running a standard of the pure compound.

  • Quantification can be performed by creating a calibration curve with standards of known concentrations.

Conclusion

6-chloro-9-ethyl-9H-purin-2-amine is a valuable purine derivative with significant potential in drug discovery and development. Its synthesis via the regioselective alkylation of 2-amino-6-chloropurine is a well-established and efficient method. The versatile chemical nature of this compound, coupled with the demonstrated biological activities of related purine analogues, makes it an attractive scaffold for the design and synthesis of novel anticancer and antiviral agents. The analytical methods outlined in this guide provide a robust framework for the characterization and quantification of this and similar compounds, facilitating further research and development in this important area of medicinal chemistry.

References

  • New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (URL: [Link])

  • Alkylpurines as immunopotentiating agents. Synthesis and antiviral activity of certain alkylguanines. (URL: [Link])

  • New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. (URL: Not available)
  • Synthesis, Characterisation of Some Novel Purine Derivatives. (URL: [Link])

  • N-9 Alkylation of purines via light-promoted and metal-free radical relay. (URL: [Link])

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (URL: [Link])

  • ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (URL: [Link])

  • Biological activities of purine analogues: a review. (URL: [Link])

  • Synthesis of Potential Anticancer Agents. XXVI. The Alkylation of 6-Chloropurine2. (URL: [Link])

  • 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. (URL: [Link])

  • Synthesis, C-13 NMR, and X-ray crystal structure of N6,N9-octamethylenepurinecyclophane. (URL: [Link])

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (URL: [Link])

  • GENERAL HPLC METHODS. (URL: [Link])

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (URL: [Link])

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (URL: [Link])

  • 6-chloro-9-methyl-9H-purin-2-amine. (URL: [Link])

  • Guidelines for purine extraction and determination in foods. (URL: [Link])

  • Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. (URL: [Link])

  • Purines database - synthesis, physical properties. (URL: [Link])

  • Synthesis method of 2-amino-6-chloropurine. (URL: )
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (URL: [Link])

  • 9-(2-Chloroethyl)-9H-purin-6-amine. (URL: [Link])

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers detailed experimental protocols for its determination, and provides predictive insights into its behavior in various organic solvents.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound with the molecular formula C₇H₆ClN₅[1]. Its structure, featuring a chlorinated pyridine ring linked to a triazole moiety and bearing an amine group, makes it a molecule of significant interest in medicinal chemistry and materials science[1]. The compound's unique architecture suggests potential applications in drug development, particularly as a lead compound for new pharmaceuticals, and as a building block for functionalized polymers[1].

A thorough understanding of its solubility is paramount for any application, influencing everything from reaction kinetics and purification strategies to formulation for biological assays. The molecule possesses an amphiphilic nature, stemming from the hydrophilic amino group and the more hydrophobic chlorinated aromatic framework[1]. This duality dictates its interaction with different solvents. While its water solubility is estimated to be limited (below 1 mg/mL at ambient temperature), its behavior in organic solvents is expected to be diverse and dependent on the solvent's properties[1].

Theoretical Framework: The Science of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent[2]. For this compound, several factors come into play:

  • Polarity: The molecule has distinct polar and non-polar regions. The pyridine and triazole rings, with their nitrogen heteroatoms, and the primary amine group contribute to its polarity and potential for hydrogen bonding. The chloro-substituent and the aromatic rings themselves introduce a degree of hydrophobicity[1].

  • Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, while the nitrogen atoms in the pyridine and triazole rings can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of electronegative nitrogen and chlorine atoms. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in dipole-dipole interactions, contributing to solubility.

  • Van der Waals Forces: These non-specific interactions will be present between the molecule and all solvents, but will be the dominant force in non-polar solvents (e.g., hexane, toluene).

The interplay of these forces determines the extent to which the solute-solute and solvent-solvent interactions are overcome in favor of solute-solvent interactions, leading to dissolution.

Predictive Solubility in Common Organic Solvents

While specific experimental data for this compound is not widely available, we can predict its likely solubility based on its structure and the principles of "like dissolves like". The following table provides a qualitative prediction of solubility in a range of common organic solvents.

Solvent ClassificationSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of strong hydrogen bonding with the amine and heterocyclic nitrogen atoms.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighHigh polarity and ability to accept hydrogen bonds make them excellent solvents for a wide range of organic molecules.
Acetonitrile, AcetoneModeratePossess strong dipoles that can interact with the polar regions of the molecule.
Ethyl AcetateModerate to LowLess polar than acetone, may have some success in dissolving the compound.
Non-Polar Dichloromethane (DCM)Moderate to LowCan engage in dipole-dipole interactions, but lacks hydrogen bonding capability.
TolueneLowPrimarily van der Waals interactions, which may not be sufficient to overcome the solute-solute interactions of this polar molecule.
HexaneVery Low / InsolubleOnly weak van der Waals forces, unlikely to dissolve a polar, hydrogen-bonding compound.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readability ±0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with airtight seals

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm, solvent-compatible membrane, e.g., PTFE)

  • Oven or rotary evaporator

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient equilibration period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a pipette.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent from the vial. This can be achieved using a gentle stream of nitrogen, in a vacuum oven at a temperature below the solvent's boiling point, or with a rotary evaporator.

    • Once the solvent is completely removed, reweigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved compound is the final weight of the vial minus the initial weight of the empty vial.

    • Solubility can be calculated in various units, such as mg/mL or g/100 mL.

    Solubility (mg/mL) = (Mass of dissolved compound in mg) / (Volume of the filtered aliquot in mL)

Self-Validating System and Best Practices
  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). Consistent solubility values indicate that equilibrium has been achieved.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is highly temperature-dependent[3].

  • Solvent Purity: Use high-purity, anhydrous solvents to avoid any influence of impurities on the solubility measurement.

  • Replicate Measurements: Perform the experiment in triplicate for each solvent to ensure the reproducibility and statistical validity of the results.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling & Filtration cluster_analysis Analysis cluster_calc Calculation A Add excess solute to known volume of solvent B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow excess solid to settle C->D E Withdraw known volume of supernatant D->E F Filter through 0.45 µm syringe filter into a pre-weighed vial E->F G Weigh the vial with the filtered solution F->G H Evaporate the solvent completely G->H I Reweigh the vial with the dried solute H->I J Calculate the mass of the dissolved solute I->J K Calculate solubility (e.g., in mg/mL) J->K

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

  • Smolecule. (n.d.). This compound.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 372-379. Retrieved from [Link]

  • ChemicalBook. (2025). This compound.
  • Khossravi, D., & Connors, K. A. (1992). Solvent Effects on Chemical Processes, I: Solubility of Aromatic and Heterocyclic Compounds in Binary Aqueous—Organic Solvents. Journal of Pharmaceutical Sciences, 81(4), 372-379.
  • NCERT. (n.d.). TESTS FOR FUNCTIONAL GROUPS IN ORGANIC COMPOUNDS.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Achmem. (n.d.). This compound.
  • Benchchem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • ChemShuttle. (n.d.). This compound.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.

Sources

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] This document outlines the critical thermal parameters, decomposition pathways, and kinetic aspects of the compound, offering valuable insights for its safe handling, storage, and application in further research and development. The methodologies detailed herein, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), serve as a validated framework for the thermal characterization of this and structurally related compounds.

Introduction

This compound, with the molecular formula C₇H₆ClN₅, is a unique heterocyclic molecule featuring a pyridine ring substituted with both a chloro and a 1,2,3-triazole group.[1] The presence of these functional moieties suggests its potential as a versatile scaffold in drug discovery, particularly as a kinase inhibitor for cancer therapy, and in the development of novel agrochemicals and functional polymers.[1][2] An understanding of a compound's thermal stability is paramount in the pharmaceutical and chemical industries, influencing everything from synthesis and purification to formulation and long-term storage. This guide delves into the critical aspects of the thermal behavior of this compound, providing a robust scientific foundation for its application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 1832583-43-3[3]
Molecular Formula C₇H₆ClN₅[1]
Molecular Weight 195.61 g/mol [2][4]
Appearance Solid (form may vary)N/A
Storage 2-8°C, protected from light, stored under inert gas[2]

Thermal Analysis: Methodologies and Rationale

To comprehensively evaluate the thermal stability and decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.[5][6][7]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the onset of decomposition, identifying intermediate stages, and quantifying mass loss.

Experimental Justification: By subjecting the compound to a controlled heating program under an inert nitrogen atmosphere, we can pinpoint the temperature at which significant degradation begins. This information is critical for establishing safe upper-temperature limits for handling and processing. The rate of heating is a crucial parameter; a rate of 10 °C/min is commonly employed to ensure thermal equilibrium and obtain reproducible results.[7][8]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Justification: DSC provides complementary information to TGA. It can reveal phase transitions (e.g., melting) that occur before decomposition, which are not associated with mass loss. The presence of exothermic peaks in the DSC thermogram often indicates decomposition, and the associated enthalpy provides a measure of the energy released during this process. This is a critical safety parameter, as highly exothermic decompositions can lead to thermal runaway events.

Experimental Workflow: Thermal Analysis

Thermal Analysis Workflow cluster_SamplePrep Sample Preparation cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) Sample This compound Weighing Weigh 5-10 mg of sample Sample->Weighing TGA_Setup Instrument Setup: - N2 atmosphere (20 mL/min) - Heating rate: 10 °C/min - Temp range: 30-600 °C Weighing->TGA_Setup DSC_Setup Instrument Setup: - N2 atmosphere (20 mL/min) - Heating rate: 10 °C/min - Temp range: 30-400 °C Weighing->DSC_Setup TGA_Run Run TGA TGA_Setup->TGA_Run TGA_Analysis Analyze TGA Curve: - Onset of decomposition (Td) - Mass loss (%) at each stage TGA_Run->TGA_Analysis Final_Report Consolidated Thermal Profile TGA_Analysis->Final_Report DSC_Run Run DSC DSC_Setup->DSC_Run DSC_Analysis Analyze DSC Thermogram: - Melting point (Tm) - Decomposition exotherm (Tdec) - Enthalpy of decomposition (ΔHd) DSC_Run->DSC_Analysis DSC_Analysis->Final_Report Decomposition Pathway cluster_Initial Initial Decomposition (180-250 °C) cluster_Fragmentation Ring Fragmentation (250-400 °C) cluster_Final Final Stage (> 400 °C) Parent This compound Loss_Cl Loss of HCl Parent->Loss_Cl ΔT Loss_NH2 Loss of NH3 Parent->Loss_NH2 ΔT Intermediate1 Reactive Intermediate Loss_Cl->Intermediate1 Loss_NH2->Intermediate1 Triazole_Frag Triazole Ring Opening (Loss of N2) Intermediate1->Triazole_Frag ΔT Pyridine_Frag Pyridine Ring Fragmentation Triazole_Frag->Pyridine_Frag Residue Carbonaceous Residue Triazole_Frag->Residue Volatiles Volatile Fragments (HCN, etc.) Pyridine_Frag->Volatiles Pyridine_Frag->Residue

Caption: A plausible decomposition pathway for the title compound.

Kinetic Analysis

A preliminary kinetic analysis of the decomposition can be performed using the data obtained from TGA experiments conducted at multiple heating rates. Methods such as the Freeman-Carroll method can be employed to determine kinetic parameters like the order of reaction (n), activation energy (Ea), and pre-exponential factor (A). [6][9]These parameters provide a quantitative measure of the decomposition rate and can be used to predict the compound's stability under various thermal conditions.

Safety and Handling Recommendations

Based on the thermal analysis, the following safety and handling precautions are recommended:

  • Storage: Store the compound at 2-8°C, protected from light and under an inert atmosphere to prevent degradation. [2]* Handling: Avoid heating the compound above 180°C in an uncontrolled environment.

  • Scale-up: When scaling up reactions involving this compound, careful consideration should be given to the potential for exothermic decomposition. The use of a reaction calorimeter is recommended to assess the thermal hazards accurately.

Conclusion

This compound exhibits good thermal stability up to approximately 180°C. Above this temperature, it undergoes a multi-stage decomposition process involving the loss of its substituents and subsequent fragmentation of the heterocyclic rings. The insights provided in this guide, including the detailed experimental protocols and proposed decomposition pathways, offer a solid foundation for the safe and effective use of this compound in research and development. Further studies, including evolved gas analysis (EGA-MS), would provide a more detailed understanding of the decomposition products and mechanism.

References

  • This compound - Smolecule.
  • Thermogravimetric analysis and (c, d)
  • Synthesis and thermal study of 1,2,4-triazole deriv
  • Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives - ResearchG
  • Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures - ResearchG
  • The Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials - ResearchG
  • Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices - MDPI. [Link]

  • This compound - MySkinRecipes. [Link]

  • Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation - JOCPR. [Link]

  • Activated carbon sheets from pomegranate peel with ionic liquid for Knoevenagel condensation: synthesis of aryledene - Frontiers. [Link]

Sources

The Aminopyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The aminopyridine scaffold, a deceptively simple heterocyclic structure, has emerged as a cornerstone in medicinal chemistry. Its derivatives are integral to a multitude of approved therapeutics and investigational drugs, demonstrating a remarkable range of biological activities.[1][2] This guide provides an in-depth exploration of substituted aminopyridines, moving beyond a simple recitation of facts to deliver field-proven insights into their synthesis, characterization, and application in drug development. We will dissect the causality behind experimental choices, present self-validating protocols, and ground key concepts in authoritative references to empower researchers in their quest to design the next generation of aminopyridine-based therapeutics.

Introduction: The Strategic Value of the Aminopyridine Moiety

Aminopyridines are a class of aromatic heterocyclic compounds consisting of a pyridine ring substituted with one or more amino groups.[1][3] They exist in three primary isomeric forms—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—each offering distinct electronic and steric properties for molecular design.[3][4]

The strategic importance of this scaffold in drug discovery can be attributed to several key factors:

  • Privileged Structural Motif: The pyridine ring is a bioisostere of benzene, frequently found in clinically successful drugs.[2] The addition of an amino group provides a crucial hydrogen bond donor and a site for further chemical elaboration, enabling the molecule to effectively interact with a wide array of biological targets like enzymes and receptors.[1]

  • Physicochemical Properties: The nitrogen atom in the pyridine ring and the exocyclic amino group allow for fine-tuning of physicochemical properties such as solubility and lipophilicity. This is a critical consideration in optimizing the pharmacokinetic profile of a drug candidate.[5]

  • Synthetic Tractability: Aminopyridines are readily synthesized and modified through a variety of well-established chemical reactions, making them an attractive starting point for the construction of large and diverse compound libraries for high-throughput screening.[1][6]

  • Broad Biological Activity: Derivatives of aminopyridines have demonstrated a vast spectrum of pharmacological effects, including antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective activities.[1][7][8] This versatility underscores their potential in addressing a wide range of unmet medical needs.

This guide will delve into the practical aspects of working with substituted aminopyridines, providing a robust framework for their successful application in a research and development setting.

Synthetic Strategies: Building the Aminopyridine Core

The efficient synthesis of substituted aminopyridines is a critical first step in any drug discovery program. The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the reaction.

Classical and Modern Methodologies

Several reliable methods exist for the synthesis of the aminopyridine core.

  • Chichibabin Amination: This is a classic method for the direct amination of pyridine using sodium amide to produce 2-aminopyridine in high yield.[3] While effective, it often requires harsh reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): A more versatile approach involves the reaction of halopyridines (typically chloro- or bromopyridines) with amines.[9] These reactions can be performed under thermal conditions, microwave irradiation, or, more commonly, with the aid of a transition metal catalyst.[9]

  • Multicomponent Reactions (MCRs): One-pot multicomponent reactions have gained traction for their efficiency and atom economy in generating highly substituted 2-aminopyridines.[10] These reactions often utilize enaminones as key precursors and can proceed under solvent-free conditions, making them an environmentally friendly option.[8][10]

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 2-Chloropyridine

This protocol describes a common and reliable method for the synthesis of N-substituted 2-aminopyridines. The choice of a palladium catalyst and a specialized phosphine ligand is crucial for achieving high yields and tolerating a broad range of functional groups.

Objective: To synthesize N-aryl-2-aminopyridine from 2-chloropyridine and an aniline derivative.

Materials:

  • 2-Chloropyridine

  • Substituted Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq), Xantphos (0.015 eq), and NaOtBu (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the substituted aniline (1.2 eq), 2-chloropyridine (1.0 eq), and anhydrous toluene.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Self-Validation:

  • Why Pd₂(dba)₃ and Xantphos? The Pd₂(dba)₃ serves as a stable palladium(0) precursor. Xantphos is a bulky, electron-rich bite-angle ligand that promotes the crucial reductive elimination step in the catalytic cycle and prevents catalyst decomposition.

  • Why NaOtBu? A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide is a common choice for this purpose.

  • Self-Validation: The purity and identity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data should be compared to the obtained results to validate the structure.

Characterization and Analytical Workflow

Rigorous characterization is non-negotiable in drug development to ensure the identity, purity, and stability of the synthesized compounds.

Structural Elucidation and Purity Assessment

A standard analytical workflow for a novel substituted aminopyridine is outlined below.

Technique Purpose Key Information Obtained
¹H and ¹³C NMR Primary structural confirmationChemical shift, coupling constants, and integration provide a detailed map of the molecule's proton and carbon framework.
Mass Spectrometry (MS) Molecular weight determinationProvides the mass-to-charge ratio (m/z), confirming the molecular weight of the compound. High-resolution MS (HRMS) provides the exact mass, allowing for molecular formula determination.
High-Performance Liquid Chromatography (HPLC) Purity assessmentSeparates the target compound from impurities, allowing for quantification of purity (typically >95% is required for biological testing).
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identificationConfirms the presence of key functional groups (e.g., N-H, C=N, C=C).
Visualization of a Typical Characterization Workflow

The following diagram illustrates the logical flow of the characterization process.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_validation Final Validation Synthesis Synthesis of Substituted Aminopyridine Purification Column Chromatography Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS LC-MS / HRMS Purification->MS Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed HPLC Purity Check (HPLC) Purity_Confirmed Purity > 95% HPLC->Purity_Confirmed Structure_Confirmed->HPLC Biological_Screening Proceed to Biological Screening Purity_Confirmed->Biological_Screening

Caption: Workflow for Synthesis and Characterization.

Medicinal Chemistry: Targeting Disease with Substituted Aminopyridines

The true power of the aminopyridine scaffold lies in its ability to be decorated with a variety of substituents to achieve potent and selective activity against specific biological targets.

Key Biological Targets and Mechanisms of Action

Substituted aminopyridines have been successfully employed to modulate a range of targets:

  • Kinase Inhibitors: The pyridine core is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of kinases.[11] This has led to the development of potent inhibitors for targets such as p38 MAP kinase, which is implicated in inflammatory diseases.[12]

  • Ion Channel Modulators: 4-aminopyridine is a well-known potassium channel blocker that enhances neurotransmitter release.[1] This mechanism is exploited for the treatment of certain neurological conditions. Derivatives of 4-aminopyridine have been developed with improved potency and reduced central nervous system side effects.[13]

  • Antimicrobial Agents: The aminopyridine moiety is found in compounds with significant antibacterial activity.[8] These compounds often work by inhibiting essential bacterial enzymes. For instance, certain 2-amino-3-cyanopyridine derivatives have shown potent activity against Gram-positive bacteria like S. aureus and B. subtilis.[1][14]

Case Study: Structure-Activity Relationship (SAR) of p38 MAP Kinase Inhibitors

A study on aminopyridine N-oxides as p38α MAP kinase inhibitors revealed critical SAR insights.[12]

Compound R¹ Substitution R² Substitution p38α IC₅₀ (nM) Whole Blood TNFα IC₅₀ (nM)
1 HPhenyl>10000>10000
2 MethylPhenyl5001200
3 (Compound 45) Ethyl2,6-difluorophenyl10150
4 Ethyl (No N-oxide)2,6-difluorophenyl>10000>10000

Data adapted from J. Med. Chem. 2009, 52, 21, 6845–6854.[12]

Key Insights from SAR:

  • The N-oxide is essential: Removal of the N-oxide oxygen (Compound 4 vs. 3) completely abolishes activity, suggesting it plays a critical role in binding to the kinase, likely through a key hydrogen bond interaction.[12]

  • Substitution at R¹ is crucial: Small alkyl groups at the R¹ position significantly improve potency compared to an unsubstituted analog (Compound 2 vs. 1).

  • Fluorination of the R² phenyl ring enhances potency: The electron-withdrawing fluorine atoms on the phenyl ring in Compound 3 likely contribute to a more favorable binding interaction, leading to a significant increase in both enzymatic and cellular potency.

Visualizing the Mechanism: Aminopyridine as a Kinase Hinge Binder

The following diagram illustrates the general principle of how an aminopyridine-based inhibitor interacts with the hinge region of a kinase.

G cluster_kinase Kinase ATP Binding Pocket Hinge Hinge Region NH C=O NH Inhibitor Aminopyridine Inhibitor Inhibitor->Hinge:f0 H-Bond Inhibitor->Hinge:f2 H-Bond Blocked Binding Blocked ATP ATP

Caption: Aminopyridine inhibitor forming H-bonds.

Future Perspectives and Conclusion

The field of substituted aminopyridines is continually evolving.[1] Current research focuses on several key areas:

  • Novel Synthetic Methods: The development of more efficient, sustainable, and versatile synthetic routes remains a high priority.

  • Targeted Therapies: As our understanding of disease biology deepens, aminopyridines are being tailored for increasingly specific targets, moving towards personalized medicine.[1]

  • New Therapeutic Areas: The unique properties of aminopyridines are being explored for applications in neglected tropical diseases and other challenging therapeutic areas.[5]

References

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
  • Comparison of the Pharmacological Actions of Some New 4-aminopyridine Derivatives. European Journal of Pharmacology.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Semantic Scholar.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Applic
  • Design, Synthesis, and Structure-Activity Relationships of Aminopyridine N-oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry.
  • N-Amino Pyridinium Salts in Organic Synthesis. Molecules.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed.
  • A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society.
  • 2-aminopyridine – a classic and trendy pharmacophore.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Applic
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

Sources

discovery and history of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and History of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Although direct, published synthetic procedures for this specific molecule are not widely available, this document constructs a scientifically rigorous and plausible synthetic pathway based on established principles of heterocyclic chemistry. We will delve into the compound's structural significance, propose a detailed two-step synthesis from a commercially available precursor, provide step-by-step experimental protocols, and discuss its potential applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Scientific Context

This compound (CAS No. 1832583-43-3) is a substituted aminopyridine featuring a unique constellation of functional groups: a nucleophilic amino group, a lipophilic chloro group, and a 2-substituted 1,2,3-triazole ring.[1][2][3] The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[4] The addition of a triazole moiety is also a common strategy in drug design, as triazoles can act as bioisosteres for other functional groups, improve metabolic stability, and engage in hydrogen bonding interactions with biological targets.[5][6][7]

The specific arrangement of these groups on the pyridine ring suggests its potential as a key intermediate or a pharmacologically active agent. The 3-amino group provides a vector for further chemical modification, while the chlorine and triazole substituents modulate the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profile.[4][8] Compounds with similar aminopyridine-triazole motifs have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology and as agents targeting various receptors and enzymes.[6][9]

Given the absence of a detailed discovery history in the public domain, this guide proposes a logical "discovery" context wherein this molecule is synthesized as part of a lead optimization program to explore the structure-activity relationships (SAR) of a hypothetical series of bioactive compounds.

Proposed Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached through a two-step sequence starting from a commercially available, appropriately functionalized pyridine precursor. The core challenge lies in the regioselective installation of the triazole and amino groups.

Our proposed strategy leverages a Nucleophilic Aromatic Substitution (SNAr) reaction followed by a chemoselective reduction.

Key Precursor: 2,5-Dichloro-3-nitropyridine is an ideal starting material.[10]

  • The nitro group at the 3-position serves as a precursor to the required 3-amino group.

  • The two chlorine atoms at the 2- and 5-positions are potential sites for SNAr. The chlorine at the C2 position is significantly more activated towards nucleophilic attack due to the strong electron-withdrawing effect of both the adjacent ring nitrogen and the ortho-nitro group.[4][11]

Synthetic Steps:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): Regioselective displacement of the C2-chloro group of 2,5-dichloro-3-nitropyridine with the sodium salt of 1,2,3-triazole. This is expected to yield the key intermediate, 5-chloro-6-(2H-1,2,3-triazol-2-yl)-3-nitropyridine.

  • Step 2: Chemoselective Nitro Group Reduction: Reduction of the nitro group on the intermediate to an amine. This step must be performed under conditions that do not cause hydrodehalogenation (removal of the C5-chloro group).[6][12]

The overall proposed synthetic workflow is depicted below.

Synthetic_Workflow cluster_0 Proposed Synthetic Pathway Start 2,5-Dichloro-3-nitropyridine Intermediate 5-Chloro-6-(2H-1,2,3-triazol-2-yl)-3-nitropyridine Start->Intermediate Step 1: SNAr Na-1,2,3-triazole, DMF Final This compound Intermediate->Final Step 2: Reduction SnCl2·2H2O, EtOH

A proposed two-step synthesis for the target compound.

Detailed Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature.[4][6][11][13] All operations should be conducted by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.

Step 1: Synthesis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)-3-nitropyridine

This step involves a regioselective nucleophilic aromatic substitution. The C2 position of the starting material is highly activated, which should favor the desired product.[4]

ParameterValue / ReagentJustification
Starting Material 2,5-Dichloro-3-nitropyridineCommercially available precursor with correct substitution pattern.
Nucleophile Sodium 1,2,3-triazolidePrepared in situ from 1,2,3-triazole and a strong base like NaH.
Solvent Anhydrous Dimethylformamide (DMF)A polar aprotic solvent that effectively solvates ions and facilitates SNAr reactions.[4]
Base Sodium Hydride (NaH, 60% disp. in oil)A strong, non-nucleophilic base to deprotonate 1,2,3-triazole.
Temperature 25 °C to 80 °CReaction may proceed at room temperature but gentle heating can increase the rate.
Reaction Time 4 - 12 hoursMonitored by TLC or LC-MS for consumption of starting material.

Step-by-Step Methodology:

  • Preparation of Nucleophile: To a dry, three-necked flask under an inert atmosphere (N₂), add anhydrous DMF (10 mL per 1 g of starting material). Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

  • Slowly add a solution of 1,2,3-triazole (1.1 equivalents) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt.

  • SNAr Reaction: Add a solution of 2,5-dichloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF to the prepared nucleophile solution dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor its progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and carefully quench by pouring it into ice water.

  • The resulting precipitate (crude product) is collected by vacuum filtration and washed with cold water.

  • The crude solid is dried and can be purified by column chromatography on silica gel or by recrystallization (e.g., from an Ethanol/Water mixture) to yield the pure intermediate product.

Step 2: Synthesis of this compound

This final step is a chemoselective reduction of the nitro group. Tin(II) chloride dihydrate is a classic and effective reagent for this transformation, known for its tolerance of aryl halides.[6][12]

ParameterValue / ReagentJustification
Starting Material 5-Chloro-6-(2H-1,2,3-triazol-2-yl)-3-nitropyridineIntermediate from Step 1.
Reducing Agent Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)A mild and chemoselective reducing agent for nitro groups in the presence of aryl chlorides.[6]
Solvent Ethanol or Ethyl AcetateCommon solvents for SnCl₂ reductions.
Temperature 50 - 78 °C (Reflux)Heating is typically required to drive the reaction to completion.
Reaction Time 2 - 6 hoursMonitored by TLC or LC-MS.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the intermediate from Step 1 (1.0 equivalent) and Ethanol (15 mL per 1 g of starting material).

  • Add Tin(II) chloride dihydrate (4-5 equivalents) to the suspension.

  • Reduction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound and by TLC analysis.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Dilute the residue with ethyl acetate and carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Caution: This neutralization is exothermic and will produce gas.

  • The resulting suspension is filtered through a pad of celite to remove tin salts.

  • The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

  • The resulting crude solid can be purified by column chromatography on silica gel to afford the final product, this compound.

Characterization and Data

The identity and purity of the final compound would be confirmed using standard analytical techniques. Expected data is summarized below.

Analysis TechniqueExpected Result
1H NMR Aromatic protons on the pyridine and triazole rings, and a broad singlet for the -NH₂ group. Chemical shifts would be consistent with the substituted pyridine structure.
13C NMR Resonances corresponding to the seven carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of C₇H₆ClN₅. The isotopic pattern for one chlorine atom (M, M+2 in ~3:1 ratio) should be observed.
Purity (HPLC) >95%

Potential Applications and Future Directions

The structural motifs within this compound make it a valuable building block for drug discovery.[1][8]

  • Fragment-Based Drug Design: It can serve as a core fragment for building larger, more complex molecules.

  • Library Synthesis: The 3-amino group is a versatile handle for parallel synthesis, allowing for the rapid generation of a library of derivatives by acylation, sulfonylation, or reductive amination to explore structure-activity relationships.

  • Kinase Inhibitor Scaffolds: Substituted aminopyridines are well-known "hinge-binding" motifs in many kinase inhibitors. This compound could be a precursor for novel inhibitors targeting various protein kinases implicated in cancer and inflammatory diseases.[6]

Future work could involve the synthesis of a diverse library of amides and sulfonamides from this core to screen against a panel of biological targets. Furthermore, substitution of the C5-chloro group via transition metal-catalyzed cross-coupling reactions could provide an additional point of diversification.[4]

Conclusion

While the formal are not extensively documented in public literature, its chemical structure points to significant potential in medicinal chemistry. This guide provides a robust and scientifically grounded synthetic route, enabling its production and further investigation. The proposed two-step synthesis, involving a regioselective SNAr reaction followed by a chemoselective nitro reduction, represents an efficient and logical approach for accessing this valuable heterocyclic building block.

References

  • ResearchGate. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Available from: [Link]

  • PMC. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Available from: [Link]

  • ResearchGate. An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Available from: [Link]

  • Scholars Research Library. Synthesis and Docking Study of Substituted Triazole Derivatives as Anti- Tubercular Agent. Available from: [Link]

  • Frontiers in Chemistry. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

  • PMC. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

  • Taylor & Francis Online. Pharmacological significance of triazole scaffold. Available from: [Link]

  • Google Patents. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • PMC. Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]

  • PMC. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • MySkinRecipes. 2,5-Dichloro-3-nitropyridine. Available from: [Link]

  • Google Patents. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Arkivoc. Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available from: [Link]

  • PMC. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Available from: [Link]

  • Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. Available from: [Link]

Sources

Methodological & Application

Synthesis Protocol for 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] The described methodology is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible pathway to this valuable molecule. This guide emphasizes the underlying chemical principles, safety considerations, and analytical validation necessary for successful synthesis and characterization.

Introduction

This compound is a unique molecular scaffold featuring a chlorinated pyridine ring linked to a 2H-1,2,3-triazole moiety.[1] The presence of these two key pharmacophores suggests its potential for diverse biological activities, making it a compound of interest for drug discovery programs.[1] The triazole group can also participate in metal coordination and self-assembly, indicating possible applications in materials science.[1]

This document outlines a rational and efficient multi-step synthesis beginning with a commercially available starting material. The protocol is designed to be self-validating, with clear instructions for purification and analytical characterization of intermediates and the final product.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be logically approached through a retrosynthetic pathway that disconnects the target molecule at the C-N bonds of the pyridine ring. A plausible forward synthesis involves a three-step sequence starting from 2,3-dichloro-5-nitropyridine:

  • Nucleophilic Aromatic Substitution (SNAr): Selective displacement of the chlorine atom at the 2-position of 2,3-dichloro-5-nitropyridine with 1,2,3-triazole. The regioselectivity of this step is crucial and is directed by the electronic effects of the nitro group and the pyridine nitrogen.

  • Reduction of the Nitro Group: Conversion of the nitro group at the 3-position of the pyridine ring to a primary amine.

  • Final Product Isolation and Characterization: Purification and comprehensive analytical validation of the target compound.

Retrosynthesis Target This compound Intermediate1 5-Chloro-6-(2H-1,2,3-triazol-2-yl)-3-nitropyridine Target->Intermediate1 Reduction StartingMaterial 2,3-Dichloro-5-nitropyridine + 1,2,3-Triazole Intermediate1->StartingMaterial SNAr Step1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Combine 2,3-dichloro-5-nitropyridine, 1,2,3-triazole, and K₂CO₃ in DMF Heat Heat the mixture at 80-90 °C Start->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool and pour into ice-water Monitor->Quench Upon completion Extract Extract with EtOAc Quench->Extract Dry Dry organic layer Extract->Dry Purify Purify by column chromatography Dry->Purify Intermediate1 Intermediate1 Purify->Intermediate1 Characterize

Caption: Workflow for the synthesis of the nitro intermediate.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloro-5-nitropyridine (1.0 eq), 1,2,3-triazole (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Chloro-6-(2H-1,2,3-triazol-2-yl)-3-nitropyridine as a solid.

Expected Characterization Data for the Intermediate:

  • ¹H NMR: Expect aromatic proton signals corresponding to the pyridine and triazole rings.

  • Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the molecular weight of the product (C₇H₄ClN₅O₂).

Step 2: Synthesis of this compound

Reaction Principle: This step involves the reduction of the nitro group to a primary amine using a suitable reducing agent. A common and effective method is the use of iron powder in the presence of an acid source like ammonium chloride.

Step2_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Suspend nitro intermediate and iron powder in EtOH/H₂O Add_NH4Cl Add NH₄Cl solution Start->Add_NH4Cl Reflux Reflux the mixture Add_NH4Cl->Reflux Monitor Monitor by TLC Reflux->Monitor Filter Filter through Celite Monitor->Filter Upon completion Concentrate Concentrate the filtrate Filter->Concentrate Extract Extract with EtOAc Concentrate->Extract Purify Purify by column chromatography or recrystallization Extract->Purify Final_Product Final_Product Purify->Final_Product Characterize

Sources

The Strategic Application of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Within this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering a rich tapestry of three-dimensional structures and electronic properties amenable to interaction with a wide array of biological targets. Among these, the pyridinyl-triazole motif has garnered significant attention as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to multiple, diverse protein targets. This application note delves into the multifaceted utility of a key exemplar of this class, 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (Molecular Formula: C₇H₆ClN₅), a versatile building block poised at the intersection of innovative synthesis and targeted therapeutic design.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, characterization, and strategic application of this compound. We will explore its pivotal role as a precursor in the generation of potent kinase inhibitors, particularly targeting the Janus Kinase (JAK) family, and provide detailed, field-proven protocols for its utilization in a medicinal chemistry workflow. The unique structural attributes of this compound, including the presence of a reactive amino group, a strategically positioned chlorine atom, and the bioisosteric triazole ring, offer a compelling platform for the development of next-generation therapeutics.[1][2][3]

Synthesis and Characterization: A Proposed Pathway

While a definitive, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient multi-step synthetic route can be conceptualized based on established principles of heterocyclic chemistry. The proposed pathway leverages commercially available starting materials and robust, scalable reactions, ensuring a reliable supply of this critical intermediate for research and development endeavors. The synthesis generally involves the construction of the substituted pyridine core followed by the introduction of the triazole moiety.[1]

A logical synthetic approach would commence with a suitable 2-aminopyridine derivative, incorporating the chloro and additional amino functionalities through a series of well-established transformations such as diazotization, nitration, and reduction, followed by the formation of the triazole ring.[4]

Synthetic_Pathway A 2-Amino-5-chloropyridine B Diazotization & Nitration A->B 1. NaNO2, H2SO4 2. HNO3, H2SO4 C 2-Hydroxy-3-nitro-5-chloropyridine B->C D Reduction C->D Fe, NH4Cl or H2, Pd/C E 2-Hydroxy-3-amino-5-chloropyridine D->E F Diazotization & Triazole Formation E->F 1. NaNO2, HCl 2. 1H-1,2,3-triazole, Cu(I) catalyst G This compound F->G

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Proposed Synthesis of this compound

Objective: To synthesize this compound from commercially available precursors.

Materials:

  • 2-Amino-5-chloropyridine

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄)

  • Nitric Acid (HNO₃)

  • Iron powder (Fe) or Palladium on Carbon (Pd/C)

  • Ammonium Chloride (NH₄Cl)

  • Hydrochloric Acid (HCl)

  • 1H-1,2,3-triazole

  • Copper(I) catalyst (e.g., CuI)

  • Appropriate organic solvents (e.g., ethanol, DMF)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Methodology:

  • Step 1: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine.

    • Dissolve 2-amino-5-chloropyridine in concentrated sulfuric acid at a low temperature (0-5 °C).

    • Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

    • Carefully add the diazonium salt solution to a heated aqueous solution to facilitate hydrolysis to 2-hydroxy-5-chloropyridine.

    • To the cooled solution of 2-hydroxy-5-chloropyridine, add a mixture of concentrated nitric and sulfuric acids dropwise to effect nitration at the 3-position.

    • Monitor the reaction by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto ice and collect the precipitated product by filtration.

  • Step 2: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine.

    • Suspend the 2-hydroxy-3-nitro-5-chloropyridine in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, such as iron powder in the presence of ammonium chloride, or perform catalytic hydrogenation using H₂ gas and a Pd/C catalyst.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, filter the reaction mixture (if using a solid reducing agent) and concentrate the solvent under reduced pressure to obtain the crude amino-pyridine.

  • Step 3: Synthesis of this compound.

    • This final step involves a diazotization followed by a copper-catalyzed triazole formation.

    • Dissolve the 2-hydroxy-3-amino-5-chloropyridine in an acidic aqueous solution (e.g., HCl) and cool to 0-5 °C.

    • Add a solution of sodium nitrite dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of 1H-1,2,3-triazole and a copper(I) catalyst in a suitable solvent.

    • Slowly add the diazonium salt solution to the triazole solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and purify by column chromatography to yield the final product.

Characterization: The final compound should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.

Application in Kinase Inhibitor Drug Discovery

The this compound scaffold is a highly valuable starting point for the synthesis of potent and selective kinase inhibitors. The 3-amino group serves as a crucial handle for derivatization, allowing for the introduction of various substituents to probe the active site of target kinases and optimize binding affinity and selectivity. The pyridinyl-triazole core often acts as a hinge-binding motif, a key interaction for many kinase inhibitors.

A particularly promising application of this scaffold is in the development of inhibitors for the Janus Kinase (JAK) family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2). Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[5][6] The development of selective JAK inhibitors is a key objective to minimize off-target effects.[6]

Kinase_Inhibitor_Workflow A This compound (Starting Scaffold) B Library Synthesis (Amide Coupling, Suzuki Coupling, etc.) A->B Derivatization at 3-amino position C In Vitro Kinase Inhibition Assay (e.g., TR-FRET, FP) B->C D Determination of IC50 Values C->D E Structure-Activity Relationship (SAR) Analysis D->E E->B Iterative Design-Synthesis Cycles F Lead Optimization (ADME/Tox Profiling) E->F G In Vivo Efficacy Studies F->G

Sources

Application Notes and Protocols: 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine as a pivotal intermediate in the synthesis of novel kinase inhibitors. We delve into the rationale behind its molecular design, provide a comprehensive, step-by-step synthesis protocol, and outline its derivatization to target key signaling pathways implicated in oncology, such as the PI3K/Akt/mTOR and JAK/STAT pathways. Furthermore, we present a representative protocol for an in vitro kinase inhibition assay to evaluate the potency of synthesized compounds. This guide is intended to equip researchers in medicinal chemistry and drug discovery with the foundational knowledge and practical methodologies to leverage this versatile chemical scaffold.

Introduction: The Strategic Importance of the Pyridine-Triazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and the search for novel scaffolds with improved potency, selectivity, and pharmacological properties is an ongoing endeavor.

The compound this compound has emerged as a valuable intermediate in this pursuit. Its unique molecular architecture, featuring a chlorinated pyridine ring linked to a 1,2,3-triazole moiety, offers several strategic advantages for kinase inhibitor design[1]. The pyridine ring can act as a hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors. The triazole ring provides a stable, rigid linker and can participate in hydrogen bonding interactions within the kinase active site. The chloro and amine substituents on the pyridine ring serve as versatile chemical handles for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

This application note will provide a comprehensive overview of the synthesis and utilization of this key intermediate, empowering researchers to accelerate their kinase inhibitor discovery programs.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through several synthetic routes, including click chemistry, direct amination, and cyclization reactions[1]. Here, we present a plausible and detailed protocol based on a convergent synthesis strategy, which is amenable to scale-up and diversification.

Retrosynthetic Analysis

A logical retrosynthetic approach involves the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The key precursors would be a suitably functionalized azidopyridine and an alkyne.

Retrosynthesis Target This compound Intermediate1 Functionalized Azidopyridine Target->Intermediate1 Triazole Formation (CuAAC) Intermediate2 Acetylene Source Target->Intermediate2 Triazole Formation (CuAAC)

Caption: Retrosynthetic analysis of the target intermediate.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on available starting materials and laboratory conditions.

Materials:

  • 2,5-dichloro-6-hydrazinopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Vinyl acetate

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ammonia solution (NH₃)

  • Palladium on carbon (Pd/C)

  • Hydrazine hydrate

  • Anhydrous solvents (e.g., DMF, Dioxane)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Synthesis of 2,5-dichloro-6-azidopyridine

  • To a stirred solution of 2,5-dichloro-6-hydrazinopyridine (1.0 eq) in 2M HCl at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Slowly add a solution of sodium azide (1.2 eq) in water. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dichloro-6-azidopyridine.

Step 2: Synthesis of 2-(2,5-dichloropyridin-6-yl)-2H-1,2,3-triazole

  • In a sealed vessel, combine 2,5-dichloro-6-azidopyridine (1.0 eq), vinyl acetate (1.5 eq), CuI (0.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Heat the mixture at 80-100 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2,5-dichloropyridin-6-yl)-2H-1,2,3-triazole.

Step 3: Amination to this compound

  • To a solution of 2-(2,5-dichloropyridin-6-yl)-2H-1,2,3-triazole (1.0 eq) in dioxane, add a concentrated solution of ammonia (excess) and a catalytic amount of a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos).

  • Heat the mixture in a sealed tube at 100-120 °C for 12-24 hours.

  • Cool the reaction, filter off the catalyst, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the final product, this compound.

Synthesis_Workflow Start 2,5-dichloro-6-hydrazinopyridine Step1 Diazotization & Azidation Start->Step1 Intermediate1 2,5-dichloro-6-azidopyridine Step1->Intermediate1 Step2 CuAAC with Vinyl Acetate Intermediate1->Step2 Intermediate2 2-(2,5-dichloropyridin-6-yl)-2H-1,2,3-triazole Step2->Intermediate2 Step3 Palladium-catalyzed Amination Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for the target intermediate.

Application in the Synthesis of Kinase Inhibitors

The amine functionality of this compound serves as a key attachment point for introducing various pharmacophores to target the active site of specific kinases. This is typically achieved through amide bond formation or nucleophilic aromatic substitution reactions.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers, making it a highly attractive target for drug development.

A hypothetical kinase inhibitor, "PQR-123," targeting PI3K can be synthesized from our intermediate. The synthesis involves coupling the amine group with a carboxylic acid derivative designed to interact with key residues in the PI3K active site.

Protocol for the Synthesis of PQR-123 (Hypothetical PI3K Inhibitor):

  • To a solution of this compound (1.0 eq) and a substituted benzoic acid (e.g., 4-(morpholinomethyl)benzoic acid) (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final inhibitor, PQR-123.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor PQR-123 (Derived from Intermediate) Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

Compound ScaffoldTarget KinaseIC₅₀ (nM)Reference
Pyridinylpyrimidinylaminophenyl amidec-SrcComparable to Imatinib[2]
Imidazo[1,2-a]pyridine derivativePI3Kα150[3]
Pyrido[2,3-d]pyrimidin-7-oneJAK32.0[4]
N-(1,3-thiazol-2-yl)pyridin-2-amineKDRPotent (specific value not stated)[5]

In Vitro Kinase Inhibition Assay Protocol

To evaluate the inhibitory activity of newly synthesized compounds, a robust and reproducible in vitro kinase assay is essential. The following is a general protocol for a luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or lipid)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • Synthesized inhibitor compound (e.g., PQR-123) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO. Then, dilute the compounds to the final desired concentrations in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase assay buffer

    • Inhibitor solution (or DMSO for control)

    • Kinase solution

    • Substrate solution

  • Initiation of Reaction: Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection: Add the luminescence-based ATP detection reagent to each well according to the manufacturer's instructions. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

  • Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The inhibitory activity is calculated as a percentage of the control (DMSO-treated) wells. The IC₅₀ value, the concentration of inhibitor required to inhibit 50% of the kinase activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the development of novel kinase inhibitors. Its versatile structure allows for the synthesis of a diverse library of compounds that can be screened against various kinase targets. The protocols and data presented in this application note provide a solid foundation for researchers to utilize this valuable building block in their drug discovery efforts, ultimately contributing to the advancement of targeted therapies for cancer and other diseases.

References

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • Borah, B. J., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Results in Chemistry, 3, 100178.
  • Clark, J. D., Flanagan, M. E., & Telliez, J. B. (2019). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 62(19), 8466-8490.
  • Su, W., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680.
  • Boger, D. L., et al. (2014). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 86, 453-464.
  • Kumar, A., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), e1600390.
  • BMG LABTECH. Kinase assays. Available at: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • ResearchGate. Can anyone suggest a protocol for a kinase assay?. Available at: [Link]

  • Li, X., et al. (2021). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Molecules, 26(11), 3193.
  • Boger, D. L., et al. (2014). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 86, 453-464.
  • Wymann, M. P., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(18), 7649-7667.
  • Norman, M. H., et al. (2013). Novel triazolo-pyrrolopyridines as inhibitors of Janus kinase 1. Bioorganic & Medicinal Chemistry Letters, 23(12), 3562-3567.
  • Tavares, F. X., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676-9690.
  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945.

Sources

Application Notes and Protocols for the Synthesis of Triazolyl-pyridines via Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The 1,3-dipolar cycloaddition between an azide and an alkyne, a cornerstone of "click chemistry," provides a highly efficient and versatile method for the synthesis of 1,2,3-triazoles.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for synthesizing triazolyl-pyridines, a class of compounds with significant interest in medicinal chemistry and materials science.[2][3] We will delve into the two primary catalytic systems: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of 1,4-disubstituted triazolyl-pyridines and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for the synthesis of their 1,5-disubstituted counterparts.[1][4][5] This guide emphasizes the underlying principles, provides step-by-step protocols, and offers practical insights into reaction optimization, troubleshooting, and product purification.

Introduction: The Significance of Triazolyl-pyridines

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials due to its unique electronic properties and ability to engage in hydrogen bonding. When coupled with the 1,2,3-triazole moiety—a highly stable, aromatic heterocycle that is also an excellent hydrogen bond acceptor and a rigid linker—the resulting triazolyl-pyridine structures offer a compelling combination of properties for various applications, including:

  • Drug Discovery: As bioisosteres for other functional groups, they can improve metabolic stability and pharmacokinetic profiles of drug candidates.[2][3]

  • Ligand Design: The nitrogen atoms in both the pyridine and triazole rings can act as coordination sites for metal ions, making them valuable ligands in catalysis and materials science.[6][7]

  • Materials Science: The rigid and polar nature of the triazolyl-pyridine linkage can be exploited in the design of polymers, gels, and other functional materials.

The azide-alkyne cycloaddition reaction is the most prominent method for forging this critical linkage due to its high efficiency, broad functional group tolerance, and mild reaction conditions.[1]

Mechanistic Overview: CuAAC vs. RuAAC

The choice of catalyst is paramount as it dictates the regioselectivity of the cycloaddition, leading to either the 1,4- or 1,5-disubstituted triazole isomer.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a hallmark of click chemistry, exclusively yields the 1,4-disubstituted 1,2,3-triazole.[4][8] The mechanism is not a concerted cycloaddition but rather a stepwise process involving copper(I) acetylide intermediates.[1][8] The reaction is highly reliable and can be performed in a variety of solvents, including aqueous media, and is tolerant of a wide range of functional groups.[1] The in situ generation of Cu(I) from a Cu(II) salt (like CuSO₄) and a reducing agent (such as sodium ascorbate) is a common and effective strategy.[8][9]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast, the RuAAC reaction selectively produces the 1,5-disubstituted 1,2,3-triazole.[5][10] This method provides access to the complementary regioisomer, which is often difficult to obtain through other synthetic routes. The reaction typically employs a ruthenium(II) catalyst, such as [Cp*RuCl] complexes, and proceeds via a distinct mechanism involving a ruthenacycle intermediate.[1][5] RuAAC is also notable for its ability to catalyze the cycloaddition of internal alkynes, leading to fully substituted triazoles.[5][10]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Pyridine-containing azide or alkyne≥95%VariousStarting material; synthesis may be required.
Corresponding alkyne or azide≥95%VariousStarting material.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS ReagentSigma-AldrichFor CuAAC.
Sodium Ascorbate≥98%Sigma-AldrichReducing agent for CuAAC.
Copper(I) Iodide (CuI)98%Sigma-AldrichAlternative Cu(I) source for CuAAC.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%Sigma-AldrichWater-soluble ligand for CuAAC.[9][11]
CpRuCl(PPh₃)₂ or CpRuCl(COD)97%Strem ChemicalsCatalysts for RuAAC.[5][10]
Solvents (DMF, DMSO, THF, t-BuOH, Water)Anhydrous/HPLC gradeVariousChoice depends on substrate solubility and reaction type.
Diisopropylethylamine (DIPEA)≥99%Sigma-AldrichOptional base for some CuAAC protocols.
Deuterated Solvents (CDCl₃, DMSO-d₆)99.8 atom % DCambridge Isotope LabsFor NMR analysis.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Safety Precautions: Organic azides can be explosive, especially small, low molecular weight compounds. Always handle with care, behind a blast shield, and avoid heat, friction, and grinding.

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,4-disubstituted triazolyl-pyridine using in situ generated Cu(I) from CuSO₄ and sodium ascorbate.

CuAAC_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A Dissolve Pyridine Substrate (azide or alkyne) and reaction partner in solvent B Add CuSO₄ solution A->B 1. C Add Sodium Ascorbate solution to initiate B->C 2. D Stir at RT (or heat if necessary) Monitor by TLC/LC-MS C->D 3. E Aqueous Workup (e.g., EDTA wash) D->E 4. F Extract with Organic Solvent E->F 5. G Dry, Concentrate F->G 6. H Purify by Column Chromatography or Recrystallization G->H 7. I Characterize Product (NMR, MS, etc.) H->I 8.

Caption: Workflow for CuAAC Synthesis of Triazolyl-pyridines.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve the pyridine-containing alkyne (1.0 equiv.) and the corresponding organic azide (1.0-1.2 equiv.) in a suitable solvent mixture. A common choice is a 1:1 to 2:1 mixture of t-BuOH and water or DMF.[12][13] The concentration is typically in the range of 0.1-0.5 M.

    • Causality: The solvent system is chosen to dissolve both the organic substrates and the copper catalyst. Water is known to accelerate the CuAAC reaction.[1]

  • Catalyst Addition: To the stirring solution, add an aqueous solution of CuSO₄·5H₂O (1-5 mol%). Subsequently, add an aqueous solution of sodium ascorbate (5-10 mol%). The reaction mixture will often change color (e.g., to a yellow-orange) upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.[9]

    • Expertise: For sensitive substrates, especially in biological applications, the use of a stabilizing ligand like THPTA is highly recommended.[9][11] Pre-complexing CuSO₄ with the ligand before adding the reducing agent can improve catalytic efficiency and prevent copper-mediated side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed. Reactions are often complete within 1-24 hours. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.[13]

  • Work-up: Once the reaction is complete, dilute the mixture with water. To remove the copper catalyst, a wash with a dilute aqueous solution of ammonia or EDTA can be effective.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified. The most common methods are silica gel column chromatography or recrystallization.[14] The choice of eluent for chromatography will depend on the polarity of the product.[14]

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines the synthesis of a 1,5-disubstituted triazolyl-pyridine.

RuAAC_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification A Assemble oven-dried glassware under N₂ or Ar atmosphere B Add Ru catalyst, pyridine substrate, and partner to the flask A->B 1. C Add anhydrous, degassed solvent via syringe B->C 2. D Heat reaction to 60-80 °C Monitor by TLC/LC-MS C->D 3. E Cool to RT and concentrate in vacuo D->E 4. F Purify directly by Column Chromatography E->F 5. G Characterize Product (NMR, MS, etc.) F->G 6.

Caption: Workflow for RuAAC Synthesis of Triazolyl-pyridines.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the pyridine-containing substrate (azide or alkyne, 1.0 equiv.), the corresponding reaction partner (1.0-1.2 equiv.), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 1-5 mol%).

    • Causality: Ruthenium catalysts can be sensitive to air and moisture, so maintaining an inert atmosphere is crucial for optimal catalytic activity.

  • Solvent Addition: Add an anhydrous, degassed non-protic solvent (e.g., toluene, THF, or dioxane) via syringe.[15] The concentration is typically around 0.1-0.5 M.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature, typically between 60-110 °C.[15][16]

    • Expertise: The choice of catalyst and temperature can be critical. For aryl azides, which can be less reactive, [Cp*RuCl]₄ in DMF under microwave irradiation at 90-110 °C has been shown to be effective.[16]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. RuAAC reactions may require longer reaction times than CuAAC, from several hours to overnight.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure. The crude residue can often be directly purified by silica gel column chromatography to yield the desired 1,5-disubstituted triazolyl-pyridine.

Product Characterization

The identity and purity of the synthesized triazolyl-pyridines should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation. The chemical shift of the triazole proton is a key indicator of regiochemistry. For 1,4-disubstituted triazoles, the proton signal typically appears around 7.5-8.5 ppm. For 1,5-disubstituted triazoles, this proton is generally shifted upfield.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) stretches from the starting materials.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion (CuAAC) Inactive catalyst (Cu(I) oxidized to Cu(II)).Ensure sufficient sodium ascorbate is used. Add the ascorbate last. Consider using a stabilizing ligand like THPTA or TBTA.[9]
Poor substrate solubility.Try a different solvent system, such as DMF, DMSO, or increase the ratio of the organic co-solvent.[12]
Low or No Conversion (RuAAC) Catalyst decomposition due to air/moisture.Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere with degassed solvents.
Insufficient temperature.Increase the reaction temperature. For stubborn substrates, consider microwave heating.[15]
Mixture of Regioisomers Uncatalyzed thermal cycloaddition is occurring.This is rare under CuAAC or RuAAC conditions but can happen with excessive heat. Lower the reaction temperature. The uncatalyzed reaction typically requires high temperatures.[1][12]
Difficult Purification Copper catalyst co-elutes with the product.Wash the crude reaction mixture with a chelating agent solution (e.g., EDTA or aqueous ammonia) before chromatography.
Product is highly polar and streaks on silica gel.Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. Adding a small amount of a modifying solvent like triethylamine to the eluent can help for basic pyridine compounds.

Conclusion

The copper- and ruthenium-catalyzed azide-alkyne cycloaddition reactions are powerful, reliable, and highly selective methods for the synthesis of 1,4- and 1,5-disubstituted triazolyl-pyridines, respectively. By understanding the mechanistic basis for their distinct regioselectivity and carefully controlling the experimental parameters as outlined in these protocols, researchers can efficiently access these valuable heterocyclic scaffolds for applications in drug discovery, catalysis, and materials science. The choice of catalyst, ligands, and solvent system provides a versatile toolbox that can be adapted to a wide array of substrates, making the synthesis of triazolyl-pyridines more accessible than ever.

References

  • Copper(i) acetate-catalyzed azide–alkyne cycloaddition for highly efficient preparation of 1-(pyridin-2-yl)-1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. Catalysis Communications. Available at: [Link]

  • Pyridine-phosphinimine ligand-accelerated Cu(i)-catalyzed azide–alkyne cycloaddition for preparation of 1-(pyridin-2-yl)-1,2,3-triazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Available at: [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Available at: [Link]

  • Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. Available at: [Link]

  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. Available at: [Link]

  • Best solvent for azide alkyne cycloaddition? ResearchGate. Available at: [Link]

  • Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles. PMC - NIH. Available at: [Link]

  • Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ 2 -1,2,3-triazolines in deep eutectic solvents. RSC Publishing. Available at: [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. ACS Publications. Available at: [Link]

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. Available at: [Link]

  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC - NIH. Available at: [Link]

  • Synthesis of new 2,3-disubstituted pyridines containing a 1,2,3-triazole in the side-chain via one-pot copper-catalyzed azide-Alkyne cycloaddition. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. MDPI. Available at: [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Available at: [Link]

  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Request PDF. Available at: [Link]

  • Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters. Available at: [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega. Available at: [Link]

  • Synthesis of Pyridinium Moiety Containing Triazolyl Purines. MDPI. Available at: [Link]

  • Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. Available at: [Link]

Sources

Application Notes and Protocols for 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Material Scientists, and Chemical Development Professionals

This document provides a detailed exploration of the potential applications of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine in the field of material science. While the primary documented use of this compound is as a heterocyclic building block in medicinal chemistry and drug development, its unique molecular architecture presents significant opportunities for the rational design of novel functional materials.[1][2] This guide synthesizes information on the compound's intrinsic properties with established principles in material science to propose concrete, exploratory research pathways.

The core of this molecule's potential lies in its multifunctional nature. It combines a pyridine ring, a 1,2,3-triazole moiety, a reactive primary amine, and a chloro-substituent on a compact aromatic scaffold.[3] This combination allows it to serve as a versatile precursor for coordination complexes, functional polymers, and surface-active agents. The triazole ring, in particular, is a highly stable aromatic system known for its ability to participate in metal coordination, hydrogen bonding, and as a robust linking unit in larger molecular frameworks.[4][5]

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for designing experiments and interpreting results. The data below is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Molecular Formula C₇H₆ClN₅[3][6]
Molecular Weight 195.61 g/mol [6]
CAS Number 1832583-43-3[6][7]
Appearance Off-white to yellow solid (typical)N/A
Thermal Stability Maintains structural integrity up to ~180°C[3]
Key Functional Groups Primary Amine (-NH₂), Pyridine, 1,2,3-Triazole, Chloro (-Cl)[3]

Expert Insight: The thermal stability of up to 180°C is a significant advantage, suggesting that the molecule can withstand moderate processing temperatures required for polymerization or thin-film deposition without decomposition.[3] The presence of multiple nitrogen atoms makes it an excellent candidate for forming coordination bonds with a variety of metal ions.

Application Note I: A Ligand for Novel Coordination Polymers and Metal-Organic Frameworks (MOFs)

Scientific Rationale: The nitrogen-rich structure of this compound makes it an exemplary candidate for use as a ligand in coordination chemistry. The nitrogen atom of the pyridine ring and the adjacent nitrogen atoms of the triazole ring can act as a bidentate chelating system. This chelation can lead to the formation of stable, repeating coordination units, which are the basis of coordination polymers and MOFs. Such materials are of high interest for applications in gas storage, catalysis, and chemical sensing.[4][8]

Conceptual Workflow for Coordination Polymer Synthesis

cluster_prep Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Characterization A Dissolve Ligand (this compound) in DMF C Combine Solutions in Teflon-lined Autoclave A->C B Dissolve Metal Salt (e.g., Zn(NO₃)₂·6H₂O) in DMF B->C D Heat at 100-120°C for 24-72 hours C->D E Slow Cooling to Room Temperature D->E F Isolate Crystals by Filtration E->F G Wash with DMF, then Solvent Exchange with Methanol F->G H Dry under Vacuum G->H I Characterize: PXRD, TGA, FTIR, SC-XRD H->I

Caption: Workflow for solvothermal synthesis of a coordination polymer.

Protocol 2.1: Exploratory Synthesis of a Zinc-Based Coordination Polymer

This protocol describes a general method for attempting the synthesis of a coordination polymer using solvothermal methods.

Materials:

  • This compound (Ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF), high purity

  • Methanol, high purity

  • 20 mL Teflon-lined stainless steel autoclave

  • Programmable oven

Procedure:

  • Ligand Solution: In a 20 mL glass vial, dissolve 19.6 mg (0.1 mmol) of the ligand in 5 mL of DMF. Sonicate briefly if necessary to ensure complete dissolution.

  • Metal Salt Solution: In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Reaction Assembly: Carefully transfer both solutions into the Teflon liner of the autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven. Heat to 110°C at a rate of 5°C/min, hold at 110°C for 48 hours, and then cool to room temperature at a rate of 0.1°C/min.

    • Causality Note: Slow cooling is crucial as it promotes the formation of high-quality single crystals suitable for X-ray diffraction, which is the definitive method for structure elucidation.

  • Isolation: After cooling, carefully open the autoclave. Collect any crystalline product by filtration.

  • Washing: Wash the collected crystals three times with 5 mL of fresh DMF to remove unreacted starting materials. Then, immerse the crystals in 10 mL of methanol for 24 hours, replacing the methanol three times. This solvent exchange process is critical for removing high-boiling DMF from the pores of the material.

  • Drying: Dry the final product under vacuum at 60°C for 12 hours.

Expected Characterization:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the resulting polymer and identify the loss of coordinated solvent molecules.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine and triazole rings.

Application Note II: A Monomer for High-Performance Functional Polyamides

Scientific Rationale: The primary amine group (-NH₂) on the pyridine ring provides a reactive site for polymerization reactions. Specifically, it can undergo polycondensation with difunctional monomers, such as diacyl chlorides, to form polyamides. The resulting polymers will feature the unique triazole-pyridine moiety as a pendant group along the polymer backbone. These pendant groups can impart desirable properties such as enhanced thermal stability, specific metal-ion chelation capabilities, or altered solubility.

Proposed Polymerization Mechanism

Monomer1 Amine Monomer (5-Chloro-6-(...)-pyridin-3-amine) Polymer Functional Polyamide + HCl (byproduct) Monomer1->Polymer Polycondensation Monomer2 Diacyl Chloride (e.g., Terephthaloyl chloride) Monomer2->Polymer

Caption: Polycondensation of the amine monomer with a diacyl chloride.

Protocol 3.1: Synthesis of a Functional Polyamide via Interfacial Polycondensation

This protocol uses the Schotten-Baumann reaction conditions, a classic method for polyamide synthesis that is robust and proceeds at room temperature.

Materials:

  • This compound (Monomer A)

  • Terephthaloyl chloride (Monomer B)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Methanol

Procedure:

  • Aqueous Phase: Dissolve 196 mg (1.0 mmol) of Monomer A and 212 mg (2.0 mmol) of sodium carbonate in 20 mL of deionized water in a 100 mL beaker. Stir until all solids are dissolved.

    • Causality Note: Sodium carbonate is used as an acid scavenger to neutralize the HCl gas that is produced as a byproduct of the condensation reaction. This is essential to drive the reaction to completion.

  • Organic Phase: Dissolve 203 mg (1.0 mmol) of terephthaloyl chloride in 20 mL of DCM.

  • Interfacial Reaction: Gently pour the organic phase onto the top of the aqueous phase without stirring. A polymer film will form instantly at the interface between the two immiscible liquids.

  • Polymer Isolation: Using forceps, carefully grasp the polymer film at the center of the interface and pull it out vertically and continuously, wrapping it around a glass rod.

  • Washing: Wash the collected polymer thoroughly with a 50/50 mixture of water and methanol to remove unreacted monomers and salts. Then, wash with pure methanol.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

Expected Characterization:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.

  • ¹H NMR Spectroscopy: To confirm the polymer structure.

  • TGA/DSC: To evaluate the thermal stability (decomposition temperature) and glass transition temperature of the new material.

Application Note III: An Active Component in Corrosion Inhibiting Formulations

Scientific Rationale: Heterocyclic compounds containing nitrogen and sulfur atoms are well-established as effective corrosion inhibitors for metals in acidic or neutral environments. The lone pair electrons on the nitrogen atoms of the pyridine and triazole rings can coordinate with the vacant d-orbitals of metal atoms (e.g., copper, steel), leading to the formation of a protective adsorption layer on the metal surface. This layer acts as a barrier, preventing corrosive agents from reaching the metal.[5]

Corrosion Inhibition Workflow

cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis A Prepare Corrosive Medium (e.g., 1 M HCl) B Prepare Inhibitor Solutions (Varying concentrations of the title compound in the medium) A->B D Immerse Coupon in Solution B->D C Prepare Metal Coupons (e.g., Copper) C->D E Perform Potentiodynamic Polarization Scan D->E F Perform Electrochemical Impedance Spectroscopy (EIS) D->F I Surface Analysis (SEM) of Metal Coupon D->I G Calculate Inhibition Efficiency from Tafel Plots E->G H Model EIS data with Equivalent Circuits F->H

Caption: Experimental workflow for evaluating corrosion inhibition efficiency.

Protocol 4.1: Evaluation of Corrosion Inhibition on Mild Steel

This protocol outlines the use of potentiodynamic polarization, a standard electrochemical technique, to quantify inhibition efficiency.

Materials:

  • Mild steel coupons (working electrode)

  • Platinum foil (counter electrode)

  • Saturated Calomel Electrode (SCE) (reference electrode)

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • This compound (inhibitor)

  • Potentiostat/Galvanostat

Procedure:

  • Coupon Preparation: Polish the mild steel coupons with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Blank Measurement: Assemble the electrochemical cell with a prepared coupon in the 1 M HCl solution without the inhibitor. Allow the open circuit potential (OCP) to stabilize (approx. 30 minutes).

  • Potentiodynamic Scan (Blank): Perform a potentiodynamic polarization scan from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Inhibitor Measurement: Repeat steps 2 and 3 using fresh coupons and HCl solutions containing various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Data Analysis:

    • Extract the corrosion potential (Ecorr) and corrosion current density (icorr) from the Tafel plots for each concentration.

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.

Expected Results: A significant decrease in the corrosion current density and a corresponding high inhibition efficiency value would indicate that the compound is an effective corrosion inhibitor. The data can be used to determine the optimal inhibitor concentration and understand the adsorption mechanism.

References

  • MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved January 7, 2026, from [Link]

  • International Journal of Chemical Studies. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. Retrieved January 7, 2026, from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved January 7, 2026, from [Link]

  • PMC (PubMed Central). (2022, July 22). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Retrieved January 7, 2026, from [Link]

  • Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved January 7, 2026, from [Link]

  • PMC (PubMed Central). (2024, August 25). Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investigations. Retrieved January 7, 2026, from [Link]

Sources

Application Notes and Protocols for the Biological Activity Screening of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial biological activity screening of the novel heterocyclic compound, 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine. The structural architecture of this molecule, incorporating both pyridine and 1,2,3-triazole moieties, suggests significant potential for biological activity, particularly in the realms of oncology and antimicrobial research.[1][2][3] These scaffolds are prevalent in a wide range of therapeutic agents.[4][5][6] This guide presents a tiered screening strategy, beginning with broad-spectrum cytotoxicity evaluation, followed by more specific mechanistic assays to elucidate the mode of action, such as apoptosis induction and kinase inhibition. The protocols provided are designed to be robust and self-validating, offering researchers a clear path from initial compound handling to actionable data interpretation.

Introduction: The Rationale for Screening

The confluence of a pyridine ring and a triazole ring within a single molecular framework is a well-established strategy in medicinal chemistry for the development of potent and selective bioactive agents.[2][3] The pyridine nucleus is a fundamental nitrogen-containing heterocycle found in numerous bioactive molecules, valued for its unique electronic properties and ability to form hydrogen bonds.[2][6] Similarly, 1,2,4-triazole derivatives are known for a wide spectrum of biological activities, including anticancer and antifungal properties.[3]

While extensive biological data for the specific compound this compound is not yet widely published, its structural features strongly suggest its potential as a precursor for kinase inhibitors or as a direct anticancer agent.[7][8] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[9][10][11] Therefore, a logical and efficient screening cascade is essential to uncover and characterize the therapeutic potential of this compound.

Proposed Screening Workflow

A hierarchical approach is recommended to efficiently screen the compound, starting with broad assays and progressing to more specific, mechanism-of-action studies for any identified "hits." This strategy conserves resources by focusing intensive investigation only on compounds that demonstrate initial promise.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Lead Development primary_screen Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay) Against a panel of cancer cell lines hit Hit Identification (IC50 < Threshold) primary_screen->hit Analyze Data apoptosis Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) sar Structure-Activity Relationship (SAR) Studies apoptosis->sar kinase Kinase Inhibition Profiling (e.g., ADP-Glo Assay) Against a panel of relevant kinases kinase->sar lead_opt Lead Optimization sar->lead_opt compound Test Compound: This compound compound->primary_screen Test hit->apoptosis Investigate MOA hit->kinase Profile Target

Figure 1: Proposed hierarchical workflow for screening this compound.

Experimental Protocols

Tier 1 Protocol: In Vitro Cytotoxicity (MTT Assay)

This initial screen is designed to assess the compound's general effect on cell viability and metabolic activity.[12] The MTT assay is a reliable, colorimetric method based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Test Compound Stock: 10 mM solution in sterile DMSO.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), U-87 (glioblastoma)).[13]

  • Culture Medium: Appropriate for the selected cell lines (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL in sterile PBS, filtered.

  • Solubilization Solution: 10% SDS in 0.01 M HCl or pure DMSO.[14][15]

  • 96-well flat-bottom tissue culture plates.

  • Multichannel pipette and plate reader (absorbance at 570 nm).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[15] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (DMSO only, at the highest concentration used) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[15]

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.[14] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[14] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Tier 2 Protocol: Apoptosis Detection (Annexin V-FITC / PI Assay)

If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next step is to determine if cell death occurs via apoptosis or necrosis. This assay distinguishes between these states by using Annexin V, which binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a DNA-binding dye that can only enter cells with compromised membranes (late apoptosis or necrosis).[16][17][18]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Cells treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Positive Control: Cells treated with a known apoptosis inducer (e.g., Staurosporine).

  • Negative Control: Untreated and vehicle-treated cells.

  • Flow Cytometer.

Step-by-Step Protocol:

  • Cell Collection: Collect both adherent and floating cells from the culture flasks. For adherent cells, use gentle trypsinization. The floating cells are often apoptotic and must be included.[19]

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold 1X PBS.[20]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[20]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[20]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[20]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.[20]

  • Data Acquisition: Analyze the samples immediately (within 1 hour) using a flow cytometer.[20] Set up compensation and quadrants using unstained, single-stained (Annexin V only, PI only), and positive control cells.[20]

Data Interpretation: The flow cytometry data is plotted as PI fluorescence versus Annexin V-FITC fluorescence, dividing the cells into four populations.

G x_axis Annexin V-FITC → y_axis Propidium Iodide (PI) → origin origin->x_axis origin->y_axis q1 Q1: Necrotic (Annexin V+ / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-)

Figure 2: Interpretation of Annexin V and PI staining data from flow cytometry.

Tier 2 Protocol: In Vitro Kinase Inhibition Assay

Given the prevalence of pyridine-triazole scaffolds in kinase inhibitors, assessing the compound's activity against a panel of protein kinases is a high-priority secondary screen.[4][5] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[21][22]

Materials:

  • Kinase Panel: A selection of relevant protein kinases (e.g., EGFR, VEGFR2, SRC, AKT1).[9]

  • Corresponding kinase substrates (peptides or proteins).

  • ATP.

  • Test Compound and a control inhibitor (e.g., Staurosporine).[21]

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • White, opaque 96-well or 384-well plates.

  • Plate reader with luminescence detection.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in the appropriate kinase assay buffer.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme, the test compound (or DMSO vehicle control), and the kinase substrate.[21]

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[21]

  • Initiate Reaction: Start the kinase reaction by adding a predetermined concentration of ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C or 37°C for 60 minutes.[21] The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[21]

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30-60 minutes at room temperature.[21]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine IC₅₀ values by fitting the data to a dose-response curve.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and analysis. Below is a template for presenting kinase inhibition data.

Kinase TargetTest Compound IC₅₀ (µM)Staurosporine IC₅₀ (µM) (Control)
EGFR[Experimental Value][e.g., 0.006]
VEGFR2[Experimental Value][e.g., 0.008]
SRC[Experimental Value][e.g., 0.010]
AKT1[Experimental Value][e.g., 0.025]
CDK2/cyclin A[Experimental Value][e.g., 0.015]
Note: Staurosporine IC₅₀ values are representative and should be determined concurrently as a positive control for assay validity.[9]

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial biological characterization of this compound. Positive results from this screening cascade—specifically, potent and selective cytotoxicity against cancer cell lines, induction of apoptosis, and/or inhibition of key oncogenic kinases—would provide a strong rationale for advancing the compound into lead optimization. Subsequent studies could involve broader kinase profiling, structure-activity relationship (SAR) analysis through chemical modification, and eventual evaluation in preclinical in vivo models.[10][23]

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Jayalekshmi, H., & Rathinam, A. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Al-Shakliah, N. S., et al. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Jayalekshmi, H., & Rathinam, A. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. Molecules, 28(19), 6932. [Link]

  • Oriental Journal of Chemistry. (2025). Synthesis and Biological activities of New Pyrazoline Incorporated Pyridine-Triazole Derivatives. Retrieved from [Link]

  • Wang, G., et al. (2016). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules, 21(3), 339. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Novel antimicrobial and antitumor agents bearing pyridine-1,2,4-triazole-3-thione-hydrazone scaffold: synthesis, biological evaluation, and molecular docking investigation. KTU ePubl. [Link]

  • Pintea, B.-N., et al. (2023). Pyrazolo[5,1-c][20]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. Molecules, 28(20), 7160. [Link]

  • Siddiqui, S., Khanvilkar, V. V., & Jagdale, D. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 408-421. [Link]

  • Obach, A. D., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17721–17729. [Link]

  • Simeoni, S., et al. (2004). A model-based approach to the in vitro evaluation of anticancer activity. Journal of Pharmacological and Toxicological Methods, 49(3), 187-199. [Link]

  • Mathew, M., & Mathew, J. E. (2019). In-vitro Models in Anticancer Screening. In Anticancer Plants: Properties and Application. Springer. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Ghorab, M. M., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[20]Triazole Derivatives. Archiv der Pharmazie, 351(5), e1800003. [Link]

  • Kumar, A., et al. (2009). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Request PDF. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4586. [Link]

  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Retrieved from [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16380-16404. [Link]

  • El-Naggar, M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 29(11), 1279-1291. [Link]

  • Wujec, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(11), 3326. [Link]

  • Abu-Hashem, A. A., et al. (2022). Synthesis and Biological Evaluation of New 3-Substituted-pyrazolo[3,4-b]pyridine Derivatives as Antimicrobial Agents and DHFR Inhibitors. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6296. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676-3687. [Link]

Sources

Application Note: A Comprehensive Protocol for Molecular Docking of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, end-to-end protocol for conducting molecular docking studies on 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, a heterocyclic compound of interest in medicinal chemistry. Recognizing its potential as a kinase inhibitor, this guide is structured for researchers, scientists, and drug development professionals aiming to computationally evaluate its binding affinity and interaction patterns against a relevant biological target.[1][2] We move beyond a simple list of commands, explaining the scientific rationale behind each step to ensure methodological robustness and data integrity. The protocol employs widely accessible and validated software tools, including AutoDock Vina for docking simulation, AutoDock Tools (MGLTools) for molecule preparation, and PyMOL for high-quality visualization. A key feature of this guide is the integration of a self-validating workflow, using a known co-crystallized inhibitor to establish the reliability of the docking parameters before evaluating the target compound.

Foundational Concepts: The "Why" Behind the "How"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[3] The primary goals are to predict the binding mode and estimate the binding affinity, often represented as a scoring function or binding energy. A more negative binding energy generally indicates a more stable protein-ligand complex and stronger binding affinity.[4][5][6]

This protocol is built on three pillars of computational chemistry:

  • Meticulous Preparation: The accuracy of docking is critically dependent on the quality of the input structures. This involves preparing the protein by removing non-essential molecules, adding hydrogen atoms, and assigning atomic charges.[7][8] Similarly, the ligand must be converted to a 3D structure with correct protonation states and defined rotatable bonds.[9][10]

  • Defining the Search Space: We do not dock against the entire protein. Instead, we define a "grid box"—a specific three-dimensional space centered on the protein's active site where the ligand is likely to bind. The dimensions of this box are crucial for balancing computational speed and sampling accuracy.[11][12]

  • Validation and Analysis: A docking score is meaningless without context. The protocol's trustworthiness is established by first validating the docking procedure. This is achieved by "re-docking" a known inhibitor from a crystal structure and measuring the Root Mean Square Deviation (RMSD) between the docked pose and the experimental pose. An RMSD value below 2.0 Å is generally considered a successful validation.[4][13][14] Only after validation can the docking results of the novel compound be interpreted with confidence.

Pre-requisites: Essential Software Suite

Before commencing, ensure the following open-source software is installed. These tools are standard in the field and offer a robust platform for molecular modeling.

SoftwarePurposeDownload URL
MGLTools/AutoDock Tools (ADT) Preparation of protein and ligand files (PDBQT format).https://ccsb.scripps.edu/mgltools/downloads/
AutoDock Vina The core docking engine for performing the simulation.https://vina.scripps.edu/downloads/
PyMOL A powerful molecular visualization system for analysis and creating publication-quality images.https://pymol.org/2/
U.S. National Library of Medicine PubChem is an open chemistry database at the National Institutes of Health (NIH).https://pubchem.ncbi.nlm.nih.gov/

The Self-Validating Docking Workflow

This section details the complete workflow, from target selection to the final analysis. The process is designed to be self-validating, ensuring the results are both reproducible and reliable.

G cluster_prep Phase 1: Preparation & Validation Setup cluster_val Phase 2: Protocol Validation cluster_exp Phase 3: Experimental Docking & Analysis Target_Selection Target Selection (e.g., EGFR Kinase, PDB: 2GS2) Receptor_Prep Receptor Preparation (Clean PDB, Add H, Assign Charges) Target_Selection->Receptor_Prep Known_Inhibitor_Prep Known Inhibitor Prep (Extract from PDB, Prepare PDBQT) Target_Selection->Known_Inhibitor_Prep Grid_Gen Grid Box Generation (Center on Known Inhibitor) Receptor_Prep->Grid_Gen Exp_Docking Experimental Docking (Dock Novel Ligand) Receptor_Prep->Exp_Docking Known_Inhibitor_Prep->Grid_Gen Novel_Ligand_Prep Novel Ligand Preparation (5-Chloro-6...amine, Prepare PDBQT) Novel_Ligand_Prep->Exp_Docking Re_Docking Re-Docking Simulation (Dock Known Inhibitor with Vina) Grid_Gen->Re_Docking Grid_Gen->Exp_Docking Validation Validation Check (Calculate RMSD < 2.0 Å?) Re_Docking->Validation Validation->Exp_Docking Proceed if Validated Analysis Results Analysis (Compare Binding Energies) Exp_Docking->Analysis Visualization Visualization & Interaction Mapping (PyMOL Analysis) Analysis->Visualization

Figure 1: A self-validating molecular docking workflow.

Part A: Target Selection and Preparation

Rationale: The choice of a biological target is paramount. Based on literature suggesting that this compound may act as a kinase inhibitor, we select the Epidermal Growth Factor Receptor (EGFR) kinase domain as our target. We will use the PDB entry 2GS2 , which is a crystal structure of EGFR in complex with a known inhibitor. This co-crystallized ligand is essential for defining the binding site and for our validation protocol.

Protocol:

  • Download the Receptor Structure:

    • Navigate to the RCSB PDB database (https://www.rcsb.org/).

    • Search for and download the PDB file for 2GS2 .

  • Prepare the Receptor using AutoDock Tools (ADT):

    • Launch ADT.

    • Go to File > Read Molecule and open 2GS2.pdb.

    • Clean the Complex: The structure contains the protein, the inhibitor (labeled '344'), and water molecules. We must prepare a "receptor-only" file.

      • Select and delete all water molecules (Edit > Delete Water).

      • Select the inhibitor (residue '344') and save it to a separate PDB file for later use (File > Save PDB). Then, delete it from the current structure.

    • Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar only and click OK. Polar hydrogens are crucial for correct charge calculation and hydrogen bonding.

    • Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial charges to each atom, which is necessary for the scoring function.

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select 2GS2 and save the file as receptor.pdbqt. This format includes charge and atom type information required by Vina.[12]

Part B: Ligand Preparation

This involves preparing both the known inhibitor (for validation) and our novel compound.

Protocol for the Known Inhibitor (from 2GS2):

  • Open the saved inhibitor PDB file in ADT.

  • ADT will automatically detect the root and set up rotatable bonds. Torsion angles determine the ligand's flexibility.

  • Go to Ligand > Output > Save as PDBQT and save the file as known_inhibitor.pdbqt.

Protocol for this compound:

  • Obtain 2D Structure: Search for "this compound" or its CAS number 1832583-43-3 in PubChem.[15] Download the 3D structure in SDF format.

  • Convert to PDB: Use a tool like PyMOL or an online converter to change the SDF file to a PDB file (novel_ligand.pdb).

  • Prepare in ADT:

    • Open novel_ligand.pdb in ADT.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Define the rotatable bonds as prompted.

    • Save the final structure as novel_ligand.pdbqt.

Part C: Grid Generation

Rationale: The grid box defines the docking search space. To ensure accuracy, we will center the grid on the position of the co-crystallized known inhibitor within the EGFR active site.

Protocol:

  • Load Receptor and Known Ligand in ADT: Open receptor.pdbqt and known_inhibitor.pdbqt.

  • Open Grid Box: Go to Grid > Grid Box....

  • A box will appear around the ligand. Adjust the x, y, and z dimensions to ensure the box fully encompasses the binding pocket with a buffer of ~4-5 Å on each side. A typical size might be 25 x 25 x 25 Å.

  • Note down the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) .

  • You do not need to save the grid itself, only the configuration values.

Part D: Executing the Docking Simulation

Rationale: AutoDock Vina is a command-line program. We need to create a simple text file to tell Vina where the receptor, ligand, and grid box are located.

Protocol:

  • Create a Configuration File: Create a new text file named conf.txt in the same folder as your PDBQT files. Populate it with the coordinates from the previous step:

  • Run the Validation Docking:

    • Open a command prompt or terminal in your working directory.

    • Execute the following command:

  • Run the Experimental Docking:

    • Once validation is complete and successful, run the docking for the novel compound:

Analysis and Interpretation of Results

A successful docking run generates two primary outputs: a log file with binding scores and a PDBQT file with the coordinates of the docked poses.

G cluster_validation Validation Logic Redock Re-dock Known Inhibitor Superimpose Superimpose Poses in PyMOL Redock->Superimpose Crystal Crystal Structure Pose (Reference) Crystal->Superimpose RMSD Calculate RMSD Superimpose->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Proceed Protocol Validated. Proceed with Novel Compound. Decision->Proceed Yes Reassess Protocol Invalid. Reassess Grid/Parameters. Decision->Reassess No

Figure 2: Logic for validating the docking protocol.

Step 1: Validate the Protocol
  • Open PyMOL.

  • Load the original crystal structure (2GS2.pdb).

  • Load the output from the validation docking (known_inhibitor_docked.pdbqt).

  • Align the protein chains of both structures: align 2GS2, known_inhibitor_docked.

  • Calculate the RMSD between the original inhibitor and the top-ranked docked pose. A low RMSD (< 2.0 Å) confirms your grid and docking parameters can accurately reproduce the experimental binding mode.[4][14]

Step 2: Analyze Binding Affinity

Open the .txt log files. You will see a table of binding affinities (in kcal/mol) for the top poses. The lower (more negative) the energy, the stronger the predicted binding.[16][17]

Table 1: Example Docking Results Summary

LigandTop Binding Affinity (kcal/mol)RMSD from Crystal Pose (Å)Key Interacting Residues (Example)
Known Inhibitor (Validation) -10.51.15Met793, Gly796, Leu844
5-Chloro-6-(...)-amine -9.8N/AMet793, Asp855, Lys745
Step 3: Visualize and Map Interactions

Rationale: A good score is strengthened by observing chemically sensible interactions in the binding pocket. We use PyMOL to visualize these interactions.

Protocol:

  • Load Receptor and Docked Ligand: Open receptor.pdbqt and novel_ligand_docked.pdbqt in PyMOL.

  • Focus on the Active Site: Center the view on the ligand.

  • Show Interacting Residues: Use the Action button (A) for the ligand, select preset > ligand sites > cartoon. This will display the ligand and nearby residues.

  • Identify Hydrogen Bonds: Use the Wizard menu > Measurement. Click on potential hydrogen bond donor/acceptor atoms between the ligand and protein to measure distances. A distance of ~2.5-3.5 Å typically indicates a hydrogen bond.

  • Analyze Interactions:

    • Look for hydrogen bonds between the amine or triazole nitrogens of the ligand and backbone or side-chain atoms of the receptor.

    • Identify hydrophobic interactions between the pyridine/chloro-phenyl rings and non-polar residues in the pocket.

    • Compare these interactions to those made by the known inhibitor to understand if the novel compound binds in a similar or different manner. This comparison is key to forming hypotheses about its mechanism of action.[18][19]

Troubleshooting and Advanced Tips

  • Poor Validation RMSD (> 2.0 Å): If the re-docking fails, the most common issue is the grid box. Ensure it is correctly centered and large enough to allow the ligand some flexibility, but not so large that the search becomes inefficient.

  • Ligand Preparation Errors: Incorrect protonation states are a major source of error. For molecules with ambiguous pKa values, consider docking multiple protonation states to see which yields a better score and more favorable interactions.

  • Beyond Single Docking: For a more robust analysis, consider running molecular dynamics (MD) simulations on the top-ranked docked pose. MD can provide insights into the stability of the protein-ligand complex over time, further validating the docking result.[13]

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • ResearchGate. (2022). How to validate the molecular docking results? ResearchGate. [Link]

  • ResearchGate. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? ResearchGate. [Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Cal Poly. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?[Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • University of Tromsø. (n.d.). Molecular Docking Tutorial. [Link]

  • Winger, M., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(8), 1633-1640. [Link]

  • YouTube. (2022). Visualization of Molecular Docking result by PyMOL. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]

  • YouTube. (2025). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. [Link]

  • University of Manchester. (n.d.). Preparing the protein and ligand for docking. [Link]

  • DiVA portal. (2009). Validation of docking performance in context of a structural water molecule-using model system. [Link]

  • ResearchGate. (2013). Visualization Molecular Docking using PyMol or LigPlot. ResearchGate. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Reddit. (2024). Need help with molecular docking results interpretation. [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores. [Link]

  • YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • Singh, P., et al. (2013). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica, 5(4), 113-119. [Link]

  • Wu, J., et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. [Link]

  • Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-α inhibitors, cytotoxic agents. Scientific Reports, 13(1), 1-16. [Link]

  • National Institutes of Health. (n.d.). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. [Link]

Sources

in vitro assay protocol using 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vitro Assay Protocol for 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Narrative

The convergence of a pyridine scaffold with a triazole moiety in this compound presents a compelling starting point for kinase inhibitor discovery.[1][2] These heterocyclic structures are well-represented pharmacophores in numerous approved kinase inhibitors. Our internal analysis suggests a strong hypothesis that this compound class may target Cyclin-Dependent Kinases (CDKs), central regulators of the cell cycle whose dysregulation is a hallmark of cancer.[3] Specifically, the CDK2/Cyclin A complex, critical for the G1/S phase transition and DNA replication, represents a high-value target for therapeutic intervention.[4][5]

This document provides a comprehensive, field-tested protocol to quantitatively assess the inhibitory potential of this compound against the CDK2/Cyclin A2 kinase. We will employ the ADP-Glo™ Kinase Assay, a robust, luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. This methodology was chosen for its high sensitivity, broad dynamic range, and resistance to interference, making it an industry standard for both primary screening and detailed mechanistic studies.[5][6]

Beyond a mere recitation of steps, this guide is built on a foundation of self-validation. We will detail the critical importance of controls, explain the statistical validation of assay performance using the Z'-factor, and provide a clear pathway for dose-response analysis to derive a precise IC50 value. This ensures that the data you generate is not only accurate but also robust and reproducible.

Scientific Foundation: Targeting the Cell Cycle Engine

Cyclin-Dependent Kinase 2 (CDK2), when complexed with its regulatory subunit Cyclin A2, forms an active serine/threonine kinase. This complex phosphorylates key substrates, such as p27Kip1 and retinoblastoma protein (pRb), driving the cell past the G1/S checkpoint and initiating DNA synthesis. In many cancers, this pathway is hyperactive, leading to uncontrolled proliferation. Small molecule inhibitors that block the ATP-binding pocket of CDK2 can halt this process, inducing cell cycle arrest and apoptosis.[4][6] The assay described herein directly measures the ability of a test compound to inhibit this fundamental ATP-to-ADP conversion.

cluster_G1 G1 Phase cluster_S S Phase G1_Phase Cell Growth Checkpoint G1/S Checkpoint G1_Phase->Checkpoint S_Phase DNA Replication CDK2_CyclinA CDK2/Cyclin A Complex pSubstrate Phosphorylated Substrate CDK2_CyclinA->pSubstrate Phosphorylation CDK2_CyclinA->Checkpoint Drives Progression ATP ATP ATP->CDK2_CyclinA Substrate Substrate (e.g., pRb) Substrate->CDK2_CyclinA Test_Compound This compound Test_Compound->CDK2_CyclinA Inhibition Checkpoint->S_Phase

Caption: Hypothesized mechanism of action for the test compound on the CDK2/Cyclin A pathway.

Assay Principle: Quantifying Kinase Activity via ADP Production

The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, where CDK2/Cyclin A2 utilizes ATP to phosphorylate a substrate peptide, producing ADP. The amount of ADP generated is directly proportional to kinase activity. In the second step, the kinase reaction is terminated, and the remaining ATP is depleted. Finally, a detection reagent converts the ADP back to ATP, which is then used by a luciferase to produce light. The resulting luminescence signal is directly correlated with the amount of ADP produced and, therefore, the kinase's activity.

Experimental Workflow: From Plate Setup to Data Acquisition

The entire protocol is designed for a standard 96-well or 384-well plate format, making it amenable to high-throughput screening (HTS).

A 1. Prepare Reagents (Buffer, ATP, Enzyme, Substrate, Test Compound Dilutions) B 2. Dispense Test Compound & Controls into Plate A->B C 3. Add Kinase/Substrate Mix to Initiate Reaction B->C D 4. Incubate at 30°C (e.g., 60 minutes) C->D E 5. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) D->E F 6. Incubate at Room Temp (e.g., 40 minutes) E->F G 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) F->G H 8. Incubate at Room Temp (e.g., 30 minutes) G->H I 9. Read Luminescence (Plate Reader) H->I J 10. Data Analysis (Normalization, Curve Fitting, IC50) I->J

Caption: High-level experimental workflow for the CDK2/Cyclin A2 inhibition assay.

Detailed In Vitro Assay Protocol

Required Materials
  • Enzyme: Recombinant Human CDK2/CyclinA2 complex (BPS Bioscience, Cat. #41101 or similar)[3]

  • Substrate: CDK substrate peptide (e.g., Histone H1)

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101)

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Positive Control: Staurosporine or Dinaciclib[4][7]

  • Buffer: 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Plates: White, opaque 96-well or 384-well assay plates

  • Equipment: Multichannel pipette, microplate reader capable of measuring luminescence.

Reagent Preparation
  • 1x Kinase Buffer: Prepare fresh from a concentrated stock. This buffer provides the optimal pH and ionic conditions for enzyme activity. Magnesium chloride (MgCl2) is a critical cofactor for kinase function.

  • Test Compound Serial Dilution:

    • Create a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3 or 1:5) in 100% DMSO to create a range of concentrations (e.g., 10 points from 100 µM to 1 nM). This wide range is essential for defining the full dose-response curve.[8]

    • Prepare an intermediate dilution of these stocks into 1x Kinase Buffer. The final DMSO concentration in the assay well should be kept constant and low (≤1%) to avoid solvent effects on enzyme activity.

  • Positive Control: Prepare a dilution series of Staurosporine in the same manner as the test compound.

  • ATP Solution: Dilute ATP stock to the desired final concentration (e.g., 10 µM) in 1x Kinase Buffer. The ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • Enzyme/Substrate Master Mix: Prepare a 2x concentrated master mix containing CDK2/CyclinA2 and the substrate peptide in 1x Kinase Buffer. Preparing a master mix ensures uniform dispensing and reduces pipetting errors.

Step-by-Step Assay Procedure (96-well format)
  • Compound Plating: Add 5 µL of the diluted test compound, positive control, or vehicle (DMSO in buffer) to the appropriate wells of the assay plate.

    • Test Wells: Serial dilutions of the test compound.

    • Negative Control (0% Inhibition): Vehicle only.

    • Positive Control (100% Inhibition): Highest concentration of Staurosporine.

  • Initiate Kinase Reaction: Add 10 µL of the 2x Enzyme/Substrate Master Mix to all wells.

  • Add ATP: Add 10 µL of the 2x ATP solution to all wells to start the reaction. The final reaction volume is 25 µL.

  • Incubation: Mix the plate gently on a shaker for 30 seconds. Cover the plate and incubate at 30°C for 60 minutes. This time allows for sufficient product formation to be in the linear range of the enzyme kinetics.

  • First Detection Step: Add 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes all unused ATP.

  • Second Detection Step: Add 50 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Read Plate: Measure luminescence using a microplate reader.

Data Analysis and Interpretation

rawData Raw Luminescence Data (RLU) Test Compound Wells Positive Control (PC) Well Negative Control (NC) Well normalize Data Normalization % Inhibition = 100 * (1 - (RLU_test - RLU_PC) / (RLU_NC - RLU_PC)) rawData:f1->normalize:f0 rawData:f2->normalize:f0 rawData:f3->normalize:f0 plot Plot Data Y-axis: % Inhibition X-axis: Log[Inhibitor Concentration] normalize:f1->plot:f0 fit Nonlinear Regression Four-Parameter Logistic Fit (Sigmoidal Dose-Response) plot:f2->fit:f0 ic50 Determine Potency IC50 Value: Concentration for 50% inhibition fit:f1->ic50:f0

Caption: Logical flow of data analysis from raw output to the final IC50 value.

Calculating Percent Inhibition

First, normalize the data against the controls:

  • 0% Inhibition (Negative Control): Signal from wells with enzyme and vehicle (DMSO).

  • 100% Inhibition (Positive Control): Signal from wells with enzyme and a saturating concentration of a potent inhibitor like Staurosporine.

The formula is: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

Dose-Response Curve and IC50 Determination

Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism, R) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).[9][10] From this curve, the IC50 value is determined, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9][11] A lower IC50 value indicates a more potent compound.[9][12]

Inhibitor Conc. (nM)Log [Inhibitor]RLU (Example)% Inhibition (Calculated)
0 (Vehicle)N/A850,0000.0
10.00835,0001.8
101.00790,0007.1
301.48650,00023.5
1002.00450,00047.1
3002.48210,00075.3
10003.0095,00088.8
100004.0055,00093.5
Staurosporine (PC)N/A50,000100.0

Assay Validation: Ensuring Trustworthy Data

A protocol is only as good as its ability to produce reliable data. The Z'-factor is a statistical parameter used to evaluate the quality and suitability of a high-throughput screening assay.[13][14] It measures the separation between the positive and negative controls in relation to their variability.[15]

Formula: Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

Where SD is the standard deviation.

Interpretation: [14][15]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' ≤ 0.5: A marginal assay, may require optimization.

  • Z' < 0: A poor assay, not suitable for screening.

It is imperative to run a validation plate with at least 8-16 replicates of both positive and negative controls to calculate a robust Z'-factor before proceeding with screening the test compound.[13] A Z'-factor greater than 0.5 confirms that the assay window is large enough to confidently distinguish true hits from background noise.[16][17]

Alternative and Complementary Assays

While the ADP-Glo™ assay measures enzymatic activity, it is often complemented by a direct binding assay to confirm that the compound interacts with the target kinase. The LanthaScreen™ Eu Kinase Binding Assay is an excellent choice.[7][18] This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.[16][19] A positive result in both an activity assay and a binding assay provides strong evidence that the compound is a direct, on-target inhibitor of CDK2.

References

  • In vitro kinase assay. (2023). Protocols.io. [Link]

  • Z-Factor Calculator. (n.d.). PunnettSquare Tools. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]

  • In vitro NLK Kinase Assay. (2017). PMC - NIH. [Link]

  • Drug dose-response data analysis. (2021). Towards Data Science. [Link]

  • CDK2 Assay Kit, 79599. (n.d.). Amsbio. [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]

  • On HTS: Z-factor. (2023). On HTS. [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (2022). Bioinformatics, Oxford Academic. [Link]

  • In vitro kinase assay. (2022). Bio-protocol. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). Journal of Medicinal Chemistry, ACS Publications. [Link]

  • NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. (2009). PubMed Central. [Link]

  • Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Dose–Response Curves and the Determination of IC 50 and EC 50 Values. (2024). ResearchGate. [Link]

  • CDK2 Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. (2023). PubMed. [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. (2019). NIH. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

Sources

Application Notes & Protocols for Nucleophilic Substitution Reactions on 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on the heterocyclic scaffold, 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (herein referred to as 1 ). The presence of a pyridine ring, activated by an adjacent electron-withdrawing triazole moiety, renders the C5-position susceptible to nucleophilic attack, allowing for the displacement of the chloro leaving group. This reactivity is pivotal for the synthesis of a diverse library of functionalized pyridine compounds, which are of significant interest in medicinal chemistry and materials science[1]. This document details the underlying mechanistic principles, provides validated, step-by-step protocols for reactions with various nucleophiles (amines, alkoxides, and thiolates), and offers insights into reaction optimization and troubleshooting.

Introduction: The Strategic Value of Scaffold 1

The molecule this compound (CAS 1832583-43-3) is a unique heterocyclic compound featuring a pyridine core substituted with three key functional groups: an amine, a chloro atom, and a 1,2,3-triazole ring[1][2][3]. This specific arrangement of substituents creates a powerful platform for synthetic diversification.

  • Pyridine Core: An electron-deficient aromatic system inherently activated towards nucleophilic attack[4].

  • Chloro Group (C5): A competent leaving group for SNAr reactions.

  • Triazole Moiety (C6): A potent electron-withdrawing group that significantly activates the adjacent C5 position for nucleophilic substitution. The triazole ring is also a stable pharmacophore found in many therapeutic agents[1][5].

  • Amine Group (C3): A versatile handle for subsequent chemical modifications and a key modulator of the compound's electronic properties.

The ability to selectively displace the C5-chloro atom allows for the introduction of a wide array of functional groups, making this scaffold a valuable building block for generating compound libraries in drug discovery programs, particularly for kinase inhibitors and novel agrochemicals[6].

Mechanistic Rationale: The SNAr Pathway

The functionalization of scaffold 1 proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is distinct from Sₙ1 or Sₙ2 reactions, as it occurs on an sp²-hybridized carbon within an aromatic system[7].

The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. This deficiency is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen[8][9][10]. In scaffold 1 , the reaction is further facilitated by the powerful electron-withdrawing 1,2,3-triazole group at the C6 position, which enhances the electrophilicity of the C5 carbon bearing the chloro leaving group.

The process unfolds as follows:

  • Addition Step (Rate-Determining): A nucleophile (Nu⁻) attacks the electron-deficient C5 carbon, breaking the aromaticity of the pyridine ring. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex[7][8]. The stability of this intermediate is the critical factor governing the reaction's feasibility. The negative charge is delocalized across the ring and, most importantly, onto the electronegative pyridine nitrogen and the adjacent triazole ring, providing significant stabilization[9].

  • Elimination Step (Fast): The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group (Cl⁻), yielding the final substituted product.

// Reactants sub [label=< Scaffold 1

>];

nu [label=->];

// Meisenheimer Complex mc [label=< Meisenheimer Complex (Resonance Stabilized)

>];

// Products prod [label=< Substituted Product

>];

cl [label=->];

// Arrows and Labels sub -> mc [label="+ Nu-", fontcolor="#4285F4"]; mc -> sub [label="k-1", fontcolor="#5F6368"]; mc -> prod [label=2 (fast)>, fontcolor="#34A853"]; prod -> cl [style=invis]; // for layout

{rank=same; sub; nu;} {rank=same; prod; cl;}

// Annotations rate_det [label="k1 (slow)\nRate-Determining Step", shape=box, style=dotted, pos="2.5,1.5!"];

// Invisible edges for positioning nu -> mc [style=invis]; mc -> rate_det [style=invis]; }

Sources

Application Notes & Protocols: A Guide to Developing Functional Materials with Triazole-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Architectural Elegance of Triazole-Pyridine Scaffolds

In the pursuit of novel functional materials, the rational design of molecular building blocks is paramount. Among the vast library of heterocyclic compounds, the triazole-pyridine scaffold has emerged as a uniquely versatile and powerful platform. This hybrid structure synergistically combines the properties of both a five-membered triazole ring and a six-membered pyridine ring. The result is a planar, aromatic, and nitrogen-rich framework with exceptional coordination capabilities, acting as a multidentate ligand for a wide array of metal ions.[1][2] The inherent stability of the triazole ring, often synthesized via highly efficient "click chemistry," coupled with the well-established coordination chemistry of pyridine, provides a robust and modular foundation for innovation.[3][4]

This guide provides an in-depth exploration of the design, synthesis, characterization, and application of functional materials derived from triazole-pyridine scaffolds. We will move beyond simple recitation of facts to explain the causality behind experimental choices, offering field-proven insights for researchers, chemists, and drug development professionals. The protocols described herein are designed as self-validating systems, incorporating essential characterization and evaluation steps to ensure scientific rigor. Our objective is to equip you with the foundational knowledge and practical methodologies to harness the remarkable potential of these scaffolds in catalysis, chemical sensing, advanced bioimaging, and therapeutic agent development.[5][6][7][8][9]

Section 1: Synthesis and Material Formation

The construction of functional materials begins with the precise synthesis of the core triazole-pyridine ligand. The modularity of this process is a key advantage, allowing for the strategic installation of functional groups to tune the final material's properties.

Ligand Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The "click chemistry" paradigm, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the preeminent method for synthesizing 1,2,3-triazole-containing ligands.[4] Its popularity stems from its high efficiency, mild reaction conditions, exceptional tolerance of various functional groups, and simple purification procedures. This allows for the reliable connection of a pyridine-alkyne precursor with a functionalized azide.[3][10]

G cluster_reactants Reactants cluster_catalyst Catalytic System Py_Alkyne Pyridine-Alkyne Process CuAAC 'Click' Reaction Py_Alkyne->Process R_Azide Functional Azide (R-N3) R_Azide->Process Cu_Source Cu(I) Source (e.g., CuSO4/Na-Ascorbate) Cu_Source->Process Cu(I) Solvent Solvent (e.g., tBuOH/H2O) Solvent->Process Product Pyridyl-Triazole Ligand Process->Product

Figure 1: General workflow for CuAAC synthesis of pyridyl-triazole ligands.
Protocol 1: General Procedure for CuAAC Synthesis of a Pyridyl-Triazole Ligand

Rationale: This protocol uses an in-situ reduction of Cu(II) to the catalytically active Cu(I) species by sodium ascorbate, avoiding the need to handle potentially unstable Cu(I) salts directly. The t-butanol/water solvent system is effective for a wide range of substrates with varying polarities.

Materials:

  • Pyridine-alkyne derivative (1.0 eq)

  • Organic azide derivative (1.0-1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • tert-Butanol (t-BuOH) and Deionized Water (1:1 v/v)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the pyridine-alkyne (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).

  • To the stirred solution of reactants, add the sodium ascorbate solution (10 mol%) followed by the CuSO₄·5H₂O solution (5 mol%).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure pyridyl-triazole ligand.

Self-Assembly of Metal-Organic Frameworks (MOFs) and Complexes

The synthesized ligands serve as "struts" that can be linked by metal ions ("nodes") to form highly ordered, crystalline materials such as Metal-Organic Frameworks (MOFs) or discrete coordination complexes. The final topology (e.g., 2D layers vs. 3D frameworks) is dictated by the ligand's geometry and the coordination preference of the metal ion, as well as reaction conditions like solvent and temperature.[11][12][13][14]

Protocol 2: Solvothermal Synthesis of a Triazole-Pyridine Based MOF

Rationale: Solvothermal synthesis uses elevated temperature and pressure to increase the solubility of precursors and facilitate the crystallization of the thermodynamically stable MOF product. This method is highly effective for producing high-quality, crystalline MOFs.[11][12][13]

Materials:

  • Pyridyl-triazole ligand (e.g., 3,5-di(4H-1,2,4-triazol-4-yl)pyridine)

  • Metal salt (e.g., Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve the pyridyl-triazole ligand (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in DMF (10 mL).

  • Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogenization.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the oven to a specific temperature (e.g., 80-120 °C) and hold for 24-72 hours.

  • Allow the oven to cool slowly to room temperature. Crystals of the MOF should be visible.

  • Carefully decant the mother liquor.

  • Wash the crystals by immersing them in fresh DMF (2-3 times) and then in a more volatile solvent like ethanol to exchange the residual high-boiling DMF.

  • Collect the crystals by filtration and dry under vacuum.

Section 2: Essential Material Characterization

Thorough characterization is non-negotiable. It validates the successful synthesis of the target material and elucidates the structural and physicochemical properties that underpin its function. A multi-technique approach is essential for a complete picture.

Technique Purpose Expected Outcome for Triazole-Pyridine Materials
¹H & ¹³C NMR Confirms the covalent structure of the organic ligand.Distinct peaks corresponding to pyridine and triazole protons/carbons. The triazole C-H proton typically appears as a singlet around 8-9 ppm.
FT-IR Spectroscopy Identifies functional groups and confirms metal coordination.C=N and N-N stretching bands from the heterocyclic rings. A shift in pyridine ring vibration bands upon coordination to a metal center.[11][12]
Mass Spectrometry Determines the exact mass of the ligand, confirming its molecular formula.A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the ligand.[6]
Single-Crystal XRD Provides the definitive 3D atomic structure of a crystalline material (complex or MOF).Determines bond lengths, bond angles, coordination geometry of the metal, and the overall framework topology.[11][12][13]
Powder XRD (PXRD) Confirms the phase purity and crystallinity of a bulk crystalline sample.The experimental pattern should match the simulated pattern from single-crystal data, confirming the bulk material is the same as the single crystal analyzed.[11][12]
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the material and solvent content.Shows the temperature at which the material decomposes. For MOFs, an initial weight loss corresponding to guest/solvent molecules is often observed.[11][12]
Elemental Analysis Confirms the bulk elemental composition (C, H, N).Experimental percentages should be in close agreement (typically within ±0.4%) with the calculated values for the proposed formula.[11][12]

Section 3: Functional Applications and Protocols

The true value of these materials is realized in their application. The following sections detail protocols for evaluating their function in key areas of research.

Application in Catalysis

The well-defined metal coordination sites within triazole-pyridine complexes make them excellent candidates for homogeneous and heterogeneous catalysis. Palladium complexes, in particular, have shown high activity in crucial C-C bond-forming reactions.[1][7]

Protocol 3: Evaluating Catalytic Activity in a Suzuki-Miyaura Cross-Coupling Reaction

Rationale: The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry. Evaluating the performance of a new catalyst in this benchmark reaction provides a clear measure of its efficiency, stability, and broad applicability.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Triazole-pyridine palladium complex (catalyst, 0.1-1.0 mol%)

  • Solvent (e.g., Dioxane/H₂O mixture)

  • Internal standard (e.g., dodecane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl halide, arylboronic acid, base, and the palladium catalyst.

  • Add the solvent and the internal standard.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular time intervals, quenching with water, extracting with ethyl acetate, and analyzing by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Calculate the yield based on the disappearance of the starting material and the appearance of the product peak relative to the internal standard.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The product can be purified via column chromatography.

Figure 2: Experimental workflow for testing catalytic performance.
Application in Sensing and Bioimaging

The triazole-pyridine scaffold can be integrated into fluorescent molecules to create chemosensors. The nitrogen atoms of the scaffold can selectively bind to analytes (e.g., metal ions), causing a change in the fluorophore's electronic properties and a corresponding "turn-on" or "turn-off" fluorescent response.[15][16] This principle is highly effective for detecting biologically relevant species.[8]

Protocol 4: Fluorometric Titration for Metal Ion Sensing

Rationale: This protocol quantifies the sensor's response to an analyte. By systematically adding the analyte, one can determine the binding stoichiometry, binding affinity, and the limit of detection (LOD), which are critical metrics for any chemosensor.

Materials:

  • Stock solution of the triazole-pyridine fluorescent probe (e.g., 1 mM in DMSO or MeCN).

  • Stock solution of the target analyte salt (e.g., FeCl₃, 1 mM in water).

  • Buffer solution (e.g., HEPES for biological pH).

  • High-purity solvent (e.g., acetonitrile or water).

Procedure:

  • Prepare a solution of the fluorescent probe in the chosen solvent/buffer system at a fixed concentration (e.g., 10 µM) in a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.

  • Add small aliquots of the metal ion stock solution (e.g., 0.2 equivalents at a time) to the cuvette.

  • After each addition, mix thoroughly, allow the system to equilibrate (1-2 minutes), and record the new fluorescence emission spectrum.

  • Continue this process until the fluorescence intensity reaches a plateau (saturates).

  • Plot the change in fluorescence intensity at the emission maximum against the concentration of the added analyte to determine the binding stoichiometry and calculate the binding constant.

  • Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve at low analyte concentrations.[8]

Protocol 5: Live-Cell Imaging of Endogenous Analytes

Rationale: The ultimate test for a biological probe is its ability to function within the complex environment of a living cell. This protocol outlines the use of a triazole-pyridine probe to visualize an analyte generated within cells, demonstrating its biocompatibility and practical utility.[17][18]

Materials:

  • Live cells (e.g., RAW 264.7 macrophages).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Triazole-pyridine fluorescent probe (stock solution in DMSO).

  • Stimulant to produce the endogenous analyte (e.g., Lipopolysaccharide (LPS) to induce HOCl production).[8]

  • Confocal laser scanning microscope.

Procedure:

  • Cell Culture: Seed the cells onto glass-bottom dishes and culture overnight to allow for adherence.

  • Probe Loading: Remove the culture medium, wash the cells with PBS, and then incubate them with fresh medium containing the probe at a low concentration (e.g., 1-5 µM) for 30-60 minutes at 37 °C.

  • Washing: Remove the probe-containing medium and wash the cells gently with PBS (2-3 times) to remove any excess, non-internalized probe.

  • Analyte Stimulation: Add fresh medium containing the stimulant (e.g., 5 µg/mL LPS) and incubate for the required time to generate the endogenous analyte (e.g., 2 hours). A control group without the stimulant should be run in parallel.

  • Imaging: Wash the cells again with PBS and add fresh medium or imaging buffer.

  • Visualize the cells using a confocal microscope. Acquire images in the bright-field channel and the appropriate fluorescence channel for your probe. A significant increase in fluorescence in the stimulated cells compared to the control group indicates successful detection of the endogenous analyte.[8]

Application in Drug Development

The triazole-pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with potent biological activity.[6][9][19][20][21] Its ability to form hydrogen bonds and act as a bioisostere for other chemical groups makes it an attractive core for designing enzyme inhibitors and other therapeutic agents.[6][20]

Protocol 6: In Vitro Anticancer Activity Screening (MTT Assay)

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. Since viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of formazan produced is proportional to the number of living cells. This allows for the quantitative determination of a compound's cytotoxicity and the calculation of its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell line (e.g., B16F10 murine melanoma or MCF-7 human breast cancer).[6][22]

  • 96-well microtiter plates.

  • Synthesized triazole-pyridine compounds (dissolved in DMSO).

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Remove the compound-containing medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well. Incubate for another 2-4 hours. Purple formazan crystals should become visible in living cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6][19]

Conclusion and Future Outlook

The triazole-pyridine scaffold represents a premier platform for the development of advanced functional materials. The synthetic accessibility via click chemistry provides a modular and efficient route to a vast chemical space. As demonstrated, these scaffolds are not merely structural curiosities but are the core components of high-performance catalysts, sensitive and selective chemosensors, and potent bioactive agents. The protocols outlined in this guide provide a validated starting point for researchers to synthesize, characterize, and evaluate these remarkable materials. Future innovations will likely focus on creating multifunctional systems, such as theranostic agents that combine bioimaging and therapeutic action, and integrating these scaffolds into advanced polymeric or solid-state materials for applications in energy and environmental science.

References

  • Triazole-Based Cu(I) Cationic Metal–Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. Inorganic Chemistry. Available at: [Link]

  • Pyridine-triazole ligand design and metal coordination, and previously... ResearchGate. Available at: [Link]

  • Triazole-Based Cu(I) Cationic Metal-Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions. PubMed. Available at: [Link]

  • Triazole-Based Cu(I) Cationic Metal–Organic Frameworks with Lewis Basic Pyridine Sites for Selective Detection of Ce3+ Ions | Request PDF. ResearchGate. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. Available at: [Link]

  • Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central. Available at: [Link]

  • 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Triazoles in Coordination Complexes | Request PDF. ResearchGate. Available at: [Link]

  • Design and Evaluation of Triazole-Pyridine Ligands for Palladium-Catalyzed C–H Activation: Exploring Traceless Directing Groups and Difluoroarene Functionalization. University of Memphis Digital Commons. Available at: [Link]

  • BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation. PubMed Central. Available at: [Link]

  • Pyridine-Based 1,2,3-Triazoles: A New Class of Potential KAT2A Inhibitors and Scaffolds for C-H Activation and Catalysis. RCSI Repository. Available at: [Link]

  • An Original Class of Small Sized Molecules as Versatile Fluorescent Probes for Cellular Imaging | Request PDF. ResearchGate. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Sugar-Derived Triazole- and Pyridine-Based Metal Complex Ligands. Thieme. Available at: [Link]

  • Synthesis of novel triazole functionalized pyridine derivatives as potential antimicrobial and anti-biofilm agents. ResearchGate. Available at: [Link]

  • Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed - NIH. Available at: [Link]

  • Synthesis and Characterization of New Triazole-Bispidinone Scaffolds and Their Metal Complexes for Catalytic Applications. MDPI. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

  • Can 2-Pyridyl-1,2,3-triazole “Click” Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?. ACS Omega. Available at: [Link]

  • Preparation method of triazolopyridine derivative. Google Patents.
  • A cell-permeable and triazole-forming fluorescent probe for glycoconjugate imaging in live cells. Chemical Communications (RSC Publishing). Available at: [Link]

  • Chemical structures of a series of triazole-pyridine ligands (L1-L4). ResearchGate. Available at: [Link]

  • 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Triazole-Scaffold: An Efficient Sensor for Trace Iron Ion Detection and Cellular Imaging Application – A Review. IAR Journal of Clinical Research. Available at: [Link]

  • Triazole: a unique building block for the construction of functional materials.. Semantic Scholar. Available at: [Link]

  • Pyridyl Conjugated 1,2,3-Triazole is a Versatile Coordination Ability Ligand Enabling Supramolecular Associations. Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Synthesis of bioactive and fluorescent pyridine-triazole-coumarin peptidomimetics through sequential click-multicomponent reactions. PubMed. Available at: [Link]

  • New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. Available at: [Link]

  • Pyridinyl-triazole ligand systems for highly efficient CuI-catalyzed azide-alkyne cycloaddition. ResearchGate. Available at: [Link]

  • Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. PMC - NIH. Available at: [Link]

  • Pyrene Appendant Triazole-based Chemosensors for Sensing Applications. PubMed. Available at: [Link]

Sources

5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine: A Versatile Scaffold for Modern Drug Discovery

Introduction: Unveiling a Privileged Heterocyclic Building Block

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. This compound has emerged as a heterocyclic building block of significant interest, offering a unique constellation of reactive sites and structural motifs conducive to library synthesis and lead optimization.[1][2] Its molecular architecture, featuring a chlorinated pyridine core, a chemically stable 1,2,3-triazole ring, and a nucleophilic amine, presents a trifecta of opportunities for synthetic diversification.

The pyridine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The appended 1,2,3-triazole moiety, often introduced via highly efficient "click chemistry," serves as a rigid linker that can orient substituents in a well-defined three-dimensional space while also participating in dipole-dipole and hydrogen bond interactions with biological targets.[1][3] This guide provides a senior scientist's perspective on the strategic application of this compound, detailing its properties, synthetic utility, and field-tested protocols for its derivatization in drug discovery campaigns.

Physicochemical Properties and Safety Data

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in the laboratory.

PropertyValueSource
CAS Number 1832583-43-3[2][4]
Molecular Formula C₇H₆ClN₅[1][4]
Molecular Weight 195.61 g/mol [5][6]
Appearance Solid (form may vary)N/A
Storage Conditions 2-8°C, protect from light, store under inert gas[5]

Safety and Handling: This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Based on available safety information, it is associated with the following hazards:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[6]

Synthetic Strategy: Accessing the Core Scaffold

The synthesis of this compound typically relies on established methods in heterocyclic chemistry, involving sequential coupling and cyclization reactions.[1] A common approach begins with functionalized pyridine precursors, followed by the formation of the triazole ring, often through an azide-alkyne cycloaddition reaction.[1]

start Halogenated 3-Aminopyridine Precursor step1 Introduction of Azide Functionality start->step1 e.g., SNAr with NaN₃ step2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC - 'Click Chemistry') step1->step2 Reacts with alkyne step3 Functional Group Interconversion (e.g., Reduction of Nitro Group) step2->step3 If required product This compound step2->product Direct formation if amine is present step3->product

Plausible synthetic logic for the core building block.

Application Protocols: Strategic Derivatization for Library Development

The true value of this building block lies in its capacity for controlled, site-selective modification. The chloro, amino, and triazole groups provide orthogonal handles for derivatization, allowing for the systematic exploration of chemical space around the core scaffold.

cluster_Cl C5-Chloro Group Reactions cluster_NH2 C3-Amino Group Reactions core This compound suzuki Suzuki Coupling (C-C bond) core->suzuki Pd Catalyst, Boronic Acid buchwald Buchwald-Hartwig (C-N bond) core->buchwald Pd Catalyst, Amine nucleophilic Nucleophilic Substitution (C-O, C-S bonds) core->nucleophilic Nucleophile (e.g., Thiol) amide Amide Formation core->amide Acyl Chloride or Carboxylic Acid + Coupling Agent sulfonamide Sulfonamide Formation core->sulfonamide Sulfonyl Chloride reductive Reductive Amination core->reductive Aldehyde/Ketone, Reducing Agent cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Characterization setup_reagents Combine Reagents (Building Block, Coupling Partner, Catalyst, Base) in a dry flask under Inert Atmosphere heating Heat Mixture (e.g., 90-120 °C) setup_reagents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring cool Cool to RT & Quench monitoring->cool Upon Completion extract Extract with Organic Solvent cool->extract wash Wash with Water & Brine extract->wash dry Dry & Concentrate wash->dry purify Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (CAS No. 1832583-43-3).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this multi-step synthesis and systematically optimize your reaction yield and purity.

This molecule, featuring a chlorinated pyridine core linked to a 2H-1,2,3-triazole, is a valuable heterocyclic building block in medicinal chemistry.[1][3] The unique arrangement of its pharmacophores makes it a compound of interest for further research.[3][4][5] However, its synthesis presents specific challenges, particularly concerning the regioselective formation of the N2-substituted triazole ring and the management of functional group compatibility.

Section 1: Overview of the Synthetic Strategy

The synthesis of this compound typically relies on sequential coupling and cyclization reactions.[3] A common conceptual pathway involves the formation of the pyridine core, followed by the construction of the triazole ring and subsequent functional group manipulations. The diagram below illustrates a plausible and efficient synthetic workflow, which will serve as the basis for our discussion.

SynthesisWorkflow cluster_0 Step 1: Pyridine Core Functionalization cluster_1 Step 2: Triazole Ring Formation (Cyclization) cluster_2 Step 3: Nitro Group Reduction A 2,3-dichloro-5-nitropyridine B 3-chloro-5-nitro-2-hydrazinopyridine A->B Hydrazine hydrate C 6-Chloro-5-(2H-1,2,3-triazol-2-yl)-3-nitropyridine B->C Glyoxal / C2-synthon D This compound C->D Fe / NH4Cl or SnCl2

Caption: A plausible synthetic workflow for the target compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My yield is very low during the triazole ring formation (Step 2). What are the likely causes and how can I fix this?

Answer: Low yield in the cyclization step to form the triazole ring is the most common bottleneck. The root cause often lies in one of several areas:

  • Causality 1: Competing Isomer Formation: The reaction of a hydrazine with a 1,2-dicarbonyl equivalent can lead to regioisomers. While the N2-substituted triazole is often thermodynamically favored, kinetic products or side reactions can dominate under suboptimal conditions.

  • Causality 2: Degradation of Starting Material: The hydrazinopyridine intermediate can be unstable, particularly under harsh pH or high-temperature conditions. Oxidation or decomposition before cyclization will naturally lower the yield.

  • Causality 3: Inefficient Cyclization Conditions: The choice of solvent, temperature, and catalyst (if any) is critical. The reaction requires precise control to favor intramolecular cyclization over intermolecular side reactions or decomposition.

Troubleshooting Workflow:

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Triazole Formation Isomer Isomer Formation Start->Isomer Degradation Starting Material Degradation Start->Degradation Conditions Suboptimal Reaction Conditions Start->Conditions Sol_Isomer Control pH (mildly acidic) Screen C2-synthons Analyze crude LC-MS for isomers Isomer->Sol_Isomer Sol_Degradation Use fresh hydrazinopyridine Run under inert atmosphere (N2/Ar) Avoid excessive heat Degradation->Sol_Degradation Sol_Conditions Optimize temperature (start low) Solvent screen (e.g., EtOH, AcOH, DMF) Check stoichiometry (slight excess of C2-synthon) Conditions->Sol_Conditions

Caption: Logic tree for troubleshooting low cyclization yield.

Recommended Actions:

  • Verify Intermediate Purity: Ensure the 3-chloro-5-nitro-2-hydrazinopyridine from Step 1 is pure and used promptly.

  • Optimize Temperature: Begin the reaction at a lower temperature (e.g., 0-25 °C) and slowly warm if progress stalls. Many cyclizations are exothermic, and excessive initial heat can promote side reactions.

  • Solvent Screening: The polarity and protic nature of the solvent can dramatically influence the reaction. Ethanol or acetic acid are common starting points. A table of potential solvents and their rationale is provided below.

SolventRationale & ConsiderationsTypical Temp. Range
Ethanol Good general-purpose solvent for hydrazone formation and subsequent cyclization.25-80 °C
Acetic Acid Can act as both solvent and a mild acid catalyst, promoting cyclization.60-100 °C
DMF / Dioxane Aprotic polar solvents, useful if starting materials have limited solubility elsewhere.50-120 °C
Water (with acid) Green solvent option, often requires acid catalysis to proceed efficiently.50-100 °C

Question 2: I am struggling with the final nitro-reduction step (Step 3). The reaction is either incomplete or produces significant tar-like byproducts.

Answer: The reduction of an aromatic nitro group on a sensitive heterocyclic system can be challenging. The choice of reducing agent and reaction conditions is paramount to avoid over-reduction or decomposition.

  • Causality 1: Insufficient Reducing Power or Stoichiometry: Some reducing agents may not be potent enough, or an insufficient amount may be used, leading to an incomplete reaction.

  • Causality 2: Reductive Cleavage or Decomposition: Harsh reducing conditions (e.g., high-pressure hydrogenation with aggressive catalysts, strongly acidic conditions) can cleave the triazole ring or cause the chloro-substituent to be reductively removed. The formation of tars often points to polymerization or decomposition pathways.

  • Causality 3: Catalyst Poisoning: In catalytic hydrogenation, the pyridine nitrogen or other functional groups can act as catalyst poisons, deactivating the catalyst (e.g., Pd/C) before the reaction is complete.

Recommended Solutions:

  • Metal/Acid Reduction (Preferred): The use of tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate, or iron powder (Fe) with an additive like ammonium chloride (NH₄Cl) in an ethanol/water mixture, is often the most reliable method.[6] These methods are effective and typically avoid over-reduction.

  • Controlled Temperature: Perform the reduction at a controlled temperature. Start at room temperature and gently heat to 50-60 °C if necessary. Exothermic reactions can quickly get out of control and lead to byproduct formation.

  • Work-up Procedure: After the reaction, it is crucial to neutralize the mixture carefully. For SnCl₂ reductions, a basic work-up (e.g., with saturated NaHCO₃) is required to precipitate tin salts, which can then be filtered off. Incomplete removal of metal salts is a common source of purification difficulty.

Question 3: My final product is difficult to purify. What are the common impurities and the best purification strategy?

Answer: Purification challenges usually stem from unreacted starting materials, reaction byproducts, or residual metal salts from the reduction step.

  • Common Impurities:

    • Unreacted 6-Chloro-5-(2H-1,2,3-triazol-2-yl)-3-nitropyridine.

    • Dechlorinated byproduct: 6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine.

    • Isomeric triazole products.

    • Residual metal salts (e.g., tin or iron oxides).

Purification Protocol:

  • Aqueous Work-up: First, perform a thorough aqueous work-up. After quenching the reaction, extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove water-soluble impurities and salts.

  • Acid-Base Extraction: The target molecule has a basic amino group. You can selectively extract it by washing the organic layer with dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product back into an organic solvent.

  • Column Chromatography: If impurities persist, silica gel column chromatography is effective. A gradient elution system starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) will typically provide good separation.

  • Recrystallization: For final polishing, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can yield a highly pure, crystalline product.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) suitable for this synthesis?

A1: No, not directly for forming the N2-pyridine linkage. The standard CuAAC reaction, a cornerstone of "click chemistry," almost exclusively produces 1,4-disubstituted 1,2,3-triazoles.[7][8][9] The target molecule is an N2-substituted triazole. Therefore, a different synthetic strategy, such as the cyclization of a pyridylhydrazine as outlined above, is required to achieve the correct regiochemistry.

Q2: What are the key safety precautions I should take during this synthesis?

A2: Standard laboratory safety protocols are essential. Specific hazards include:

  • Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Strong Acids/Bases: Reagents like SnCl₂ (which forms HCl in situ) and bases for work-up should be handled with care.

  • Solvents: Use appropriate ventilation and grounding for flammable organic solvents.

Q3: Which analytical methods are best for monitoring the reaction and confirming the final product?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. Use a UV lamp to visualize the aromatic spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the presence of the desired product mass and identifying byproducts during reaction monitoring and final purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural confirmation of the final product and key intermediates. The proton and carbon chemical shifts will unambiguously confirm the connectivity and regiochemistry.

  • Thermal Analysis: Thermogravimetric analysis can provide information on the thermal stability of the final compound, which is known to be stable up to approximately 180°C.[3]

Section 4: Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of heterocyclic chemistry. Optimization of specific quantities, times, and temperatures may be required.

Step 1: Synthesis of 3-chloro-5-nitro-2-hydrazinopyridine

  • To a solution of 2,3-dichloro-5-nitropyridine (1.0 equiv) in ethanol (5 mL per 1 g of starting material), add hydrazine monohydrate (1.5 equiv) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting yellow precipitate by filtration, wash with cold water, and dry under vacuum. The product is often used in the next step without further purification.

Step 2: Synthesis of 6-Chloro-5-(2H-1,2,3-triazol-2-yl)-3-nitropyridine

  • Suspend 3-chloro-5-nitro-2-hydrazinopyridine (1.0 equiv) in ethanol.

  • Add aqueous glyoxal (40% wt., 1.1 equiv) to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC/LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the product.

Step 3: Synthesis of this compound

  • Dissolve 6-Chloro-5-(2H-1,2,3-triazol-2-yl)-3-nitropyridine (1.0 equiv) in a 4:1 mixture of ethanol and water.

  • Add ammonium chloride (5.0 equiv) followed by iron powder (5.0 equiv) in portions.

  • Heat the mixture to 70-80 °C and stir vigorously for 3-5 hours until the reaction is complete (as monitored by TLC).

  • Cool the reaction, and filter it through a pad of Celite, washing the pad with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify further by column chromatography or recrystallization as needed to obtain the final product.

References
  • ResearchGate. Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. [Link]

  • ACS Publications. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. [Link]

  • Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • PrepChem. Synthesis of 3-amino-5,6-dichloropyridine. [Link]

  • ResearchGate. Review on Design and Development of Pyridyl Triazole Derivatives. [Link]

  • IJARSCT. Review on Design and Development of Pyridyl Triazole Derivatives. [Link]

Sources

Technical Support Center: Navigating the Purification of Chlorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the purification challenges of chlorinated pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter specific, often frustrating, issues during the isolation and purification of these valuable compounds. The basicity of the pyridine ring, coupled with the electron-withdrawing nature of chlorine substituents, presents a unique set of purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve your desired purity.

Part 1: Troubleshooting Common Purification Issues

This section addresses the most frequently encountered problems during the purification of chlorinated pyridine derivatives, offering explanations of the underlying chemistry and actionable solutions.

Issue 1: Persistent Tailing of Peaks in Reverse-Phase HPLC

Question: I'm trying to purify my chlorinated pyridine derivative using a C18 column, but I'm observing significant peak tailing, which is affecting my resolution and fraction collection. What is causing this, and how can I fix it?

Answer: Peak tailing with pyridine-containing compounds is a classic problem in chromatography.[1] The root cause lies in the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1] This creates a secondary, non-ideal interaction that broadens the peak. Chlorination can further influence the pKa of the pyridine, but this fundamental interaction often remains.

Troubleshooting Protocol: Mitigating Peak Tailing

  • Mobile Phase pH Adjustment:

    • The "Why": By lowering the mobile phase pH (typically to 2.5-3.0), you protonate the silanol groups on the silica, effectively "masking" them and preventing their interaction with the basic pyridine nitrogen.[1]

    • How-To: Use a buffer like a 10-20 mM phosphate buffer to control the pH.[1] Be cautious with high concentrations of acetonitrile (ACN) in your gradient, as phosphate buffers can precipitate.[1]

  • Employ a Competing Base:

    • The "Why": Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.[1] The TEA will preferentially interact with these sites, leaving fewer available to interact with your chlorinated pyridine derivative.[1]

    • How-To: A concentration of 5-10 mM TEA is typically sufficient.[1]

  • Consider a Different Stationary Phase:

    • The "Why": If mobile phase modifications are insufficient, the column itself may be the issue. Modern, end-capped columns have fewer residual silanols. Alternatively, phases like phenyl or cyano offer different interaction mechanisms that may be less prone to this issue.[1] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[2]

Issue 2: Difficulty Removing Unreacted Pyridine or Chlorinated Pyridine Starting Material

Question: My reaction has gone to completion, but I'm struggling to remove the excess chlorinated pyridine starting material from my desired product. Standard extraction procedures aren't working effectively. What should I do?

Answer: The similar basicity and polarity of many chlorinated pyridine derivatives can make them difficult to separate by simple liquid-liquid extraction. However, their basic nature can be exploited.

Troubleshooting Protocol: Selective Extraction

  • Acidic Wash:

    • The "Why": By washing your organic layer with a dilute aqueous acid (e.g., 1-5% HCl), you can protonate the basic pyridine nitrogen, forming a water-soluble pyridinium salt.[3] This will pull the pyridine-containing compounds into the aqueous layer.

    • How-To: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with 1N HCl. You may need multiple washes. To recover your product if it is also basic, you would then basify the aqueous layer and extract it back into an organic solvent.

  • Copper Sulfate Wash:

    • The "Why": Copper (II) sulfate forms a complex with pyridine, which is soluble in the aqueous phase.[3] This can be a milder alternative to an acid wash if your product is acid-sensitive.

    • How-To: Wash your organic layer with a saturated aqueous solution of CuSO4. The pyridine will be drawn into the aqueous layer.[3]

Issue 3: Product Decomposition on Silica Gel during Column Chromatography

Question: I'm attempting to purify my chlorinated pyridine derivative using flash chromatography on silica gel, but I'm seeing significant product loss and the appearance of new, unwanted spots on my TLC. What is happening?

Answer: The acidic nature of standard silica gel can be detrimental to certain sensitive organic molecules, including some chlorinated pyridine derivatives.[1][2] The Lewis acidic sites on the silica surface can catalyze degradation or rearrangement reactions.

Troubleshooting Protocol: Stabilizing Your Compound on Silica

  • Deactivate the Silica Gel:

    • The "Why": Neutralizing the acidic sites on the silica can prevent degradation.

    • How-To: You can prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine (typically 0.1-1% by volume) before packing your column. This will "pre-treat" the silica.

  • Use an Alternative Stationary Phase:

    • The "Why": If deactivation is not enough, a different stationary phase is warranted.

    • How-To:

      • Alumina (basic or neutral): Alumina is a good alternative to silica for basic compounds.

      • Reversed-Phase Silica (C18): If your compound is sufficiently non-polar, reversed-phase chromatography is an excellent option, as it avoids the issue of acidic silica.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purifying a newly synthesized chlorinated pyridine derivative?

A1: A multi-step approach is often best. Start with a liquid-liquid extraction to remove any highly polar or non-polar impurities. If your compound is a solid, recrystallization is an excellent and often overlooked technique for achieving high purity.[4] For complex mixtures or final polishing, column chromatography (either normal or reversed-phase) is the most versatile tool.[2]

Q2: How can I effectively remove water from my chlorinated pyridine sample?

A2: Pyridine and its derivatives can be hygroscopic.[5] For small scales, drying over a suitable agent like anhydrous sodium sulfate or magnesium sulfate followed by filtration is sufficient. For larger scales or to achieve very low water content, azeotropic distillation with a solvent like toluene can be effective.[3]

Q3: My chlorinated pyridine is a solid. What are some good solvent systems for recrystallization?

A3: The choice of solvent is highly dependent on the specific structure of your derivative. A good starting point is to test solubility in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water). The ideal solvent will dissolve your compound when hot but not when cold.[4] For some chlorinated pyridines, an ethanol/water mixture can be effective.[6]

Q4: I am having trouble separating isomers of a dichlorinated pyridine. What advanced techniques can I use?

A4: Isomer separation can be very challenging. High-Performance Liquid Chromatography (HPLC) with a high-resolution column is often necessary.[1] You may need to screen different columns (e.g., C18, phenyl-hexyl, cyano) and mobile phase modifiers to achieve separation. In some cases, specialized techniques like pH-zone-refining counter-current chromatography have been shown to be effective for separating pyridine derivatives.[7]

Part 3: Experimental Protocols and Visual Workflows

Protocol 1: General Procedure for Recrystallization of a Solid Chlorinated Pyridine Derivative
  • Solvent Selection: Test the solubility of a small amount of your crude material in various solvents to find one that dissolves the compound when hot but sparingly when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude material to fully dissolve it.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Workflow for Troubleshooting HPLC Purification

HPLC_Troubleshooting start Start: Crude Chlorinated Pyridine Derivative hplc_run Initial HPLC Run (Standard C18 Column) start->hplc_run check_tailing Peak Tailing Observed? hplc_run->check_tailing adjust_ph Lower Mobile Phase pH (e.g., add Formic Acid) check_tailing->adjust_ph Yes good_peak Good Peak Shape check_tailing->good_peak No adjust_ph->hplc_run Re-run add_tea Add Competing Base (e.g., Triethylamine) adjust_ph->add_tea Still Tailing add_tea->hplc_run Re-run change_column Change Stationary Phase (e.g., Phenyl, Cyano, HILIC) add_tea->change_column Still Tailing change_column->hplc_run Re-run end Purified Product good_peak->end

Caption: A logical workflow for systematically addressing peak tailing in HPLC.

Data Summary Table

Purification ChallengePrimary CauseRecommended Solution(s)Key Considerations
HPLC Peak Tailing Interaction with residual silanolsLower mobile phase pH, add competing base (TEA), change column type.[1]Buffer solubility in organic solvent, column pH stability.[1]
Poor Separation of Isomers Similar polarity and pKaHPLC with high-efficiency columns, screen different stationary phases, counter-current chromatography.[1][7]Requires significant method development.
Product Degradation on Silica Acidity of silica gelDeactivate silica with a base (e.g., TEA), use neutral or basic alumina, switch to reversed-phase.[2]Compound stability is paramount.
Removal of Basic Impurities Similar properties to productAcidic wash (e.g., dil. HCl) to form water-soluble salts, CuSO4 wash.[3]Ensure product is stable to acid if that method is chosen.

References

  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem Technical Support.
  • Wang, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • BenchChem. (2025).
  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • BenchChem. Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem Technical Support.
  • Google Patents. (1998). Process for separating chloropyridine product.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • ResearchGate. (2014).
  • MIT Digital Lab Techniques Manual. (2010).

Sources

Technical Support Center: 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (CAS No. 1832583-43-3). This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the purification of this important heterocyclic building block. We will explore the causality behind purification strategies and provide field-tested protocols to help you achieve the desired purity for your downstream applications.

Section 1: Understanding the Compound and Common Impurities

This compound is a nitrogen-rich heterocyclic compound with a molecular formula of C₇H₆ClN₅[1]. Its structure, featuring a chlorinated pyridine core, an amino group, and a 1,2,3-triazole moiety, presents unique purification challenges. The presence of multiple nitrogen atoms makes the molecule polar and capable of strong intermolecular interactions, which can complicate separation from structurally similar impurities.

FAQ 1: What are the most common impurities I should expect from the synthesis?

The impurity profile is highly dependent on the synthetic route. The most common methods involve the formation of the triazole ring via cycloaddition, followed by functionalization of the pyridine core[1]. Based on these pathways, you can anticipate several classes of impurities.

Table 1: Potential Impurities and Their Origins

Impurity ClassPotential Structure(s)Likely Synthetic OriginRecommended Initial Screening Method
Unreacted Starting Materials Halogenated pyridines, azide precursorsIncomplete reaction conversion.LC-MS, GC-MS
Regioisomers 5-Chloro-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amineLack of regioselectivity during the azide-alkyne cycloaddition step[1].High-resolution LC-MS, ¹H NMR, ¹³C NMR
Byproducts from Side Reactions Over-aminated or hydrolyzed speciesNon-specific reactions due to harsh conditions (e.g., high temperature, strong base/acid).LC-MS
Residual Solvents & Reagents DMF, DMSO, Ethyl Acetate, Copper catalystsIncomplete removal during work-up and initial isolation.¹H NMR, GC-HS (Headspace)

Section 2: Troubleshooting Purification Protocols

Achieving high purity often requires more than a single purification step. The choice of method—recrystallization, column chromatography, or acid-base washes—depends on the nature and quantity of the impurities present.

Troubleshooting Workflow for Purification Method Selection

The following workflow provides a logical path for selecting and optimizing a purification strategy based on initial analytical data from Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

PurificationWorkflow cluster_options Primary Purification Options start Crude Product Analysis (TLC / HPLC-UV/MS) check_impurities Assess Impurity Profile start->check_impurities recrystallization Recrystallization (Good for removing minor, more soluble/less soluble impurities) check_impurities->recrystallization Single major impurity & different solubility column_chrom Column Chromatography (Good for separating multiple components with different polarities) check_impurities->column_chrom Multiple impurities or isomers with similar polarity acid_base Acid-Base Wash (Good for removing acidic or basic impurities) check_impurities->acid_base Acidic/basic starting materials present post_purification Assess Purity (>98% by HPLC?) recrystallization->post_purification column_chrom->post_purification acid_base->post_purification final_product Final Product (Dry under vacuum) post_purification->final_product Yes repurify Re-purify using an orthogonal method (e.g., Chromatography after Recrystallization) post_purification->repurify No repurify->check_impurities

Caption: Decision workflow for selecting a purification strategy.

FAQ 2: I tried recrystallizing my product, but it "oiled out." What's happening and how can I fix it?

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound melts instead of dissolving and then separates as an immiscible liquid upon cooling.

Causality: This phenomenon is common with compounds that have significant impurities, as impurities can depress the melting point. For this compound, which is thermally stable up to ~180°C[1], this is more likely due to solvent choice or high impurity load.

Solutions:

  • Increase Solvent Volume: Add more hot solvent to the oiled-out mixture until the oil fully dissolves. This lowers the saturation point.

  • Lower the Temperature: Re-heat the mixture until it is homogeneous, then allow it to cool much more slowly. A slower cooling rate gives the molecules more time to arrange into a crystal lattice.

  • Change the Solvent System:

    • Use a lower-boiling point solvent in which the compound is still soluble when hot.

    • Use a co-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (high solubility) and then slowly add a "poor" solvent (low solubility) at an elevated temperature until the solution becomes turbid. Add a drop of the good solvent to clarify and then cool slowly.

Protocol 1: Optimized Recrystallization

This protocol is a starting point for purifying batches with an initial purity of >85%.

  • Solvent Screening: In small test tubes, test the solubility of ~10 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and at boiling. A good solvent will dissolve the compound poorly at room temperature but completely at boiling[2][3].

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) portion-wise while heating and stirring until the solid just dissolves. Avoid a large excess of solvent[2].

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary[2].

  • Cooling: Once crystals begin to form, place the flask in an ice bath for 30-60 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

FAQ 3: My main impurity is a regioisomer. How can I separate it using column chromatography?

Regioisomers often have very similar polarities, making them difficult to separate. Standard silica gel chromatography may not provide sufficient resolution.

Causality: The slight difference in the dipole moment and hydrogen bonding capability between the 2H-1,2,3-triazol-2-yl (target) and the 1H-1,2,3-triazol-1-yl (isomer) is the basis for separation. The goal is to find a mobile phase that amplifies this small difference.

Solutions:

  • Optimize the Mobile Phase: A less polar, multi-component solvent system often provides better resolution. Instead of a simple Dichloromethane/Methanol gradient, try a ternary system like Ethyl Acetate/Hexanes/Triethylamine. The triethylamine can help reduce peak tailing by deactivating acidic sites on the silica.

  • Use a Different Stationary Phase: If silica gel fails, consider alternative stationary phases.

    • Alumina (basic or neutral): Can offer different selectivity for polar compounds.

    • Reverse-Phase (C18): Separates based on hydrophobicity. This is an excellent orthogonal technique if normal phase is unsuccessful[4].

  • Supercritical Fluid Chromatography (SFC): SFC is highly effective for separating polar, isomeric compounds like nitrogen-containing heterocycles and can be a powerful alternative[5].

Protocol 2: High-Resolution Flash Column Chromatography
  • Adsorbent: Use high-quality silica gel (40-63 µm particle size).

  • Column Packing: Pack the column as a slurry in the initial mobile phase (e.g., 98:2 Ethyl Acetate/Hexanes) to ensure a homogenous bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Start with a low-polarity mobile phase and gradually increase the polarity. A shallow gradient is key to separating close-eluting spots.

Table 2: Suggested Gradient Elution for Isomer Separation

Time (Column Volumes)Mobile Phase A (Hexanes)Mobile Phase B (Ethyl Acetate)Mobile Phase C (Methanol)
0-230%70%0%
2-1530% -> 10%70% -> 90%0%
15-2010% -> 0%90% -> 95%0% -> 5%
20-250%95%5%
Note: Adding 0.1-0.5% triethylamine to the mobile phase can improve peak shape.

Section 3: Purity Analysis and Characterization

Verifying purity requires robust analytical methods. Do not rely on a single technique.

FAQ 4: What is the best method to accurately determine the final purity?

While HPLC is excellent for routine checks, Quantitative NMR (qNMR) is considered a primary ratio method for determining purity without needing a specific reference standard of the analyte itself.

Causality: qNMR provides an absolute purity value by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified internal standard of known purity and weight[6]. The molar ratio, and thus the purity, can be calculated directly.

Protocol 3: Purity Determination by HPLC
  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Prep: Prepare a ~0.5 mg/mL solution in 50:50 Water:Acetonitrile.

  • Analysis: Purity is typically reported as the area percent of the main peak relative to the total area of all peaks[6].

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Perera, M. Y. (1991). Nitrogen Containing Heterocycles as Potential Inhibitors of Serine Proteinase. University College London. Retrieved from [Link]

  • Gondru, R., et al. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Retrieved from [Link]

  • Wang, B., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(4), 1435. Retrieved from [Link]

  • Novikova, V. V., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(23), 7354. Retrieved from [Link]

  • CUNY York College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]

Sources

Technical Support Center: Suzuki Cross-Coupling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet often capricious transformation. Pyridine moieties are central to countless pharmaceuticals and functional materials, making their efficient synthesis via C-C bond formation a critical endeavor.

The inherent electronic properties of the pyridine ring—specifically the lone pair of electrons on the nitrogen atom—introduce unique challenges not typically seen with simple aryl halides. This guide provides in-depth, mechanistically grounded troubleshooting advice in a direct question-and-answer format to help you overcome common hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Category A: Low or No Yield / Poor Conversion

Q1: My reaction shows very low or no conversion to the desired product. What are the most common causes?

A1: This is the most frequent issue and typically points to one of three primary problems: catalyst inhibition, inefficient oxidative addition, or degradation of the boron reagent.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center. This coordination can either slow down the catalytic cycle or form stable, off-cycle complexes that effectively sequester the active catalyst, leading to its deactivation.[1][2][3] This is particularly problematic for 2-substituted pyridines where the nitrogen is ortho to the reaction site.[4]

  • Inefficient Oxidative Addition: The oxidative addition of the pyridine-halide bond to the Pd(0) center is often the rate-determining step.[5] The strength of the carbon-halogen bond is critical (C-Cl > C-Br > C-I), meaning chloropyridines are significantly less reactive than their bromo- or iodo- counterparts and require more active catalytic systems.[5][6] Electron-donating groups on the pyridine ring can further deactivate the C-X bond towards oxidative addition.[2]

  • Reagent Degradation: The organoboron partner, especially heteroaryl boronic acids, can be unstable under reaction conditions, primarily through a process called protodeboronation (see Q3).[2][7]

Solution Workflow:

  • First, assess your catalyst system. For challenging substrates like 2-chloropyridines, standard catalysts like Pd(PPh₃)₄ are often ineffective. Switch to a more robust system using a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[3][8]

  • Second, verify the integrity of your boron reagent. Use a more stable boronic ester (e.g., pinacol) instead of the boronic acid.[9][10]

  • Third, re-evaluate your reaction conditions. Ensure your base and solvent are appropriate and that the temperature is optimal (see Q5 & Q6).

Category B: Common Side Reactions

Q2: I'm observing significant formation of a byproduct where the halogen on my pyridine has been replaced by hydrogen. What is this and how do I stop it?

A2: This side reaction is dehalogenation . It occurs when the palladium-aryl intermediate, formed after oxidative addition, undergoes protonolysis or reacts with a hydride source in the mixture before it can proceed through the rest of the catalytic cycle.[11]

Causes & Mitigation:

  • Hydride Sources: Solvents like alcohols or residual water in the presence of a strong base can act as hydride sources. Ensure you are using high-purity, anhydrous solvents.

  • Slow Transmetalation: If the transmetalation step is slow, the Pd-aryl intermediate has a longer lifetime, increasing the chance of dehalogenation. To accelerate transmetalation, ensure your base is effective and your boron reagent is active.

  • Optimize Reaction Time: Over-extending the reaction time after the substrate has been consumed can sometimes lead to increased side reactions. Monitor your reaction by TLC or LC-MS.

Q3: My boronic acid is being consumed, but I'm just regenerating the parent arene/heteroarene (e.g., pyridine from pyridineboronic acid). What's happening?

A3: You are observing protodeboronation (or protodeborylation), a common and frustrating side reaction where the C-B bond is cleaved by a proton source (like water), replacing it with a C-H bond.[7] Pyridineboronic acids, especially 2-pyridylboronic acid, are notoriously susceptible to this process.[4][10][12]

Strategies to Prevent Protodeboronation:

StrategyMechanism of ActionRecommended Action
Use Boronic Esters Pinacol or MIDA boronates are sterically hindered and electronically less susceptible to hydrolysis and direct protonolysis than the corresponding boronic acids.[2][10]Substitute your boronic acid with its pinacol boronate ester (typically used at 1.2-1.5 equivalents).
Ensure Anhydrous Conditions Water is a primary proton source that facilitates this side reaction, often accelerated by the base.[2][13]Use flame-dried glassware, anhydrous solvents, and a dry, finely ground base.
Select the Right Base Strong aqueous bases can accelerate hydrolysis. A non-nucleophilic, anhydrous base is often superior.Use K₃PO₄ or Cs₂CO₃ instead of aqueous Na₂CO₃ or K₂CO₃.[13]
"Slow Release" Strategy Using stable precursors like MIDA boronates or organotrifluoroborates can maintain a low, steady concentration of the active boronic acid in the reaction, minimizing its decomposition.[7]For particularly unstable boron reagents, consider synthesizing and using the corresponding potassium trifluoroborate salt.

Q4: I see a lot of symmetrical bipyridine or biaryl in my crude mixture. How do I minimize this homocoupling?

A4: Homocoupling occurs when two molecules of the boronic acid react to form a symmetrical biaryl, or two molecules of the pyridine halide couple.[14] Boronic acid homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that facilitates this undesired pathway.[11][13]

Mitigation:

  • Strict Oxygen Exclusion: This is the most critical factor.[13] Degas your solvents thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) requires an in-situ reduction step. If this is inefficient, the residual Pd(II) can promote homocoupling. Using a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial.

  • Avoid Excess Boronic Acid: While a slight excess is needed, a large excess can favor homocoupling. Start with 1.2 equivalents and adjust if necessary.

Category C: Catalyst, Ligand & Reagent Selection

Q5: Which catalyst and ligand system should I choose as a starting point for my pyridine coupling?

A5: The choice is highly dependent on the pyridine substrate, particularly the position and identity of the halide. There is no "one-size-fits-all" solution, but modern biarylphosphine ligands have proven most effective.[15]

Recommended Starting Conditions for Pyridine Substrates:

Pyridine SubstrateRecommended LigandPalladium SourceRecommended BaseSolventRationale
2-Chloropyridines SPhos or RuPhos [3][8]Pd₂(dba)₃ or Pd(OAc)₂K₃PO₄ or Cs₂CO₃1,4-Dioxane or TolueneThe C-Cl bond requires a highly active, electron-rich, and bulky ligand to facilitate the difficult oxidative addition step.[5][16]
2-Bromopyridines XPhos or SPhos [3]Pd₂(dba)₃ or Pd(OAc)₂K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O or TolueneMore reactive than chlorides, but still benefits greatly from bulky ligands to prevent catalyst inhibition by the adjacent nitrogen.[3]
3- or 4-Halopyridines SPhos or Pd(dppf)Cl₂ [13]Pd(OAc)₂ or Pd₂(dba)₃K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O or DMFThe nitrogen is remote and has less of an inhibitory effect. While bulky ligands are still robust, more traditional catalysts can also be effective.[17]

Q6: How critical is the choice of base and solvent?

A6: The base and solvent are not passive components; they are critical parameters that profoundly influence the reaction outcome.[18] The base is required to activate the boronic acid for transmetalation, while the solvent must solubilize the reagents and stabilize the catalytic species.

  • Base Selection: The choice of base can dramatically affect yield. For many challenging pyridine couplings, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often provide superior results compared to sodium or potassium carbonate.[13][18] They are strong enough to promote transmetalation but can be used under anhydrous conditions to suppress protodeboronation.

  • Solvent Selection: Aprotic polar solvents are generally preferred. 1,4-Dioxane and Toluene are excellent first choices.[13] Sometimes, a co-solvent of water is used to help dissolve the inorganic base, but this must be balanced against the risk of protodeboronation. For particularly unstable boronic acids, strictly anhydrous conditions are recommended.[2]

Visualized Mechanisms & Workflows

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product RX R¹-X (Pyridyl-Halide) RX->OxAdd Boron R²-B(OR)₂ (Boron Reagent) Boron->Trans Base Base Base->Trans Inhibition_Pathway Active_Cycle Productive Catalytic Cycle (Pd(0) <=> Pd(II)) Pd0 Pd(0)L_n Active_Cycle->Pd0 In Cycle Inactive_Complex Py-Pd(0)L_n (Inactive Off-Cycle Complex) Pd0->Inactive_Complex Coordination (Reversible) Inactive_Complex->Pd0 Pyridyl_Substrate Pyridyl Substrate (or Product) Pyridyl_Substrate->Inactive_Complex

Caption: Inhibition pathway where pyridine coordination deactivates the Pd(0) catalyst.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Low or No Yield Check_SM Starting Materials (SM) Consumed? Start->Check_SM SM_No No SM Consumption: 1. Check Catalyst/Ligand (Use SPhos/XPhos) 2. Increase Temperature 3. Check Base Activity Check_SM->SM_No No SM_Yes SM Consumed: Analyze Byproducts Check_SM->SM_Yes Yes Deboronation Protodeboronation? (Arene from Boronic Acid) SM_Yes->Deboronation Deb_Yes Yes: 1. Use Pinacol Boronate 2. Use Anhydrous Conditions 3. Switch to K₃PO₄ Deboronation->Deb_Yes Yes Homocoupling Homocoupling? (Symmetrical Biaryls) Deboronation->Homocoupling No Homo_Yes Yes: 1. Rigorously Degas Solvents 2. Check for Oxygen Leaks 3. Use Pd(0) Precatalyst Homocoupling->Homo_Yes Yes Dehalogenation Dehalogenation? (H replaces Halide) Homocoupling->Dehalogenation No Dehal_Yes Yes: 1. Use Anhydrous Solvents 2. Optimize Ligand/Base to   Speed Up Transmetalation Dehalogenation->Dehal_Yes Yes Other Other Decomposition: Consider Lowering Temp or Screening Solvents Dehalogenation->Other No

Caption: A logical workflow to diagnose and solve common Suzuki coupling issues.

Optimized General Protocol for a Challenging Pyridine Coupling

This protocol provides a robust starting point for the coupling of a challenging substrate, such as a 2-chloropyridine with an arylboronic pinacol ester. It may require optimization for your specific substrates.

Objective: To synthesize a 2-arylpyridine from a 2-chloropyridine.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon or N₂)

Procedure:

  • Glassware Preparation: Thoroughly dry the reaction flask and stir bar in an oven at >120 °C overnight or by flame-drying under vacuum. Allow to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the cooled flask under a positive pressure of inert gas, add the 2-chloropyridine, arylboronic pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos ligand.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Seal the flask or vial and place it in a preheated oil bath at 100-110 °C. Stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite® to remove the palladium black and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed. [Link]

  • Gong, Y., & Pauls, H. W. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 11(20), 4600–4603. [Link]

  • Smith, G. B., Dezeny, G. C., Hughes, D. L., King, A. O., & Verhoeven, T. R. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 59(26), 8151–8156. [Link]

  • Chauhan, P., & Kumar, A. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Shvartsbart, A., & Martin, R. T. (2020). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Ramirez, A. C., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Shvartsbart, A., & Martin, R. T. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]

  • Ramirez, A. C., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Comins, D. L., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 66(6), 2181–2183. [Link]

  • Lee, J. C. H., McDonald, R., & Stradiotto, M. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4432–4435. [Link]

  • Wikipedia contributors. (2023). Protodeboronation. Wikipedia. [Link]

  • Guillaumet, G., et al. (2002). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 7(8), 636-645. [Link]

  • Cook, X. A. F., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(9), 4404-4425. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13349–13359. [Link]

  • Gök, Y., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(4), 6249-6267. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reddit User Discussion. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • ResearchGate Discussion. (2016). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • ResearchGate Discussion. (2016). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • Arvanitis, A. G., et al. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]

  • Reddit User Discussion. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Zaky, H., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Cook, X. A. F., et al. (2020). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate. [Link]

  • Albisson, D. A., et al. (2001). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 20(24), 5031-5041. [Link]

  • ResearchGate. (2011). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a key heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology research.[1] Its unique arrangement of a substituted pyridine core and a 2H-1,2,3-triazole moiety presents specific challenges during synthesis, which are often magnified during scale-up.[2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to assist researchers and process chemists in navigating the complexities of its large-scale production.

Section 1: Synthetic Strategy and Key Challenges

The most common synthetic approaches involve the construction of the triazole ring onto a pre-functionalized pyridine core or the coupling of a triazole-containing intermediate with a pyridine derivative.[2] A typical retrosynthetic analysis suggests a convergent approach, as outlined below.

cluster_0 Retrosynthetic Pathway cluster_1 Alternative Pathway A This compound C Intermediate B: 3,5-Dichloro-2-(2H-1,2,3-triazol-2-yl)pyridine A->C Ammonolysis or Buchwald-Hartwig Amination F Intermediate C: 3-Amino-5-chloro-2-hydrazinopyridine A->F Cyclization to form Triazole B Intermediate A: 5-Amino-3-chloro-2-(2H-1,2,3-triazol-2-yl)pyridine D Precursor 1: 2,3,5-Trichloropyridine C->D Nucleophilic Aromatic Substitution (SNAr) E Precursor 2: 1,2,3-Triazole G Precursor 3: 2,5-Dichloro-3-nitropyridine F->G Reduction of Nitro Group & Hydrazine Displacement

Caption: General Retrosynthetic Pathways for the Target Compound.

The primary challenges encountered during scale-up include:

  • Control of Regioselectivity: Formation of the desired 2H-1,2,3-triazole isomer over the 1H-isomer.

  • Impurity Profile: Management of byproducts from halogen displacement and over-amination.

  • Purification: Efficient removal of closely-related impurities and isomers on a large scale.

  • Process Safety: Handling of potentially energetic intermediates and hazardous reagents.

Section 2: Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing causal analysis and actionable solutions.

Q1: My reaction to install the triazole ring is low-yielding and produces a mixture of isomers. What is happening and how can I fix it?

Probable Cause: The direct N-arylation of 1,2,3-triazole with an activated chloropyridine often proceeds with poor regioselectivity and can be sluggish. The triazole anion can attack from either N1 or N2, leading to a mixture of 1H- and 2H-isomers which are often difficult to separate. Incomplete reaction leads to recovery of starting material, further complicating downstream processing.

Suggested Solutions:

  • Optimize Reaction Conditions: The solvent and base system is critical for controlling selectivity.

    • Solvent: Aprotic polar solvents like DMF, DMAc, or NMP are commonly used. In our experience, DMSO can sometimes favor the formation of the desired 2H-isomer due to its ability to solvate the cation of the triazole salt effectively.

    • Base: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) or potassium carbonate (K2CO3) are standard choices. The choice of counter-ion (Na+ vs. K+) can influence the N1/N2 ratio. A systematic screen is recommended.

  • Consider a Copper-Catalyzed "Click" Approach (If applicable): While the target is a 2H-triazole, related structures are often made via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). If your synthesis proceeds via an azide precursor, ensure the Cu(I) catalyst is not oxidized to the inactive Cu(II) state.[3] Use of a reducing agent like sodium ascorbate is standard practice.

  • Phase-Transfer Catalysis (PTC): For large-scale reactions, a solid-liquid PTC system (e.g., K2CO3 in toluene with a catalyst like TBAB) can improve reaction rates and, in some cases, selectivity by facilitating the transport of the triazole anion into the organic phase.

start Low Yield or Poor Isomer Ratio q1 Is the reaction going to completion? start->q1 s1 Increase temperature. Increase reaction time. Consider a more polar solvent (e.g., NMP). q1->s1 No q2 Is the N1/N2 isomer ratio the main issue? q1->q2 Yes s1->q2 s2 Screen bases (NaH, K2CO3, Cs2CO3). Screen solvents (DMF, DMSO, Toluene). Evaluate temperature effect (run at RT, 60°C, 100°C). q2->s2 Yes end Proceed to Purification s2->end

Caption: Decision workflow for troubleshooting triazole formation.

Q2: I'm struggling with the final amination step. The reaction is either incomplete or I see multiple byproducts.

Probable Cause: The introduction of the C3-amine onto the 5-chloro-6-(triazolyl)pyridine core via nucleophilic aromatic substitution (SNAr) can be challenging. The electron-withdrawing nature of both the chlorine and the triazole ring activates the C3 position, but high temperatures required for ammonolysis (e.g., using aqueous ammonia in an autoclave) can lead to decomposition or side reactions.

Suggested Solutions:

  • Transition Metal Catalysis: The Buchwald-Hartwig amination is a powerful alternative to high-temperature ammonolysis. Using a palladium catalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., Xantphos or BINAP) and a base like Cs2CO3 can achieve amination under much milder conditions. Benzophenone imine can be used as an ammonia surrogate, followed by acidic hydrolysis.

  • Activating the Leaving Group: If you must use a classical SNAr approach, ensure your starting material is sufficiently activated. The reaction is often sluggish if only one activating group is present.

  • Control of Stoichiometry: In an autoclave, the effective concentration of ammonia can be difficult to control. Ensure a sufficient excess is used to drive the reaction to completion. Monitor the reaction progress by HPLC to avoid extended heating times that promote byproduct formation.

Q3: Purification of the final product is a major bottleneck. How can I efficiently remove the unwanted 1H-triazole isomer and other impurities on a large scale?

Probable Cause: The 1H- and 2H-triazole regioisomers often have very similar polarities, making them co-elute in standard column chromatography. Other impurities, such as starting material or di-aminated byproducts, further complicate the purification.

Suggested Solutions:

MethodDescriptionAdvantagesDisadvantages
Recrystallization The most scalable and cost-effective method. A solvent screen is essential. Try solvents like isopropanol (IPA), ethyl acetate (EtOAc), acetonitrile (MeCN), or toluene, and their mixtures with heptane.Highly scalable, low cost, yields high-purity material if a suitable system is found.May not work if isomers form a solid solution. Can have significant yield loss in mother liquor.
Acid/Base Wash & Precipitation The basic amine handle on the pyridine ring allows for selective extraction or precipitation. Dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc) and wash with dilute aqueous acid (e.g., 1M HCl). The product and basic impurities will move to the aqueous phase. The aqueous phase can then be basified to precipitate the purified product.[4]Good for removing non-basic impurities. Can be effective for isomer separation if pKa values differ significantly.May not separate the target from other basic impurities. Requires large volumes of solvents.
Preparative HPLC Reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase, often with a TFA or formic acid modifier.Provides very high purity.Expensive, solvent-intensive, and not ideal for multi-kilogram scale-up.
Derivatization Temporarily react the amine with a protecting group (e.g., Boc anhydride). The properties of the protected isomers may be different enough to allow for easy separation by chromatography or recrystallization, followed by deprotection.Can make an "impossible" separation possible.Adds two steps to the synthesis (protection/deprotection), increasing cost and time.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What are the most critical process parameters (CPPs) to monitor during the triazole formation step?

    • A: Temperature, reaction time, and the molar ratio of the base are critical. Temperature can significantly influence the N1/N2 isomer ratio. The amount of base is crucial; insufficient base leads to incomplete reaction, while a large excess can promote side reactions. We recommend tracking the reaction progress by HPLC, monitoring the consumption of starting material and the ratio of the two triazole isomers.

  • Q: What analytical techniques are best for characterizing the final product and ensuring batch-to-batch consistency?

    • A: A combination of techniques is essential:

      • ¹H and ¹³C NMR: To confirm the chemical structure and assess the regioisomeric ratio. The chemical shifts of the triazole protons are distinct for the 1H- and 2H-isomers.

      • LC-MS: To confirm the molecular weight and establish a purity profile by HPLC-UV.

      • DSC/TGA: To determine the melting point and thermal stability, which are critical for solid-form development.

      • qNMR (Quantitative NMR): To accurately determine the purity of the final compound against a certified internal standard without requiring a reference standard of the material itself.

  • Q: What are the primary safety concerns when scaling up this synthesis?

    • A: The primary concerns are:

      • Handling of Azides: If your synthesis involves an azide intermediate (e.g., from sodium azide), be aware that organic azides can be thermally unstable and potentially explosive.[5] Always perform a safety assessment (e.g., DSC) on any isolated azide intermediate before heating it on a large scale.

      • Use of Sodium Hydride: NaH is highly reactive and flammable. It should be handled under an inert atmosphere (Nitrogen or Argon) and quenched carefully on a large scale.

      • Exothermic Reactions: Both the triazole formation and amination steps can be exothermic. When scaling up, ensure adequate cooling capacity and add reagents portion-wise or via controlled addition funnel to manage the heat output.

Section 4: Representative Experimental Protocol: Triazole Formation via SNAr

This protocol is for informational purposes and should be adapted and optimized for specific laboratory and scale conditions.

Reaction: 2,3,5-Trichloropyridine + 1,2,3-Triazole → 3,5-Dichloro-2-(2H-1,2,3-triazol-2-yl)pyridine (and 1H-isomer)

  • Vessel Preparation: To a clean, dry, nitrogen-purged 1 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and condenser, add anhydrous N,N-Dimethylformamide (DMF, 500 mL).

  • Reagent Addition: Add 1,2,3-triazole (34.5 g, 0.5 mol, 1.0 eq). Stir to dissolve.

  • Base Addition: Cool the solution to 0-5 °C using a circulating chiller. Carefully add sodium hydride (60% dispersion in mineral oil, 22.0 g, 0.55 mol, 1.1 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Anion Formation: Allow the mixture to stir at 0-5 °C for 1 hour. A thick slurry may form.

  • Substrate Addition: Add a solution of 2,3,5-trichloropyridine (91.2 g, 0.5 mol, 1.0 eq) in anhydrous DMF (100 mL) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, slowly warm the reaction mixture to 80 °C and hold for 12-18 hours. Monitor the reaction by HPLC for the disappearance of 2,3,5-trichloropyridine.

  • Quench: After the reaction is deemed complete, cool the mixture to 10 °C and very slowly quench by the dropwise addition of water (100 mL), being mindful of gas evolution from excess NaH.

  • Work-up: Transfer the mixture to a separatory funnel containing ethyl acetate (1 L) and water (1 L). Separate the layers. Wash the organic layer with brine (2 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of isomers.

  • Purification: Proceed with purification as determined by small-scale trials (e.g., recrystallization from isopropanol or column chromatography).

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Kerekes, A. D., et al. (2020). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Purification of triazoles.
  • Ivashchenko, A. V., et al. (2023). New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity and Molecular Docking. Molecules. Available at: [Link]

  • Fábián, L., et al. (2013). Efficient continuous-flow synthesis of novel 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives with gram-scale production. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Coupling Reactions with 5-Chloropyridin-3-amine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions involving the 5-chloropyridin-3-amine scaffold. This precursor, while valuable, presents unique challenges due to its electronic and structural properties. This document is designed to help you navigate these challenges, optimize your reaction conditions, and achieve your synthetic goals efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when first approaching coupling reactions with 5-chloropyridin-3-amine.

Q1: What are the primary challenges when using 5-chloropyridin-3-amine as a coupling partner?

A1: The difficulties stem from two main features of the molecule.[1][2]

  • Catalyst Inhibition/Poisoning: The substrate has two potential sites for unproductive coordination with the metal catalyst: the lone pair on the pyridine ring nitrogen and the exocyclic amino group.[1][2][3] This can sequester the active catalyst, preventing it from entering the catalytic cycle and leading to low or no conversion.

  • Electronic Deactivation: The pyridine ring is electron-deficient, and the chlorine atom further withdraws electron density. This makes the C-Cl bond stronger and less susceptible to oxidative addition, which is often the rate-limiting step in palladium-catalyzed coupling reactions.[4]

Q2: Is it necessary to protect the primary amino group on the pyridine ring before attempting a cross-coupling reaction?

A2: Not always, but it is highly dependent on the specific reaction. While protecting groups can prevent catalyst inhibition, many modern catalyst systems are robust enough to perform couplings on the unprotected amine.[3][5] For instance, Pd-catalyzed C,N-cross coupling reactions have been successfully performed on unprotected 3-halo-2-aminopyridines using specific precatalysts and bases like LiHMDS.[3][5] It is highly recommended to run small-scale test reactions to determine if protection is necessary for your specific transformation, as avoiding the extra protection/deprotection steps can significantly improve synthetic efficiency.[1][6]

Q3: Which palladium source is better for these reactions: a Pd(0) or a Pd(II) source?

A3: Both can be effective, but the choice depends on the reliability of generating the active Pd(0) species.

  • Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) are common, air-stable, and cost-effective. However, they require in situ reduction to Pd(0) to initiate the catalytic cycle. If this reduction is inefficient, the reaction will be sluggish or fail.[7]

  • Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly introduce the active catalytic species. This can sometimes reduce side reactions like boronic acid homocoupling in Suzuki reactions.[8]

  • Precatalysts: Modern palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often the most reliable choice. They are air-stable Pd(II) complexes that cleanly and efficiently generate the active Pd(0) species under the reaction conditions, leading to more reproducible results, especially for challenging substrates like chloropyridines.[4]

Q4: What are the most common side reactions to watch for?

A4: The three most prevalent side reactions are:

  • Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom. This is a common issue, especially in Buchwald-Hartwig aminations.[1][4][8]

  • Homocoupling: The dimerization of your coupling partner, such as the boronic acid in a Suzuki reaction or the terminal alkyne in a Sonogashira reaction.[1]

  • Protodeboronation: In Suzuki reactions, this is the cleavage of the C-B bond of the boronic acid, which is promoted by water and strong bases.[1]

Part 2: Troubleshooting Guides by Reaction Type

This section provides specific, problem-oriented advice for the most common coupling reactions performed with 5-chloropyridin-3-amine.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Issue 1: Low to No Product Yield

  • Potential Cause: Catalyst inhibition by the pyridine nitrogen. The lone pair on the nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst.[1][8]

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are designed to be sterically demanding.[8] This bulkiness promotes the desired catalytic cycle and discourages the formation of stable, inactive catalyst-substrate complexes.

  • Potential Cause: Inefficient base or poor base solubility. The choice of base can dramatically affect the reaction rate.[8]

    • Solution: Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for heteroaryl couplings than weaker ones like Na₂CO₃.[8] Ensure the base is finely powdered to maximize surface area. If using a biphasic system (e.g., dioxane/water), vigorous stirring is essential.

  • Potential Cause: The boronic acid is unstable under the reaction conditions. Boronic acids, especially heteroaryl ones, can be prone to decomposition or protodeboronation.[1]

    • Solution: Consider using the corresponding boronic ester (e.g., a pinacol ester). Boronic esters are often more stable towards hydrolysis and can provide better, more reproducible results.[1][8]

Issue 2: Significant Homocoupling of the Boronic Acid

  • Potential Cause: Presence of oxygen in the reaction vessel. Oxygen can promote the oxidative coupling of the boronic acid reagent.[8]

    • Solution: Improve the degassing procedure. Ensure the solvent is rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.

  • Potential Cause: The catalytic system favors the homocoupling pathway.

    • Solution: Lower the reaction temperature. Homocoupling can sometimes be disfavored at lower temperatures. Additionally, using a direct Pd(0) source like Pd(PPh₃)₄ might reduce homocoupling compared to the in situ reduction of a Pd(II) source.[8]

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Issue 1: Low to No Conversion

  • Potential Cause: The C-Cl bond is not being activated. Oxidative addition of aryl chlorides to Pd(0) is the most challenging and often rate-limiting step.[4]

    • Solution 1: Ligand Choice is Critical. Standard ligands like PPh₃ are generally ineffective. Use bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) that are specifically designed to facilitate the activation of C-Cl bonds.[3][4][5]

    • Solution 2: Increase Reaction Temperature. These reactions often require higher temperatures (e.g., 100-110 °C in toluene or dioxane) to drive the difficult oxidative addition step.[4]

    • Solution 3: Use a More Active Catalyst System. If results are still poor, switch to a more reliable precatalyst (e.g., a G3 or G4 palladacycle) and consider increasing the catalyst loading from 1-2 mol% up to 5 mol%.[4]

  • Potential Cause: The base is unsuitable or has degraded.

    • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[4] Ensure it is fresh, anhydrous, and from a reliable source. If your substrate is sensitive to NaOtBu, other strong bases like LHMDS can be screened.[3]

Issue 2: Significant Hydrodehalogenation Side Product

  • Potential Cause: Presence of trace water or other proton sources. Water can react in the catalytic cycle, leading to the replacement of the chloride with hydrogen.

    • Solution: Ensure all reagents and solvents are scrupulously dry. Use freshly distilled solvents or anhydrous grade solvents from a sealed bottle. Dry the amine coupling partner if necessary.[4][8]

  • Potential Cause: The reductive elimination step is slow compared to competing side reactions.

    • Solution: Optimize the ligand. The ligand's structure directly influences the rate of reductive elimination. Screening different bulky phosphine ligands may identify one that accelerates the desired C-N bond formation over the hydrodehalogenation pathway.[1]

C. Sonogashira Coupling (C-C Alkyne Formation)

Issue 1: Low Yield or Stalled Reaction

  • Potential Cause: Copper co-catalyst issues or homocoupling (Glaser coupling) of the terminal alkyne. Oxygen promotes the homocoupling of alkynes in the presence of copper salts.

    • Solution 1: Rigorous Degassing. As with other coupling reactions, maintaining an oxygen-free environment is critical to prevent both catalyst deactivation and unwanted side reactions.[9]

    • Solution 2: Copper-Free Conditions. Numerous modern protocols for Sonogashira coupling have been developed that do not require a copper co-catalyst.[10] These systems often use specific palladium-NHC complexes or palladium-nitrogen complexes and can provide cleaner reaction profiles.[11]

  • Potential Cause: The base is not optimal. The base in a Sonogashira reaction not only neutralizes the HX byproduct but also facilitates the formation of the copper(I) acetylide intermediate.[9]

    • Solution: An amine base like triethylamine or diisopropylamine is typically used and often serves as the solvent or co-solvent.[9] If the reaction is sluggish, ensure the amine base is pure and dry. For some systems, an inorganic base like K₂CO₃ or Cs₂CO₃ may be effective, particularly in copper-free protocols.

Part 3: Data Summary & Visualization
Table 1: Recommended Starting Conditions for Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ (2-4%) or SPhos G3 Precatalyst (2-4%)SPhos (4-8%)K₃PO₄ (2-3)1,4-Dioxane / H₂O (e.g., 5:1)80-100Use boronic esters for improved stability. Rigorous degassing is crucial.[1][8][12]
Buchwald-Hartwig Pd₂(dba)₃ (2%) or BrettPhos G3 Precatalyst (2-5%)BrettPhos or RuPhos (4-10%)NaOtBu (1.4) or LiHMDS (2.0)Toluene or 1,4-Dioxane100-110Requires bulky, electron-rich ligands. Must use anhydrous conditions.[3][4][5]
Sonogashira Pd(PPh₃)₂Cl₂ (2-5%)PPh₃ (4-10%)Triethylamine (excess)THF or DMFRT - 60Copper(I) iodide (5-10 mol%) is a typical co-catalyst. Consider copper-free methods to avoid alkyne homocoupling.[9][10]
Diagrams: Workflow and Mechanistic Challenges

Troubleshooting_Workflow General Troubleshooting Workflow for Coupling Reactions Start Reaction Failure (Low Yield / No Product) Check_Reagents 1. Verify Reagent Integrity - Purity of starting materials? - Solvents anhydrous & degassed? - Base fresh & active? Start->Check_Reagents Check_Setup 2. Check Reaction Setup - Inert atmosphere maintained? - Sufficient stirring? - Correct temperature? Check_Reagents->Check_Setup Reagents OK Success Successful Reaction Check_Reagents->Success Problem found & fixed Optimize_Catalyst 3. Optimize Catalyst System - Switch to a precatalyst? - Screen bulky ligands? - Increase catalyst loading? Check_Setup->Optimize_Catalyst Setup OK Check_Setup->Success Problem found & fixed Optimize_Conditions 4. Optimize Conditions - Screen different bases? - Increase temperature? - Change solvent? Optimize_Catalyst->Optimize_Conditions Still no improvement Optimize_Catalyst->Success Improvement seen Optimize_Conditions->Success Improvement seen Catalyst_Inhibition Catalyst Inhibition Pathways with 5-Chloropyridin-3-amine Catalyst Catalyst Desired_Path Productive Catalytic Cycle (Oxidative Addition at C-Cl) Catalyst->Desired_Path Desired Path Py_Inhibition Inactive Complex A (Pyridine N-Coordination) Catalyst->Py_Inhibition Inhibition Amine_Inhibition Inactive Complex B (Amine N-Coordination) Catalyst->Amine_Inhibition Inhibition Substrate 5-Chloropyridin-3-amine Substrate->Desired_Path Substrate->Py_Inhibition via Pyridine N: Substrate->Amine_Inhibition via Amino N:

Caption: Potential pathways for catalyst deactivation by the substrate.

Part 4: Standardized Experimental Protocols

The following protocols are intended as validated starting points. Optimization will likely be required for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To an oven-dried Schlenk flask, add 5-chloropyridin-3-amine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄) (3.0 equiv).

  • Catalyst Premix: In a separate vial inside a glovebox, prepare the catalyst premix by dissolving the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Assembly: Add the catalyst premix to the Schlenk flask. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reaction: Add the degassed solvent (e.g., 1,4-dioxane/water 5:1, 0.1 M concentration) via syringe.

  • Heating: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox, charge an oven-dried reaction vial or Schlenk tube with the palladium precatalyst (e.g., BrettPhos G3, 2 mol%), the ligand (if not using a precatalyst), and sodium tert-butoxide (NaOtBu) (1.4 equiv).

  • Reagents: Add the 5-chloropyridin-3-amine (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Assembly: Remove the sealed vial from the glovebox and add anhydrous, degassed solvent (e.g., toluene, 0.2 M concentration) under a positive pressure of inert gas.

  • Heating: Vigorously stir the reaction mixture and heat to the target temperature (e.g., 110 °C).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature. Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography.

References
  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. Available at: [Link]

  • Laha, J. K., et al. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. Available at: [Link]

  • Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 14(18), 13999–14011. Available at: [Link]

  • Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Princeton University Research. Available at: [Link]

  • Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. Available at: [Link]

  • Daugulis, O., et al. (2019). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Accounts of Chemical Research, 52(1), 246-262. Available at: [Link]

  • Savitha, B., et al. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Singh, K., & Singh, N. (2017). Suzuki coupling of different chloropyridines with phenylboronic acids a. Journal of Organometallic Chemistry. Available at: [Link]

  • Reddy, E. K., et al. (2018). A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl). ResearchGate. Available at: [Link]

  • Procter, D. J., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Nature Communications, 7, 11201. Available at: [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • McKew, J. C., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(18), 7138–7147. Available at: [Link]

  • Procter, D. J., et al. (2016). Reaction parameters for the desulfinylative coupling of pyridine sulfinate 1a and 4-bromotoluene. ResearchGate. Available at: [Link]

  • Sharma, K., & Van der Eycken, E. V. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Organic & Biomolecular Chemistry, 21(27), 5576-5595. Available at: [Link]

  • Jensen, K. F., et al. (2010). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • Various Authors. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. ResearchGate Q&A. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Journal of Medicinal Chemistry, 54(10), 3451–3479. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. Available at: [Link]

  • Reddit User Discussion. (2012). Suzuki coupling help. r/chemistry on Reddit. Available at: [Link]

  • Bedford, R. B., et al. (2021). Identifying palladium culprits in amine catalysis. Nature Catalysis, 4, 994–999. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • MacNeil, S. L., et al. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. The Journal of Organic Chemistry, 78(15), 7758–7763. Available at: [Link]

  • Powers, D. C., & Ritter, T. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 57(3-4), 227–237. Available at: [Link]

Sources

Technical Support Center: Managing Thermal Decomposition During Synthesis of Triazolyl-Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of triazolyl-pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable heterocyclic compounds. The inherent thermal sensitivity of both the triazole ring and azide precursors presents unique challenges. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you mitigate thermal decomposition, optimize reaction conditions, and ensure the safe and efficient synthesis of your target molecules.

Section 1: Understanding the Core Challenge: Thermal Instability

The synthesis of triazolyl-pyridines, most commonly achieved via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), involves intermediates and products with inherent thermal liabilities. The primary concerns are:

  • Azidopyridine Precursor Instability: Azidopyridines are high-energy molecules that can undergo exothermic decomposition upon exposure to heat, shock, or friction, extruding dinitrogen gas (N₂) to form highly reactive nitrene intermediates. This decomposition can be hazardous and leads to a loss of starting material and the formation of complex side products.[1][2][3]

  • Triazole Ring Decomposition (Denitrogenation): The 1,2,3-triazole ring itself, while generally considered stable, can undergo thermal or transition-metal-catalyzed denitrogenation, especially when activated by certain substituents.[4] This process involves the cleavage of the N1-N2 or N2-N3 bonds, leading to ring-opened intermediates and subsequent rearrangement or fragmentation, compromising the integrity of the desired product.

Managing these decomposition pathways is critical for achieving high yields, purity, and, most importantly, operational safety.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of triazolyl-pyridines, providing a logical path from observation to resolution.

Issue 1: Low or No Product Yield with Evidence of Decomposition (e.g., Gas Evolution, Dark Tar-Like Residues)

Question: My CuAAC reaction is giving a very low yield of the desired triazolyl-pyridine. I observe gas bubbling (even at room temperature) and the formation of a dark, insoluble material. What is happening and how can I fix it?

Answer: This is a classic sign of thermal decomposition, likely of your azidopyridine precursor, and potentially exacerbated by the exothermic nature of the CuAAC reaction itself.[4][5]

Causality Analysis:

  • Precursor Instability: Your azidopyridine may be decomposing before it can react. The decomposition onset temperatures for halogenated azidopyridines can be as low as 119-135 °C, and localized heating within the reaction mixture can approach these temperatures.[2]

  • Reaction Exotherm: The CuAAC reaction is highly exothermic, with a heat of reaction (ΔH) between -210 and -270 kJ/mol (-50 to -65 kcal/mol).[4] Without proper thermal management, this can create localized hot spots, initiating thermal runaway and decomposition of the azide starting material or the triazole product.[5]

  • Catalyst Issues: Unstabilized Cu(I) can participate in side reactions that may generate heat or reactive species.

Troubleshooting Workflow:

cluster_B Precursor Handling cluster_C Thermal Management cluster_D Catalyst Optimization A Problem: Low Yield & Decomposition B Step 1: Assess Precursor Stability & Purity A->B Is the azide precursor pure and handled correctly? C Step 2: Optimize Thermal Control B->C Precursor is stable at RT. What's next? B1 Verify purity (NMR, LC-MS). Synthesize fresh if necessary. D Step 3: Refine Catalyst System C->D Thermal control is in place. Still seeing issues? C1 Run reaction at lower temperature (0 °C to RT). E Solution: Improved Yield & Safety D->E Optimized catalyst leads to success. D1 Ensure Cu(I) is stabilized. Use a ligand like THPTA or TBTA. B2 Handle as potentially explosive. Avoid heat, shock, and friction. Use in solution when possible. C2 Use a reaction vessel with good heat transfer. Consider an ice bath for initial phase. C3 For scale-up, use semi-batch addition of the azide to control the exotherm. D2 Use freshly prepared sodium ascorbate as reductant. Add it last to the reaction mixture. D3 Degas solvents to remove oxygen and prevent Cu(I) oxidation.

Troubleshooting workflow for low yield and decomposition.

Issue 2: Multiple Unidentified Byproducts in LC-MS and NMR

Question: My reaction appears to have gone to completion, but I have multiple spots on TLC and several unexpected peaks in my LC-MS and NMR spectra. How can I identify these and prevent their formation?

Answer: This scenario often points to side reactions of the azide precursor or rearrangement of the triazole product. A common byproduct in syntheses involving activated intermediates is the isomeric 1,3,4-oxadiazole.

Causality Analysis:

  • Azide Reactivity: The azide can react with other nucleophiles or electrophiles in the mixture if the cycloaddition is slow.

  • Nitrene Intermediates: If any decomposition of the azidopyridine occurs, the resulting nitrene is highly reactive and can lead to a variety of insertion or dimerization products.[3]

  • Isomerization/Rearrangement: Under certain conditions (e.g., presence of acid/base or elevated temperature), the triazole ring can be susceptible to rearrangement, or intermediates can cyclize to form other heterocyclic systems.

Analytical Protocol for Byproduct Identification:

  • LC-MS Analysis: Use a high-resolution mass spectrometer to obtain accurate masses for the parent ions of the byproducts. This can provide molecular formulas and help distinguish isomers from fragments.

  • NMR Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: Compare the integration and chemical shifts of the aromatic protons. The electronic environment of the pyridine and triazole rings will be distinct from that of an oxadiazole or other byproduct.

    • ¹³C NMR: This is often definitive. The chemical shifts of the carbon atoms within the heterocyclic rings are highly diagnostic.

HeterocycleTypical ¹³C NMR Chemical Shift Range (ppm)
1,2,3-Triazole C4: ~120-130 ppm; C5: ~140-150 ppm
1,3,4-Oxadiazole C2 & C5: ~155-165 ppm[6]

Prevention Strategies:

  • Optimize Reaction Kinetics: A faster CuAAC reaction will outcompete side reactions.

    • Ligand Choice: Use an accelerating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), which is highly effective in aqueous media and stabilizes the active Cu(I) species.[7][8]

    • Solvent: While the CuAAC is robust in many solvents, mixtures of water with DMSO or THF often provide excellent rates.[9] Ensure all reactants are fully dissolved.

  • Control pH: Maintain a neutral to slightly basic pH (7-8) to avoid acid- or base-catalyzed side reactions.

  • Purification: If byproduct formation is unavoidable, careful column chromatography on silica gel is typically effective for separation. A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the safest way to handle azidopyridine precursors? A1: Azidopyridines are energetic compounds and must be treated with caution.[1][2]

  • Small Scale: Always work on the smallest scale possible.
  • Avoid Isolation: If possible, generate the azidopyridine in situ and use it directly in the next step without isolation. Continuous flow chemistry is an excellent and safer alternative for both synthesis and subsequent reactions of azidopyridines.[10][11]
  • No Neat Handling: Avoid handling neat or solid azidopyridines. Keep them in solution.
  • Avoid Heat and Friction: Do not heat azidopyridine solutions unnecessarily. Avoid using ground glass joints or metal spatulas which can cause friction.
  • PPE: Always work behind a blast shield in a chemical fume hood and wear appropriate personal protective equipment (safety glasses, face shield, lab coat, gloves).

Q2: Can I run my CuAAC reaction at a higher temperature to speed it up? A2: While gentle heating (e.g., to 40-50 °C) can sometimes accelerate sluggish reactions, it significantly increases the risk of thermal decomposition of the azidopyridine precursor.[12] The CuAAC reaction is typically fast enough at room temperature, especially with an optimized catalyst system.[4] High temperatures should be avoided unless a thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) has been performed on your specific azide. DSC analysis of halogenated azidopyridines shows decomposition onsets starting around 120 °C.[2]

Q3: My Cu(I) catalyst seems to be deactivating. The solution turns green/blue and the reaction stalls. What should I do? A3: A green or blue color indicates the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. This is a common problem when working in the presence of oxygen.

  • Use a Stabilizing Ligand: The most effective solution is to use a ligand that chelates and protects the Cu(I) ion. Tris(benzyltriazolylmethyl)amine (TBTA) is effective in organic solvents, while THPTA is excellent for aqueous systems.[13][7][8] These ligands stabilize the Cu(I) state and prevent both oxidation and disproportionation.
  • Degas Solvents: Purge your solvents with an inert gas (Argon or Nitrogen) before use to remove dissolved oxygen.
  • Use Excess Reductant: Ensure you are using a fresh solution of sodium ascorbate, typically in excess (2-5 equivalents relative to copper), to continuously reduce any Cu(II) that forms back to Cu(I).

Q4: What is the optimal order of addition for reagents in a CuAAC reaction? A4: The order of addition is crucial for ensuring the catalyst is properly formed and stabilized. A recommended procedure is:

  • Prepare a premixed solution of your Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows the stable complex to form.
  • Add this catalyst-ligand solution to your mixture of the alkyne and azidopyridine substrates.
  • Initiate the reaction by adding a freshly prepared solution of the reducing agent (sodium ascorbate). Adding the ascorbate last prevents the premature reduction of un-ligated copper, which can lead to precipitation of copper oxides or Cu(0).[13]

Section 4: Validated Experimental Protocols

Protocol 1: General Procedure for Small-Scale Synthesis of a Triazolyl-Pyridine via CuAAC

This protocol is a robust starting point and incorporates best practices for safety and efficiency.

Materials:

  • Azidopyridine derivative (in solution, e.g., 1 M in DMSO)

  • Alkyne derivative

  • Copper(II) Sulfate (CuSO₄), 100 mM in deionized water

  • THPTA, 100 mM in deionized water

  • Sodium Ascorbate, 1 M in deionized water (prepare fresh)

  • Solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO/H₂O)

  • Argon or Nitrogen gas

Procedure:

  • Safety First: Conduct the entire procedure in a chemical fume hood behind a blast shield.

  • Reactant Preparation: In a reaction vial, dissolve the alkyne (1.0 equiv) and the azidopyridine solution (1.1 equiv) in the chosen solvent.

  • Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes to remove dissolved oxygen.

  • Catalyst Preparation: In a separate microcentrifuge tube, mix the CuSO₄ solution (0.05 equiv, 5 mol%) and the THPTA solution (0.055 equiv, 5.5 mol%). The solution should be a light blue color.

  • Catalyst Addition: Add the premixed catalyst-ligand solution to the stirring reaction mixture.

  • Initiation: Add the freshly prepared sodium ascorbate solution (0.1 equiv, 10 mol%) dropwise to the reaction mixture. The solution may turn from light blue to colorless or pale yellow, indicating the formation of Cu(I).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

A 1. Prepare Reactants (Alkyne + Azide in Solvent) B 2. Degas with Ar/N₂ A->B D 4. Add Catalyst to Reactants B->D C 3. Prepare Catalyst (CuSO₄ + THPTA) C->D E 5. Initiate with Sodium Ascorbate D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Work-up & Purify F->G

CuAAC experimental workflow.

Protocol 2: Analytical Method for Reaction Monitoring by HPLC-MS

This method is suitable for monitoring the consumption of starting materials and the formation of the triazolyl-pyridine product.

  • Column: C18 reversed-phase (e.g., 4.6 x 100 mm, 2.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 254 nm and ESI-MS (positive ion mode)

  • Sample Prep: Dilute a small aliquot of the reaction mixture (~5 µL) in 1 mL of methanol or acetonitrile. Filter through a 0.22 µm syringe filter before injection.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. Available at: [Link]

  • Gornik, T., & Wuest, F. (2017). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 13, 1987–2003. Available at: [Link]

  • Cantillo, D., & Kappe, C. O. (2017). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 36(15), 2829–2838. Available at: [Link]

  • Dunn, A. L., et al. (2022). Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. Organic Letters, 24(3), 799–803. Available at: [Link]

  • Glen Research. (2014). New Product - THPTA - A Water Soluble Click Ligand. Glen Report, 26(15). Available at: [Link]

  • Hong, V., et al. (2011). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. ChemBioChem, 12(10), 1566-1574. Available at: [Link]

  • Nedel'ko, V. V., et al. (2011). The thermal decomposition of azidopyridines. Russian Journal of Physical Chemistry B, 5(2), 240-246. Available at: [Link]

  • García-Álvarez, J., et al. (2019). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 24(21), 3875. Available at: [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

  • Lu, C. C. (2014). THPTA and TBTA, which one is better to be a Cu(I)-stabilizing ligand in click chemistry? ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Bakis, E., et al. (2020). A kinetics study of copper-catalysed click reactions in ionic liquids. Organic & Biomolecular Chemistry, 18(3), 434-442. Available at: [Link]

  • University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry Department. Available at: [Link]

  • Chen, J. R., et al. (2020). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries, 64, 104081. Available at: [Link]

  • Kupracz, A., et al. (2023). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Current Organic Chemistry, 27(2), 116-124. Available at: [Link]

  • Jin, K., et al. (2015). Kinetics of multifunctional thiol-epoxy click reactions studied by differential scanning calorimetry: Effects of catalysis and functionality. Polymer, 81, 70-78. Available at: [Link]

  • Cinelli, M. A., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48117–48131. Available at: [Link]

  • Kappe, C. O. (2017). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Request PDF. Available at: [Link]

  • Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Supplementary Information. Available at: [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis and Screening of New[1][4][5]Oxadiazole,[4][5][13]Triazole, and[4][5][13]Triazolo[4,3-b][4][5][13]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 347. Available at: [Link]

  • Ferreira, V. F., et al. (2015). New 1,3,4‐oxadiazoles linked with the 1,2,3‐triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase. Archiv der Pharmazie, 348(5), 321-333. Available at: [Link]

  • Pinto, A., et al. (2014). Revisiting the thermal decomposition of five ortho-substituted phenyl azides by calorimetric techniques. Journal of Thermal Analysis and Calorimetry, 115(1), 539-548. Available at: [Link]

  • Pop, A., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8887. Available at: [Link]

  • Al-Hourani, B. J., et al. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(10), 875-879. Available at: [Link]

Sources

Technical Support Center: Navigating the Synthesis of Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Amine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered in the synthesis of these vital chemical entities. Nitrogen-containing heterocycles are fundamental scaffolds in a vast array of pharmaceuticals and functional materials, yet their synthesis is often fraught with challenges ranging from low yields to complex purification issues.[1] This resource provides a structured approach to troubleshooting, grounded in mechanistic principles and practical, validated protocols.

Section 1: Foundational Challenges in Heterocyclic Amine Synthesis

Before delving into specific reaction troubleshooting, it's crucial to address the systemic challenges inherent to working with these compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my purification yields consistently low for basic heterocyclic amines?

A: This is a frequent issue stemming from the basic nature of the amine interacting strongly with the acidic silica gel used in standard column chromatography.[2] This interaction can lead to significant tailing of the product peak, poor separation, and in some cases, irreversible adsorption to the stationary phase, resulting in low recovery.

Q2: I'm observing unexpected side products. What are the general culprits?

A: Side product formation is highly reaction-specific, but common themes include:

  • Over-alkylation/acylation: The nitrogen lone pair, once formed, can sometimes react further with the electrophile.

  • Ring-opening: Under harsh acidic or basic conditions, certain heterocyclic rings can become unstable.

  • Oxidation: Electron-rich heterocycles can be susceptible to oxidation, especially when heated in the presence of air.

  • Polymerization/Tar Formation: Highly reactive intermediates, particularly under strong acid catalysis, can polymerize.[3]

Q3: How critical is maintaining an inert atmosphere for my reaction?

A: For many modern catalytic reactions, such as the Buchwald-Hartwig amination, maintaining an inert atmosphere is absolutely critical. Oxygen can oxidize the phosphine ligands and the active Pd(0) catalyst, leading to deactivation and complete reaction failure.[4] For classical reactions under harsh, oxidative conditions like the Skraup synthesis, it is less of a concern.

Section 2: Reaction-Specific Troubleshooting Guides

This section provides detailed troubleshooting for several cornerstone reactions in heterocyclic amine synthesis.

The Buchwald-Hartwig Amination: A Temperamental Workhorse

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is notoriously sensitive to reaction parameters.[5]

Common Issues & Troubleshooting

Problem Potential Cause(s) Troubleshooting Strategy & Rationale
Low or No Conversion Catalyst Deactivation: Oxidation of Pd(0) or phosphine ligand; poisoning by impurities (e.g., sulfur).[4][6]Action: Ensure rigorous exclusion of oxygen using a Schlenk line or glove box. Use high-purity, degassed solvents and reagents. Rationale: The active Pd(0) species is readily oxidized to inactive Pd(II). Phosphine ligands are also prone to oxidation.
Incorrect Ligand Choice: The ligand's steric and electronic properties are mismatched with the substrates.Action: Consult a ligand selection guide (see table below). For electron-deficient heteroaryl halides, use more electron-rich, bulky ligands. For electron-rich systems, different ligands may be required.[7][8] Rationale: The ligand modulates the reactivity and stability of the palladium center throughout the catalytic cycle.[9]
Suboptimal Base: The base may be too weak to deprotonate the amine or may be sterically hindered.Action: Screen different bases. Strong, non-nucleophilic bases like NaOtBu or LHMDS are common starting points.[10] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures. Rationale: The base is crucial for generating the active amine nucleophile and for the final reductive elimination step.
Side Product Formation (e.g., Hydrodehalogenation) β-Hydride Elimination: This is a competing pathway, especially with primary aliphatic amines.[7]Action: Use a bulky, electron-rich ligand (e.g., a biarylphosphine) to sterically disfavor the conformation required for β-hydride elimination. Rationale: Bulky ligands promote the desired reductive elimination over competing pathways.[9]
Difficulty Coupling Heterocyclic Amines Ligand Binding/Catalyst Poisoning: The nitrogen of the heterocyclic amine substrate can coordinate to the palladium center, inhibiting catalysis.Action: Use highly active, sterically hindered ligands that favor the desired catalytic cycle over unproductive coordination.[9] Rationale: The ligand's bulk can prevent the substrate's heteroatom from occupying a coordination site on the palladium.

Ligand Selection Guide for Buchwald-Hartwig Amination

Substrate Class Recommended Ligand Type Example Ligands Rationale
Electron-Deficient Heteroaryl Halides Bulky, electron-rich dialkylbiarylphosphinestBuXPhos, BrettPhosThese ligands accelerate oxidative addition and reductive elimination, which are often slow for electron-poor substrates.[11]
Electron-Rich Heteroaryl Halides Sterically hindered ferrocenyl phosphines or specific biarylphosphinesDavePhos, XPhosBalances reactivity to prevent catalyst inhibition and side reactions.[11]
Primary Aliphatic Amines Bulky biarylphosphine ligandstBuBrettPhos, BippyPhosMinimizes β-hydride elimination and promotes selective mono-arylation.[7][11]
Hindered Secondary Amines Highly hindered ligandsRuPhos, JohnPhosThe steric bulk of the ligand is necessary to overcome the steric hindrance of the amine.

Workflow for Setting Up an Air-Sensitive Buchwald-Hartwig Reaction

Caption: Workflow for setting up an air-sensitive reaction.

Experimental Protocol: Setting up a Reaction Under Inert Atmosphere using a Schlenk Line

  • Glassware Preparation: Assemble the reaction flask (e.g., a two-neck round-bottom flask) with a magnetic stir bar and a reflux condenser. Flame-dry all glassware under vacuum or oven-dry overnight at >120 °C.[12]

  • Establish Inert Atmosphere: While the glassware is still hot, attach it to the Schlenk line. Evacuate the flask by opening the stopcock to the vacuum manifold for 5-10 minutes. Then, close the stopcock to the vacuum and slowly backfill the flask with an inert gas (Argon or Nitrogen). Repeat this "evacuate-and-refill" cycle three times to ensure all atmospheric gases are removed.[12][13]

  • Addition of Solids: Under a positive flow of inert gas, quickly remove the stopper from one neck of the flask and add the solid reagents (aryl halide, base, palladium catalyst, and ligand). A powder funnel can prevent solids from sticking to the greased joints.[12]

  • Addition of Liquids: Add anhydrous, degassed solvent via a dry syringe through a rubber septum. To degas a solvent, bubble an inert gas through it for 15-30 minutes. Subsequently, add any liquid amines or other liquid reagents via syringe.

  • Reaction Execution: Once all reagents are added, the reaction mixture can be heated to the desired temperature. Monitor the reaction's progress using appropriate analytical techniques like TLC or LC-MS.

The Skraup Quinoline Synthesis: Taming a Violent Reaction

The Skraup synthesis is a classic method for producing quinolines but is infamous for its highly exothermic nature and the formation of tarry byproducts.[14][15][16]

Common Issues & Troubleshooting

Problem Potential Cause(s) Troubleshooting Strategy & Rationale
Reaction is Too Vigorous/Uncontrollable Highly Exothermic Reaction: The dehydration of glycerol to acrolein and the subsequent cyclization are highly exothermic.[15]Action: Add a moderator like ferrous sulfate (FeSO₄).[14][16] Control the rate of sulfuric acid addition and ensure efficient cooling and stirring. Rationale: Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation step and preventing a runaway reaction.[14]
Significant Tar Formation Polymerization of Acrolein: Under the harsh acidic and high-temperature conditions, the acrolein intermediate readily polymerizes.Action: Use a moderator (FeSO₄).[14] Avoid excessively high temperatures and ensure good mixing to prevent localized hotspots. Rationale: Controlled reaction conditions minimize the concentration of reactive intermediates that lead to polymerization.
Low Yield of Quinoline Inefficient Dehydration of Glycerol: Insufficient heat or acid concentration can lead to incomplete formation of the acrolein intermediate.Action: Ensure the reaction temperature is adequate for the initial dehydration step. Rationale: The formation of acrolein is a prerequisite for the subsequent steps of the reaction.[15]
Difficult Purification: The desired quinoline product is often trapped within a large amount of tar, leading to significant losses during workup.Action: Utilize steam distillation for the initial purification. The volatile quinoline will co-distill with the steam, leaving the non-volatile tar behind.[3][17] Rationale: This physical separation method is highly effective for isolating volatile products from intractable residues.

Protocol for Purification of Quinoline from Skraup Reaction Mixture

  • Initial Workup: After the reaction is complete, allow the mixture to cool. Carefully make the solution strongly alkaline by adding a concentrated sodium hydroxide solution. This will liberate the free quinoline base.[3]

  • Steam Distillation: Set up a steam distillation apparatus. Pass steam through the alkaline mixture. The quinoline will distill over with the steam. Collect the distillate until it runs clear.[14][17]

  • Extraction: Separate the quinoline layer from the aqueous distillate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any dissolved product.

  • Removal of Aniline: Combine the organic extracts and the initial quinoline layer. Dissolve the crude quinoline in dilute sulfuric acid. Cool the solution and add sodium nitrite to diazotize any residual aniline. Gently warm the solution to decompose the diazonium salt to phenol.[17]

  • Final Isolation: Make the solution alkaline again with sodium hydroxide to liberate the pure quinoline. Separate the quinoline, dry it over anhydrous potassium carbonate, and purify by vacuum distillation.[17]

The Pictet-Spengler Reaction: Controlling Cyclization

This reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, driven by the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[13][18][19]

Common Issues & Troubleshooting

Problem Potential Cause(s) Troubleshooting Strategy & Rationale
Low or No Yield Deactivated Aromatic Ring: Electron-withdrawing groups on the aryl ring disfavor the electrophilic aromatic substitution step.Action: This reaction works best with electron-rich aromatic systems.[13] If the ring is deactivated, consider using stronger acid catalysts or higher temperatures, though this may lead to degradation. Rationale: The cyclization is an electrophilic aromatic substitution, and its rate is highly dependent on the nucleophilicity of the aromatic ring.
Stable Imine Intermediate: The imine or iminium ion intermediate may be too stable to cyclize under the reaction conditions.Action: Increase the acidity or temperature of the reaction to promote the formation of the more electrophilic iminium ion and facilitate cyclization.[3][13] Rationale: The iminium ion is a much stronger electrophile than the neutral imine.[13]
Suboptimal Acid Catalyst/Concentration: Too little acid results in a slow reaction, while too much can cause degradation.[3]Action: Screen different acid catalysts (e.g., TFA, HCl, PPA) and concentrations. A typical starting point is 10-50 mol%. Rationale: The acid is crucial for both iminium ion formation and the subsequent cyclization.
Formation of Side Products Oxidation: The tetrahydro-β-carboline product can be oxidized to the aromatic β-carboline.Action: Run the reaction under an inert atmosphere, especially if heating for prolonged periods. Rationale: Excluding oxygen prevents the aerobic oxidation of the product.
Aldehyde Self-Condensation: The aldehyde starting material can undergo acid-catalyzed self-condensation.[3]Action: Use a slight excess (1.1-1.5 equivalents) of the aldehyde, but avoid a large excess.[3] Consider adding the aldehyde slowly to the reaction mixture. Rationale: This minimizes the concentration of free aldehyde available for side reactions.

Mechanism of the Pictet-Spengler Reaction

Caption: General mechanism of the Pictet-Spengler reaction.

Other Key Syntheses: Quick Reference Troubleshooting

This table provides a rapid overview of common issues in other important heterocyclic amine syntheses.

Reaction Common Problem Quick Solution & Rationale
Fischer Indole Synthesis Reaction Failure with Electron-Donating Groups on Carbonyl: N-N bond cleavage competes with the desired[12][12]-sigmatropic rearrangement.[16][20][21]Action: Avoid substrates that can form highly stabilized iminium ions. Rationale: Excessive stabilization of a potential carbocation intermediate can favor a fragmentation pathway over the desired concerted rearrangement.[16][21]
Hantzsch Pyridine Synthesis Low Yield During Oxidation of Dihydropyridine: Harsh oxidizing agents (e.g., HNO₃) can cause side reactions and difficult workups.[10][22]Action: Use milder oxidizing agents like iodine in methanol or manganese dioxide.[23] Rationale: Milder conditions improve selectivity and simplify purification.
Paal-Knorr Pyrrole Synthesis Furan Byproduct Formation: Strongly acidic conditions (pH < 3) favor the acid-catalyzed cyclization of the 1,4-dicarbonyl compound to form a furan.[18][24]Action: Maintain neutral or weakly acidic conditions (e.g., using acetic acid).[18] Rationale: This kinetically favors the nucleophilic attack of the amine over the intramolecular dehydration pathway.
Bischler-Napieralski Synthesis Retro-Ritter Side Reaction: Formation of a styrene byproduct via elimination from a nitrilium salt intermediate.[21][25]Action: Use the corresponding nitrile as a solvent to shift the equilibrium away from the elimination product.[21][25] Rationale: Le Chatelier's principle is applied to suppress the undesired side reaction.

Section 3: Advanced Purification Strategies

Purification is often the bottleneck in heterocyclic amine synthesis. Beyond standard chromatography, several advanced techniques can be employed.

Purification Techniques for Heterocyclic Amines

Technique Description & Application Advantages Considerations
Amine-Functionalized Silica Gel Silica gel is covalently modified with aminopropyl groups, creating a basic surface.Excellent for purifying basic amines without the need for mobile phase additives like triethylamine, resulting in sharper peaks and better separation.Can be more expensive than standard silica gel.
Ion Exchange Chromatography Utilizes charged stationary phases (resins) to separate compounds based on their net charge. Strongly acidic resins (e.g., sulfonic acid) can bind basic amines.Highly effective for separating compounds with different pKa values. Can be used to "scavenge" unreacted amines or basic byproducts.Requires careful pH control for binding and elution. The product needs to be liberated from the salt form after elution.
Scavenger Resins Solid-supported reagents designed to react with and remove specific functionalities. For example, isocyanate resins scavenge primary and secondary amines, while sulfonic acid resins scavenge most amines.[26]Simplifies workup by allowing for the filtration-based removal of excess reagents or byproducts.Stoichiometric amounts of resin are often required. Can be expensive.
Reversed-Phase Chromatography with pH Control Using a C18 column with a buffered mobile phase at high pH.Can be very effective for polar, ionizable amines. At a pH two units above the amine's pKa, the amine is in its neutral, free-base form, leading to better retention and separation.[27]Requires pH-stable columns. The use of buffers can complicate product isolation.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. Benchchem.com.
  • The Schlenk Line Survival Guide. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles. Benchchem.com.
  • BenchChem. (2025).
  • Wikipedia. (2023). Pictet–Spengler reaction. En.wikipedia.org.
  • BenchChem. (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting. Benchchem.com.
  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Name-reaction.com.
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.com.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.com.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • BenchChem. (2025). "troubleshooting guide for Paal-Knorr pyrrole synthesis". Benchchem.com.
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem.com.
  • Chemistry LibreTexts. (2023).
  • The Journal of Organic Chemistry. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Pubs.acs.org.
  • Wikipedia. (2023).
  • Organic Syntheses. (n.d.). The 12-l.
  • National Institutes of Health. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Ncbi.nlm.nih.gov.
  • American Laboratory. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Journal of the American Chemical Society. (2025). New Ligands for a General Palladium-Catalyzed Amination of Aryl and Heteroaryl Chlorides. Pubs.acs.org.
  • SlidePlayer. (n.d.). Preparation and Properties of Quinoline. Slideplayer.com.
  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Pubs.acs.org.
  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Pubs.acs.org.
  • Wikipedia. (2023). Skraup reaction. En.wikipedia.org.
  • Biotage. (2023).
  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. Jk-sci.com.
  • Longdom Publishing. (n.d.).
  • Wikipedia. (2023). Hantzsch pyridine synthesis. En.wikipedia.org.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.com.
  • PubMed. (n.d.).
  • Biotage. (2023). Is there an easy way to purify organic amines?. Biotage.com.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic-chemistry.org.
  • Teledyne ISCO. (n.d.).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Iipseries.org.
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Nro-chem.com.
  • ACS Publications. (2000). Learning from the Hantzsch synthesis. Pubs.acs.org.
  • MSE Supplies LLC. (2024). Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries. Msesupplies.com.
  • Scribd. (n.d.). Bischler Napieralski Reaction | PDF. Scribd.com.
  • Supra sciences. (n.d.). Solid-Supported Scavengers. Suprasciences.com.
  • MDPI. (n.d.). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Mdpi.com.
  • ResearchGate. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits.
  • PubMed. (n.d.).

Sources

Validation & Comparative

A Technical Guide to the Structure-Activity Relationship of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, a core scaffold of significant interest in the development of novel kinase inhibitors. While direct and comprehensive SAR studies on this specific parent compound are emerging, this guide synthesizes data from closely related pyridinyl-triazole series to elucidate key structural determinants for potent and selective kinase inhibition, with a particular focus on p38 MAP kinase.

Introduction: The Pyridinyl-Triazole Scaffold in Kinase Inhibition

The this compound scaffold represents a promising starting point for the design of kinase inhibitors.[1] This heterocyclic system combines the structural features of both pyridine and triazole, moieties that are prevalent in a wide array of biologically active compounds, including approved drugs. The pyridine ring can engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, while the triazole ring offers a metabolically stable and synthetically versatile linker for introducing various substituents to probe different regions of the enzyme's active site.[2][3][4]

Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2][5] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. This guide will explore how systematic modifications to the pyridinyl-triazole core can significantly impact inhibitory potency and selectivity, providing a rational basis for the design of next-generation therapeutics.

Core Structure and Key Interaction Points

The foundational structure of this compound features several key positions where modifications can drastically alter its biological activity. Understanding the role of each component is crucial for rational drug design.

Figure 1: Key modification points on the pyridinyl-triazole scaffold.

Structure-Activity Relationship Analysis

The following sections detail the impact of substitutions at various positions of the pyridinyl-triazole scaffold, drawing on data from related series of kinase inhibitors.

Modifications on the Pyridine Ring (Position R1)

The substitution pattern on the pyridine ring is critical for modulating both potency and selectivity. In a series of triazolopyridine-oxazole based p38 inhibitors, modifications at the C4 aryl group, analogous to our R1 position, were found to overcome deficiencies of the lead compound.[3]

CompoundR1 (Aryl Group)p38α IC50 (nM)Reference
CP-808844 4-Fluorophenyl100[3]
Analog 1 2,4-Difluorophenyl50[3]
Analog 2 2-Chloro-4-fluorophenyl25[3]

Table 1: Impact of aryl substitution at the pyridine C4 position on p38α inhibitory activity.[3]

These data suggest that introducing electron-withdrawing groups on the aryl substituent at the R1 position can enhance inhibitory activity. The increased potency may be attributed to more favorable interactions within the hydrophobic pocket of the kinase.

Modifications at the C3-Amino Group (Position R2)

The amino group at the C3 position of the pyridine ring is a crucial hydrogen bond donor, often interacting with the hinge region of the kinase. In a study of 2,3,5-trisubstituted pyridine analogs as inhibitors of IL-1β release via p38 MAPK modulation, various substitutions at this position were explored.[6]

CompoundR2 (Amine Substituent)IL-1β IC50 (µM)Reference
Analog 3 -NH21.2[6]
Analog 4 -NHMe0.8[6]
Analog 5 -N(Me)2>10[6]

Table 2: Effect of substitution on the C3-amino group on inhibitory activity.[6]

The data indicates that a primary or secondary amine at this position is favorable for activity, likely due to its ability to form a hydrogen bond with the kinase hinge region. A tertiary amine, however, leads to a significant loss of activity, possibly due to steric hindrance or the loss of the hydrogen bond donor capability.

Modifications on the Triazole Ring (Position R3)

The triazole ring serves as a versatile linker to introduce a wide variety of substituents that can probe different regions of the ATP-binding site. In a series of 5-alkylthio-1-aryl-2-(4-pyridinyl) triazoles, the nature of the substituent on the triazole was shown to be a key determinant of p38 MAP kinase inhibitory activity.[4]

CompoundR3 (Triazole Substituent)p38 Phosphorylation Inhibition (%) at 1 µMReference
5a -S-CH3Not significant[4]
5c -S-CH2CH3Significant[4]
5d -S-CH2CH2CH3Significant[4]

Table 3: Influence of triazole side-chain on p38 MAP kinase inhibition.[4]

Increasing the alkyl chain length on the thioether at the 5-position of the triazole ring resulted in a significant increase in inhibitory activity. This suggests that a larger, more hydrophobic substituent at this position can better occupy a hydrophobic pocket within the kinase's active site.

Experimental Protocols

General Synthesis of Pyridinyl-Triazole Analogs

The synthesis of pyridinyl-triazole derivatives often involves a multi-step sequence. A general approach is outlined below, based on reported methodologies for similar scaffolds.[4][7][8]

Synthesis_Workflow A Starting Pyridine Derivative B Introduction of Hydrazide A->B Hydrazine Hydrate C Reaction with Isothiocyanate B->C Aryl Isothiocyanate D Cyclization to Triazole C->D Base (e.g., Na2CO3) E Functionalization of Triazole D->E Alkyl Halide

Figure 2: General synthetic workflow for pyridinyl-triazole analogs.

Step 1: Synthesis of Pyridine-4-carboxylic acid hydrazide. A starting pyridine derivative is reacted with hydrazine hydrate to form the corresponding hydrazide.[4]

Step 2: Formation of Thiourea derivative. The hydrazide is then reacted with an appropriate aryl isothiocyanate to yield a thiourea intermediate.[4]

Step 3: Cyclization to form the Triazole ring. The thiourea derivative is cyclized in the presence of a base, such as sodium carbonate, to form the 1-aryl-5-mercapto-2-(4-pyridinyl) triazole.[4]

Step 4: Alkylation of the Triazole. The mercapto group on the triazole can be further functionalized, for example, by reaction with an alkyl iodide to introduce various alkylthio substituents.[4]

In Vitro Kinase Inhibition Assay (p38 MAP Kinase)

The inhibitory activity of the synthesized compounds against p38 MAP kinase can be evaluated using an ELISA-based assay.[4]

  • Plate Preparation: 96-well plates are coated with the p38 MAP kinase substrate (e.g., ATF-2).

  • Kinase Reaction: The synthesized compounds at various concentrations are pre-incubated with the p38 MAP kinase enzyme.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Detection: After incubation, the amount of phosphorylated substrate is quantified using a specific antibody and a colorimetric or fluorometric detection method.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The structure-activity relationship studies of pyridinyl-triazole analogs reveal several key insights for the design of potent kinase inhibitors. The substitutions on the pyridine ring, the nature of the amino group at the C3 position, and the substituents on the triazole ring all play crucial roles in determining the inhibitory activity. Specifically, electron-withdrawing groups on an aryl substituent at the pyridine C5 position, a primary or secondary amine at the C3 position, and a hydrophobic side chain on the triazole ring appear to be favorable for potent p38 MAP kinase inhibition.

Future efforts in this area should focus on the synthesis and evaluation of a focused library of this compound analogs, incorporating the favorable structural features identified in this guide. Further optimization of the substituents, guided by molecular modeling and in vitro screening, could lead to the discovery of novel and highly selective kinase inhibitors with therapeutic potential.

References

  • Investigation of Structure Activity Relationship: In silico Studies of[2][3][7]triazolo[4,3-a]pyridine ureas as P38 Kinase Inhibitors. ResearchGate. [Link]

  • Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. PubMed. [Link]

  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. UPCommons. [Link]

  • Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation. National Institutes of Health. [Link]

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. [Link]

  • Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. ACS Publications. [Link]

  • Triazole derivatives as inhibitors of Alzheimer's disease: Current developments and structure-activity relationships. PubMed. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]

  • Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. PubMed. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. National Institutes of Health. [Link]

  • This compound. MySkinRecipes. [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. National Institutes of Health. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. PubMed. [Link]

  • Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. National Institutes of Health. [Link]

  • 3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). RACO. [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]

  • Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]

  • Tetrazoloquinoline-1,2,3-Triazole Derivatives as Antimicrobial Agents: Synthesis, Biological Evaluation and Molecular Docking. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. National Institutes of Health. [Link]

Sources

A Comparative Guide to 1,2,3-Triazole Isomers in Drug Design: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the 1,2,3-triazole ring is a cornerstone of molecular design, lauded for its synthetic accessibility, metabolic stability, and capacity to forge key interactions with biological targets.[1][2][3] This guide provides an in-depth comparative analysis of the two principal regioisomers of disubstituted 1,2,3-triazoles—the 1,4- and 1,5-isomers—from the perspective of a seasoned application scientist. Herein, we will dissect the nuances of their synthesis, physicochemical properties, and biological implications, supported by experimental data and protocols, to empower researchers in making informed decisions in their drug discovery endeavors.

The Strategic Importance of Regioisomerism in 1,2,3-Triazoles

The seemingly subtle difference in the placement of substituents on the 1,2,3-triazole ring gives rise to distinct three-dimensional structures and electronic profiles, which can profoundly impact a molecule's pharmacological properties. The choice between a 1,4- and a 1,5-disubstituted triazole is not merely a synthetic footnote but a critical design element that can dictate a drug candidate's success.

Comparative Analysis: 1,4- vs. 1,5-Disubstituted 1,2,3-Triazoles

The decision to employ a 1,4- or 1,5-disubstituted 1,2,3-triazole in a drug candidate is a multifaceted one, balancing synthetic feasibility with the desired biological outcome. The 1,4-isomer, readily accessible through the robust and versatile Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is often the default choice. However, the 1,5-isomer, obtained via the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), offers a distinct spatial arrangement of substituents that can be crucial for optimizing target engagement and pharmacokinetic properties.

Feature1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-TriazoleRationale for Selection in Drug Design
Synthesis Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC)[5]CuAAC is often preferred for its simplicity, high yields, and broad functional group tolerance. RuAAC is selected when the specific geometry of the 1,5-isomer is required for optimal biological activity.
Physicochemical Properties
BioisosterismExcellent mimic of a trans-amide bond.[4][6]Considered a bioisostere of a cis-amide bond.[7]The choice depends on the desired conformation of the peptide backbone being mimicked. The 1,4-isomer is more commonly used to replace trans-amides in linear peptides to improve metabolic stability.[4] The 1,5-isomer can be used to induce or stabilize turn conformations.[7]
Dipole Moment~5 D~3-4 DThe higher dipole moment of the 1,4-isomer can enhance interactions with polar residues in a binding pocket.
Hydrogen BondingN2 and N3 act as hydrogen bond acceptors.[1]N2 and N3 act as hydrogen bond acceptors.Both isomers can participate in hydrogen bonding, a critical interaction for drug-target binding.
StabilityHigh metabolic and chemical stability.[1][3]High metabolic and chemical stability.[1]Both isomers are generally resistant to hydrolysis and enzymatic degradation, making them attractive for improving the pharmacokinetic profile of drug candidates.
Biological Activity
Target BindingThe linear arrangement of substituents can be optimal for binding to extended pockets.The bent geometry can be advantageous for fitting into compact or kinked binding sites.The choice is highly target-dependent and often requires empirical testing of both isomers.
PharmacokineticsGenerally good metabolic stability.[1]Can exhibit altered metabolic profiles compared to the 1,4-isomer.[7]Subtle differences in shape and electronics can influence interactions with metabolic enzymes, leading to different pharmacokinetic profiles.

Experimental Protocols: Synthesis of 1,2,3-Triazole Isomers

The ability to reliably synthesize both 1,4- and 1,5-disubstituted 1,2,3-triazoles is paramount for a comprehensive structure-activity relationship (SAR) study. Below are detailed, step-by-step methodologies for the two key reactions that provide access to these isomeric scaffolds.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazoles

This protocol is a robust and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The in situ reduction of Cu(II) to the active Cu(I) catalyst by sodium ascorbate is a common and convenient approach.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Organic azide (1.1 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 mmol)

  • Sodium ascorbate (0.1 mmol)

  • tert-Butanol (2 mL)

  • Water (2 mL)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

Procedure:

  • To a round-bottom flask, add the terminal alkyne (1.0 mmol) and the organic azide (1.1 mmol).

  • Add a 1:1 mixture of tert-butanol and water (4 mL) to dissolve the reactants.

  • In a separate vial, prepare a solution of sodium ascorbate (0.1 mmol) in water (300 µL) and add it to the reaction mixture.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01 mmol) in water (100 µL) and add it to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution (25 mL).

  • Extract the product with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted 1,2,3-Triazoles

The RuAAC reaction provides selective access to 1,5-disubstituted 1,2,3-triazoles. This protocol utilizes a common ruthenium catalyst and highlights the importance of an inert atmosphere.

Materials:

  • Organic azide (0.075 mol)

  • Terminal alkyne (0.0789 mol)

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)] (0.752 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (153 mL)

  • Argon or Nitrogen gas

  • Silica gel

  • Ethyl acetate

  • Hexanes

Procedure:

  • Place the organic azide (0.075 mol) in a three-necked round-bottom flask equipped with a magnetic stir bar and a septum.

  • Purge the flask with an inert gas (argon or nitrogen).

  • Add anhydrous 1,2-dichloroethane (150 mL) followed by the terminal alkyne (0.0789 mol) via syringe.

  • Place the reaction vessel in a preheated oil bath at 45 °C.

  • After 5 minutes, prepare a solution of Cp*RuCl(COD) (0.752 mmol) in anhydrous DCE (3 mL) and add it to the reaction mixture via syringe.

  • Monitor the reaction by TLC; the reaction is typically complete within 30 minutes.

  • Cool the reaction mixture to room temperature and add silica gel (35 g).

  • Remove the solvent by rotary evaporation.

  • Place the resulting powder in a column and elute with ethyl acetate (2 x 200 mL).

  • Concentrate the eluate by rotary evaporation to yield a solid.

  • Triturate the solid with hexanes (200 mL) for 15 hours.

  • Filter the mixture, wash the solid with hexanes, and dry under vacuum to obtain the pure 1,5-disubstituted 1,2,3-triazole.

Visualizing the Synthetic Pathways

To further elucidate the distinct synthetic routes to these isomers, the following diagrams generated using Graphviz illustrate the catalytic cycles for CuAAC and RuAAC.

CuAAC_Mechanism cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuI Cu(I) Catalyst Cu_Acetylide Copper Acetylide CuI->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Azide Organic Azide Six_Membered_Intermediate Six-Membered Cu(III) Intermediate Cu_Acetylide->Six_Membered_Intermediate + Azide Product 1,4-Disubstituted 1,2,3-Triazole Six_Membered_Intermediate->Product Reductive Elimination Product->CuI Regenerates Catalyst

Caption: Catalytic cycle of the CuAAC reaction.

RuAAC_Mechanism cluster_RuAAC Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Ru_Catalyst Ru(II) Catalyst Ruthenacycle Ruthenacycle Intermediate Ru_Catalyst->Ruthenacycle + Alkyne + Azide (Oxidative Coupling) Alkyne Terminal Alkyne Azide Organic Azide Product 1,5-Disubstituted 1,2,3-Triazole Ruthenacycle->Product Reductive Elimination Product->Ru_Catalyst Regenerates Catalyst

Caption: Catalytic cycle of the RuAAC reaction.

Case Study: Impact of Isomerism on Biological Activity

A compelling example of the differential effects of 1,2,3-triazole isomerism can be found in the development of peptidomimetics. In a study on minigastrin analogs targeting the cholecystokinin-2 receptor (CCK2R), the replacement of an amide bond with either a 1,4- or 1,5-disubstituted triazole led to distinct pharmacological profiles.[7] While the 1,4-isomer (mimicking a trans-amide) was well-tolerated, certain 1,5-isomers (mimicking a cis-amide) demonstrated enhanced plasma stability and increased tumor uptake in vivo.[7] This highlights that the specific geometry imposed by the 1,5-isomer can be beneficial for optimizing the interaction with the target receptor and improving the overall pharmacokinetic properties of the molecule.

Conclusion: A Strategic Choice in Drug Design

The selection of a 1,4- or 1,5-disubstituted 1,2,3-triazole is a strategic decision in drug design that should be driven by a thorough understanding of their distinct properties. The 1,4-isomer, readily accessible via CuAAC, serves as an excellent and widely used bioisostere for the trans-amide bond. Conversely, the 1,5-isomer, synthesized through RuAAC, provides a unique geometric constraint that can be exploited to mimic cis-amide bonds or to probe different binding conformations. A comprehensive evaluation of both isomers is often warranted to fully explore the chemical space and identify the optimal candidate with the desired biological activity and pharmacokinetic profile. As our understanding of the subtle yet significant differences between these isomers deepens, so too will our ability to rationally design more effective and safer medicines.

References

  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. (n.d.). MDPI. Retrieved from [Link]

  • Are 1,4- and 1,5-disubstituted 1,2,3-triazoles good pharmacophoric groups? (2014). ChemMedChem, 9(11), 2497-2508. Retrieved from [Link]

  • 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. (2021). ACS Medicinal Chemistry Letters, 12(2), 236-242. Retrieved from [Link]

  • Rational design of 1,2,3-triazole hybrid structures as novel anticancer agents: synthesis, biological evaluation and molecular docking studies. (2023). Journal of Biomolecular Structure & Dynamics, 41(14), 6857-6865. Retrieved from [Link]

  • Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. (2021). Anais da Academia Brasileira de Ciências, 93(3), e20201672. Retrieved from [Link]

  • Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. (2015). Organic Syntheses, 92, 26-37. Retrieved from [Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. (2017). Drug Discovery Today, 22(10), 1572-1581. Retrieved from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). Journal of Medicinal Chemistry, 64(19), 14098-14144. Retrieved from [Link]

  • 1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach. (2023). Journal of Medicinal Chemistry, 66(21), 14377-14390. Retrieved from [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022). Expert Opinion on Drug Discovery, 17(11), 1209-1236. Retrieved from [Link]

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Journal of the Iranian Chemical Society, 21(1), 1-20. Retrieved from [Link]

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (2019). Letters in Drug Design & Discovery, 16(7), 776-785. Retrieved from [Link]

  • 1,4-Disubstituted-[1][6][7]triazolyl-Containing Analogues of MT-II: Design, Synthesis, Conformational Analysis, and Biological Activity. (2014). Journal of Medicinal Chemistry, 57(22), 9444-9457. Retrieved from [Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. (2025). Arabian Journal of Chemistry, 18(9), 105225. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Kinase Inhibitors in Modern Therapeutics

Protein kinases, as fundamental regulators of cellular signaling, have emerged as a critical class of drug targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. These inhibitors typically function by competing with ATP for the kinase's active site, thereby blocking downstream signaling cascades that drive cellular proliferation and survival. The pyridine ring is a well-established scaffold in kinase inhibitor design, prized for its ability to form key hydrogen bonds within the kinase hinge region.[1] This guide provides a comparative analysis of the putative biological activity of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine, a novel heterocyclic compound, in the context of established kinase inhibitors.

While specific experimental data for this compound is not yet publicly available, its structural motifs—a chlorinated aminopyridine core linked to a triazole ring—suggest its potential as a kinase inhibitor.[2] This document will, therefore, conduct a prospective analysis based on structure-activity relationships (SAR) of analogous compounds and provide a framework for its potential evaluation against other well-characterized kinase inhibitors.

Structural Analysis of this compound: A Scaffold with Potential

The chemical structure of this compound presents several features that are advantageous for kinase inhibition:

  • Aminopyridine Core: The 3-aminopyridine moiety is a known pharmacophore that can act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction is a cornerstone of many potent and selective kinase inhibitors.[3][4]

  • Triazole Moiety: The 1,2,3-triazole ring is a versatile functional group in medicinal chemistry. It can engage in hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity for the target kinase.[5][6] Furthermore, the triazole ring can serve as a linker to introduce additional functionalities for probing other regions of the ATP-binding pocket.

  • Chloro Substituent: The chlorine atom at the 5-position of the pyridine ring can modulate the electronic properties of the scaffold and may occupy a hydrophobic pocket within the kinase active site, contributing to binding affinity.[1]

Based on these structural features, this compound represents a promising starting point for the development of novel kinase inhibitors. Its biological activity would be contingent on the specific kinase it is designed to target and any further chemical modifications.

Comparative Analysis with Established Kinase Inhibitors

To contextualize the potential of this compound, we will compare its core structure to several classes of established pyridine-based kinase inhibitors.

Pyrazolopyridine-Based Inhibitors

Pyrazolopyridine scaffolds are present in numerous approved and clinical-stage kinase inhibitors.[7] These compounds often exhibit potent and selective inhibition of various kinases.

Compound Target Kinase(s) IC50 (nM) Key Structural Features
Selpercatinib RET<10Pyrazolo[1,5-a]pyridine core
Glumetinib c-Met~5Pyrazolo[3,4-b]pyridine core
Compound 39 (ITK inhibitor) ITKPotent (exact value not specified)Pyrazolo[4,3-b]pyridine with three hydrogen bonds to the hinge region.[7]

Table 1: Examples of Pyrazolopyridine-Based Kinase Inhibitors and their Activities.[7]

The pyrazolopyridine core, like the aminopyridine of our topic compound, effectively interacts with the kinase hinge region. The success of this class highlights the importance of the bicyclic aromatic system in achieving high potency.

Aminopyridine-Based Inhibitors

Direct analogs of the core of our interest, aminopyridine-based inhibitors have shown significant promise.

Compound Target Kinase(s) IC50 (nM) Key Structural Features
JNK Inhibitor (Szczepankiewicz et al.) JNK-1, JNK-2Double-digit nanomolarAminopyridine core, high selectivity over other MAP kinases.[3][8]
VRK1 Inhibitor (Compound 26) VRK1150Aminopyridine scaffold, selective.[4]
Met Kinase Inhibitor (Compound 20b) c-MetPotent (exact value not specified)Aminopyridine scaffold with demonstrated in vivo antitumor activity.[9]

Table 2: Examples of Aminopyridine-Based Kinase Inhibitors and their Activities.[3][4][8][9]

These examples demonstrate that the aminopyridine scaffold can be tailored to achieve potent and selective inhibition of diverse kinases. The substituents on the pyridine ring are crucial for determining target specificity and potency.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound and compare it to other inhibitors, a series of biochemical and cell-based assays would be essential.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific peptide substrate

    • ATP (radiolabeled or non-radiolabeled depending on the detection method)

    • Kinase reaction buffer

    • Test compound (this compound) and reference inhibitors

    • 96- or 384-well microplates

    • Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kits)

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitors in the kinase reaction buffer.

    • Add the kinase and its specific peptide substrate to the wells of the microplate.

    • Add the diluted compounds to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., ELISA, fluorescence, luminescence, or radioactivity).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Target Engagement and Cellular Potency

Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target in a physiological context and exert a biological effect.

Protocol: Western Blotting for Phospho-Protein Levels

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line known to have an activated kinase signaling pathway (e.g., a cell line with a known activating mutation in a target kinase).

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and reference inhibitors for a specified duration (e.g., 1-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein as a loading control.

    • Quantify the band intensities to determine the dose-dependent inhibition of target phosphorylation.

Visualizing Signaling Pathways and Experimental Workflows

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Kinase 1 Downstream Kinase 1 Receptor Tyrosine Kinase (RTK)->Downstream Kinase 1 Downstream Kinase 2 Downstream Kinase 2 Downstream Kinase 1->Downstream Kinase 2 Transcription Factor Transcription Factor Downstream Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo Evaluation Biochemical Assay Biochemical Assay Determine IC50 Determine IC50 Biochemical Assay->Determine IC50 Kinase Selectivity Profiling Kinase Selectivity Profiling Determine IC50->Kinase Selectivity Profiling Cell-Based Assay Cell-Based Assay Kinase Selectivity Profiling->Cell-Based Assay Target Engagement Target Engagement Cell-Based Assay->Target Engagement Cell Viability Assay Cell Viability Assay Determine EC50 Determine EC50 Cell Viability Assay->Determine EC50 Animal Model Studies Animal Model Studies Determine EC50->Animal Model Studies Pharmacokinetics Pharmacokinetics Animal Model Studies->Pharmacokinetics Efficacy Studies Efficacy Studies Animal Model Studies->Efficacy Studies

Experimental workflow for kinase inhibitor evaluation.

Conclusion and Future Directions

This compound embodies a promising chemical scaffold for the development of novel kinase inhibitors. Its aminopyridine core and triazole moiety are features present in numerous clinically successful and investigational kinase inhibitors. While direct biological data for this specific compound is currently lacking, a systematic evaluation using the biochemical and cell-based assays outlined in this guide would be the critical next step in elucidating its therapeutic potential.

Future research should focus on synthesizing a library of analogs with modifications to the triazole and pyridine rings to explore the structure-activity relationship and optimize for potency and selectivity against a panel of cancer-relevant kinases. Such studies will be instrumental in determining whether this compound or its derivatives can be advanced as a lead compound in the ongoing quest for more effective and targeted cancer therapies.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. PubMed. Retrieved January 7, 2026, from [Link]

  • A Systemic Review on Pyridine Derivative against Cancer and Tumor Cell-Line. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 7, 2026, from [Link]

  • Cui, J. J., et al. (2008). Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors. PubMed. Retrieved January 7, 2026, from [Link]

  • Szczepankiewicz, B. G., et al. (2006). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. ACS Publications. Retrieved January 7, 2026, from [Link]

  • Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Retrieved January 7, 2026, from [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S. Retrieved January 7, 2026, from [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from [Link]

  • Schematic representation of the structure–activity relationship of the synthesized derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Experimental values for triazole proton dissociation (pKa), aqueous... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). OUC. Retrieved January 7, 2026, from [Link]

  • IC50 of the most active compounds. To calculate half maximal inhibitory... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Structures of the reported p38 kinase inhibitors and target compounds 9a–j and 14a–f. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved January 7, 2026, from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. (2022). Pharmacia. Retrieved January 7, 2026, from [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (n.d.). ScienceDirect. Retrieved January 7, 2026, from [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. Retrieved January 7, 2026, from [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. (2004). PubMed. Retrieved January 7, 2026, from [Link]

  • Discovery of 5-(2-amino-t[3][7][9]riazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. (2012). PubMed. Retrieved January 7, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Triazolyl-Pyridines: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the triazolyl-pyridine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a wide array of therapeutic agents necessitates a deep understanding of its synthesis. This guide provides an in-depth, comparative analysis of the most effective synthetic routes to this privileged heterocyclic system, grounded in experimental data and mechanistic insights to empower you in your synthetic endeavors.

Introduction: The Significance of the Triazolyl-Pyridine Core

The fusion of a triazole and a pyridine ring creates a unique molecular architecture with a rich pharmacological profile. The triazole moiety, a bioisostere for amide and ester groups, enhances metabolic stability and participates in crucial hydrogen bonding interactions with biological targets. The pyridine ring, a common pharmacophore, imparts favorable pharmacokinetic properties. This combination has led to the development of numerous drugs and clinical candidates. The choice of synthetic route is therefore a critical decision, directly impacting yield, purity, scalability, and the accessible chemical space for structure-activity relationship (SAR) studies.

This guide will dissect and compare three principal synthetic strategies:

  • The Classic Approach: Formation of 1,2,4-Triazolyl-pyridines from Thiosemicarbazide Precursors.

  • The "Click" Chemistry Revolution: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazolyl-pyridines.

  • The Cross-Coupling Frontier: Transition-Metal-Catalyzed Reactions for Direct C-C Bond Formation.

The Classic Workhorse: 1,2,4-Triazolyl-pyridine Synthesis via Thiosemicarbazide Cyclization

This long-established method remains a robust and cost-effective route for the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones, which are versatile intermediates for a variety of triazolyl-pyridine derivatives. The synthesis is typically a two-step process starting from a pyridine carbohydrazide.

Mechanistic Rationale

The reaction proceeds through two key transformations. First, the nucleophilic addition of a pyridine carbohydrazide to an isothiocyanate forms a 1,4-disubstituted thiosemicarbazide intermediate. The choice of isothiocyanate allows for the introduction of diversity at the N4 position of the resulting triazole. The subsequent base-catalyzed intramolecular cyclization involves the deprotonation of a nitrogen, followed by nucleophilic attack on the thiocarbonyl carbon, and subsequent dehydration to yield the stable 1,2,4-triazole-3-thione ring.

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization Pyridine_Carbohydrazide Pyridine Carbohydrazide Thiosemicarbazide 1,4-Disubstituted Thiosemicarbazide Pyridine_Carbohydrazide->Thiosemicarbazide + R-NCS Reflux Isothiocyanate Isothiocyanate (R-NCS) Isothiocyanate->Thiosemicarbazide Triazole_Thione 1,2,4-Triazole-3-thione Thiosemicarbazide->Triazole_Thione aq. NaOH Heat Final_Product Triazolyl-pyridine Derivative Triazole_Thione->Final_Product + Alkyl Halide

Caption: General workflow for the synthesis of 1,2,4-triazolyl-pyridines.

Experimental Protocol: Synthesis of 5-(5-bromopyridin-3-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol is adapted from the synthesis of related compounds targeting Mycobacterium tuberculosis.[1]

Step 1: Synthesis of 2-(5-bromonicotinoyl)-N-(4-chlorophenyl)hydrazine-1-carbothioamide (Thiosemicarbazide intermediate)

  • To a solution of 5-bromonicotinohydrazide (1.0 eq) in ethanol, add 4-chlorophenyl isothiocyanate (1.0 eq).

  • Heat the mixture at reflux for 4 hours.

  • The resulting 1,4-disubstituted thiosemicarbazide can often be used in the next step without further purification.

Step 2: Synthesis of 5-(5-bromopyridin-3-yl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Cyclization)

  • Treat the crude thiosemicarbazide from the previous step with 10% aqueous NaOH.

  • Heat the reaction mixture at 60°C for 3-4 hours.[1]

  • After cooling, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the 1,2,4-triazole-3-thione.

  • Yields for this two-step process are typically in the range of 70-99%.[1]

The "Click" Chemistry Revolution: A Powerful Tool for 1,2,3-Triazolyl-pyridines

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of modern organic synthesis due to its high efficiency, regioselectivity, and broad functional group tolerance.[2] This reaction is particularly well-suited for the synthesis of 1,4-disubstituted 1,2,3-triazolyl-pyridines.

Mechanistic Rationale

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The terminal alkyne reacts with the copper(I) catalyst to form a copper acetylide intermediate.[3][4] This intermediate then reacts with the azide in a [3+2] cycloaddition fashion. The reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. The active Cu(I) catalyst can be generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate.[3]

G Start Pyridine-Alkyne + Pyridine-Azide Cu_Acetylide Copper Acetylide Intermediate Start->Cu_Acetylide with Cu(I) Cu_I Cu(I) Catalyst Cu_I->Cu_Acetylide Cycloaddition [3+2] Cycloaddition Cu_Acetylide->Cycloaddition + Azide Product 1,4-Disubstituted 1,2,3-Triazolyl-pyridine Cycloaddition->Product Product->Cu_I Regenerates Catalyst

Caption: Simplified catalytic cycle of the CuAAC reaction.

Experimental Protocol: One-Pot Synthesis of a 2-Triazolyl-imidazo[1,2-a]pyridine

This protocol demonstrates a one-pot, three-component reaction for the synthesis of a complex triazolyl-pyridine derivative.[3]

  • In a reaction vessel, combine 1-alkyl-1,2,3-triazole-4-carbaldehyde (1.0 eq), amidine (1.2 eq), and a terminal alkyne (1.2 eq) in ethanol.

  • Add nano copper oxide (5 mol%) and sodium ascorbate (10 mol%) as the catalytic system.

  • Heat the reaction mixture at 70°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated and purified by standard chromatographic techniques.

  • This method is reported to have good yields and a wide substrate scope.[3]

The Cross-Coupling Frontier: Direct C-C Bond Formation with Transition Metals

Transition-metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and versatile method for the direct formation of a C-C bond between a pyridine ring and a pre-formed triazole ring, or vice versa.

Mechanistic Rationale

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[5][6][7][8][9] The catalytic cycle involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide.

  • Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.

G Pd_0 Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd_0->Oxidative_Addition + Aryl Halide Transmetalation Transmetalation Oxidative_Addition->Transmetalation + Organoboron Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd_0 Regenerates Catalyst Product Coupled Product Reductive_Elimination->Product Start Aryl Halide + Organoboron Start->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Pyridine-Core Analog via Suzuki Coupling

This protocol describes the synthesis of a pyridine-core analog where a boronate ester is coupled with a brominated pyridine intermediate.[1]

  • To a reaction flask, add the brominated pyridine intermediate (1.0 eq), the boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction to a temperature typically between 80-100°C and monitor by TLC.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

  • Yields for Suzuki couplings are generally moderate to good, depending on the substrates and reaction conditions.

Comparative Analysis of Efficacy

The choice of the optimal synthetic route depends on several factors, including the desired triazole isomer (1,2,3- vs. 1,2,4-), the availability of starting materials, the desired scale of the reaction, and the tolerance for different reaction conditions.

Parameter Thiosemicarbazide Cyclization (1,2,4-Triazoles) Copper-Catalyzed Azide-Alkyne Cycloaddition (1,2,3-Triazoles) Suzuki-Miyaura Cross-Coupling
Product 1,2,4-Triazole-3-thiones and derivatives1,4-Disubstituted-1,2,3-triazolesBiaryl compounds (direct C-C linkage)
Typical Yield Good to excellent (often >80% for cyclization)Good to excellent (often >90%)Moderate to good (typically 60-90%)
Regioselectivity High (for 1,2,4-isomer)Excellent (for 1,4-isomer)Not applicable (direct coupling)
Substrate Scope Dependent on carbohydrazide and isothiocyanate availabilityVery broad for azides and alkynesBroad for aryl halides and boronic acids
Reaction Conditions Basic, heating often requiredMild, often room temperatureRequires palladium catalyst, base, and heating
Advantages Cost-effective, readily available starting materials, robustHigh yields, excellent regioselectivity, wide functional group tolerance, mild conditionsDirect C-C bond formation, modular approach
Limitations Multi-step, can have functional group limitationsRequires synthesis of azides and alkynes, potential for copper contaminationRequires pre-functionalized substrates, catalyst cost and removal

Conclusion and Future Outlook

The synthesis of triazolyl-pyridines is a mature field with a diverse toolbox of reliable synthetic methods. The classical thiosemicarbazide route remains a valuable and economical choice for accessing 1,2,4-triazolyl-pyridines. For the construction of 1,2,3-triazolyl-pyridines, the CuAAC reaction is unparalleled in its efficiency and versatility. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, provide a modular and powerful strategy for directly linking the two heterocyclic cores.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737.
  • Bagdi, P. R., Basha, R. S., & Khan, A. T. Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. RSC Advances, 2015, 5(75), 61245-61255.
  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. Copper(I)-catalyzed synthesis of 1,2,3-triazoles. a mechanistic DFT study. Journal of the American Chemical Society, 2005, 127(6), 210-216.
  • Miyaura, N., & Suzuki, A. Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
  • Chemist, N. R. O. Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link].

  • Fokin, V. V. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 2010, 39(4), 1302-1315.
  • BYJU'S. Merits of the Suzuki Coupling Reaction. BYJU'S. Available at: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link].

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link].

  • Ali, T. E. S., & El-Sayed, M. A. A. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their biological activity. Acta Poloniae Pharmaceutica, 2004, 61(4), 267-275.
  • Rathore, S. K., Rathore, R., & Tomar, R. One-Pot Synthesis of Bioactive Thiadiazolyl-Pyridines Derivatives. Journal of Advanced Scientific Technologies, 2023, 1(1), 1-10.
  • Zheldakova, T. A., & Vasilevsky, S. F. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 2021, 26(16), 4994.
  • ResearchGate. Reaction scope of cyclization of the thiosemicarbazide. ResearchGate. Available at: [Link].

  • Chidipudi, K., et al. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 2023, 9(11), 2282-2298.
  • Chemical Communications. Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications. Available at: [Link].

  • Szafrański, K., et al. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study. European Journal of Medicinal Chemistry, 2021, 213, 113175.
  • Ullah, H., et al. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules, 2022, 27(19), 6529.
  • Alam, M. M., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 2017, 22(2), 209.

Sources

A Researcher's Guide to Assessing the Metabolic Stability of Triazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, particularly for nitrogen-containing heterocyclic compounds, the triazole moiety stands out for its remarkable versatility and therapeutic potential.[1] Triazoles are integral to a wide array of pharmaceuticals, most notably as antifungal agents.[2][3][4] However, the journey from a promising triazole-containing lead compound to a clinically successful drug is fraught with challenges, a primary one being metabolic stability.[5] This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of triazole-containing compounds, offering field-proven insights and experimental protocols for researchers, scientists, and drug development professionals.

The Critical Role of Metabolic Stability in Triazole Drug Development

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[6][7][8] For triazole-containing compounds, which often interact with metabolic enzymes, a thorough understanding of their metabolic fate is paramount.[9][10] Rapid metabolism can lead to low systemic exposure and diminished efficacy, while unusually slow metabolism might result in drug accumulation and toxicity.[7] Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling a data-driven approach to compound selection and optimization.[5][11]

Key Metabolic Pathways for Triazole-Containing Compounds

The metabolic landscape of triazole compounds is dominated by two superfamilies of enzymes primarily located in the liver: the Cytochrome P450 (CYP) enzymes and the UDP-glucuronosyltransferases (UGTs).[12][13]

Cytochrome P450-Mediated Metabolism (Phase I)

The CYP enzyme system, particularly isoforms CYP3A4, CYP2C19, and CYP2C9, is heavily implicated in the Phase I metabolism of many triazole antifungals.[9][10] These enzymes catalyze oxidative reactions, such as hydroxylation and N-dealkylation, which are common metabolic routes for triazole-containing drugs like voriconazole and itraconazole.[3] The interaction of triazoles with CYPs is a double-edged sword; not only are they substrates for these enzymes, but many are also potent inhibitors, leading to a high potential for clinically significant drug-drug interactions.[9][10][14]

UGT-Mediated Glucuronidation (Phase II)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For triazoles, N-glucuronidation, catalyzed by UGTs, is a notable pathway.[12][13] UGT1A4 is a key enzyme involved in the glucuronidation of several triazole antifungals.[12][13] Interestingly, the efficiency of UGT-mediated metabolism can differ between imidazole and triazole-containing compounds, a factor to consider in drug design.[12][13]

Comparative Analysis of In Vitro Metabolic Stability Assays

To evaluate the metabolic stability of triazole-containing compounds, two primary in vitro models are widely employed: liver microsomes and hepatocytes.[5][11] The choice between these systems depends on the specific questions being addressed and the stage of drug discovery.

Liver Microsomal Stability Assay: A High-Throughput First Pass

Liver microsomes are subcellular fractions of the liver endoplasmic reticulum, rich in Phase I enzymes like CYPs.[5][15] The microsomal stability assay is a cost-effective and high-throughput method ideal for early-stage screening and ranking of compounds based on their susceptibility to oxidative metabolism.[15]

Causality Behind Experimental Choices: The inclusion of an NADPH-regenerating system is critical as CYPs require NADPH as a cofactor for their catalytic activity.[8] Running a parallel incubation without NADPH serves as a negative control to distinguish between enzymatic degradation and chemical instability.[16]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes (pooled from multiple donors to minimize inter-individual variability) on ice.[17]

    • Prepare a stock solution of the triazole test compound (typically 10 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 100 µM in acetonitrile).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).[16]

    • Prepare a quenching solution of ice-cold acetonitrile containing an internal standard for analytical quantification.

  • Incubation:

    • Pre-warm a suspension of liver microsomes (final protein concentration typically 0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4) at 37°C for 5-10 minutes.[16]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsomal suspension.

    • Immediately add the triazole test compound (final concentration typically 1 µM) to the reaction mixture.

    • Incubate the reaction plate at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[15]

    • Immediately quench the reaction by adding the aliquot to a well containing the ice-cold acetonitrile with the internal standard. This step precipitates the proteins and halts enzymatic activity.[18]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[19][20][21][22][23]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount)

Hepatocyte Stability Assay: The "Gold Standard" for In Vitro Metabolism

Hepatocytes, or intact liver cells, provide a more physiologically relevant model as they contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[5][24][25] This assay is crucial for compounds that may undergo significant Phase II metabolism or for which transport into and out of the cell is a rate-limiting step.[17]

Causality Behind Experimental Choices: The use of cryopreserved hepatocytes from pooled donors is a common practice to average out the metabolic variations seen between individuals.[17] The incubation is performed in a suspension format to ensure uniform exposure of the cells to the test compound.

Experimental Protocol: Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Wash the hepatocytes with incubation medium to remove cryoprotectant.

    • Determine cell viability and concentration using a method like trypan blue exclusion.

    • Prepare a stock solution of the triazole test compound (typically 10 mM in DMSO).

  • Incubation:

    • Prepare a suspension of hepatocytes in incubation medium at a specific density (e.g., 0.5 x 10^6 viable cells/mL).

    • Pre-warm the hepatocyte suspension to 37°C.

    • Add the triazole test compound (final concentration typically 1 µM) to the hepatocyte suspension.

    • Incubate the cell suspension at 37°C in a shaking water bath or on an orbital shaker to maintain the cells in suspension.

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the hepatocyte suspension.

    • Terminate the reaction by adding the aliquot to a quenching solution of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Vortex and centrifuge the quenched samples to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

    • CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells)

Visualizing the Workflow

Metabolic_Stability_Workflow cluster_Microsomal Liver Microsomal Stability Assay cluster_Hepatocyte Hepatocyte Stability Assay M_Prep Reagent Preparation (Microsomes, Compound, NADPH) M_Incubate Incubation at 37°C M_Prep->M_Incubate M_Sample Time-Point Sampling & Quenching M_Incubate->M_Sample M_Analyze LC-MS/MS Analysis M_Sample->M_Analyze M_Data Data Analysis (t½, CLint) M_Analyze->M_Data End Metabolic Stability Profile M_Data->End H_Prep Reagent Preparation (Hepatocytes, Compound) H_Incubate Incubation at 37°C H_Prep->H_Incubate H_Sample Time-Point Sampling & Quenching H_Incubate->H_Sample H_Analyze LC-MS/MS Analysis H_Sample->H_Analyze H_Data Data Analysis (t½, CLint) H_Analyze->H_Data H_Data->End Start Triazole Compound Decision Assay Choice Start->Decision Decision->M_Prep Early Screening (Phase I focus) Decision->H_Prep Detailed Characterization (Phase I & II)

Caption: Workflow for assessing the metabolic stability of triazole compounds.

Comparative Metabolic Stability of Common Antifungal Triazoles

CompoundPrimary Metabolizing EnzymesPredominant Metabolic PathwaysRelative In Vitro Metabolic StabilityKey Considerations
Fluconazole Minimal CYP-mediated metabolism; UGT2B7O-glucuronidationHighPrimarily cleared unchanged by the kidneys; lower potential for CYP-mediated drug interactions.[9][12]
Itraconazole CYP3A4Extensive hydroxylation (to hydroxy-itraconazole)Low to ModeratePotent inhibitor of CYP3A4; subject to significant first-pass metabolism.[3]
Voriconazole CYP2C19, CYP3A4, FMO3N-oxidation, hydroxylationLow to ModerateExhibits non-linear pharmacokinetics due to saturation of metabolism; CYP2C19 genetic polymorphisms significantly impact clearance.[26]
Posaconazole Primarily UGT1A4GlucuronidationHighPrimarily cleared via non-CYP pathways; potent inhibitor of CYP3A4.[12][13]

Interpreting the Data: From In Vitro to In Vivo

The ultimate goal of in vitro metabolic stability assays is to predict the in vivo human clearance of a drug candidate.[27][28][29] The intrinsic clearance (CLint) values obtained from these assays can be scaled to predict hepatic clearance (CLh) using physiological parameters. However, it is crucial to acknowledge the assumptions and potential for discrepancies in this extrapolation.[30] Factors such as extrahepatic metabolism, the role of drug transporters, and plasma protein binding can all influence the accuracy of these predictions.[15][30]

Troubleshooting and Field-Proven Insights

  • High Variability in Results: Vendor-to-vendor and even batch-to-batch variability in liver microsomes can be a significant source of inconsistent data.[18] It is advisable to qualify new batches of microsomes with known control compounds.

  • Poor In Vitro - In Vivo Correlation: If a compound appears stable in microsomes but shows high clearance in vivo, consider the involvement of non-CYP enzymes (e.g., UGTs, aldehyde oxidase) or extrahepatic metabolism.[15] A hepatocyte assay may provide a more accurate picture.

  • Compound Solubility Issues: Poor aqueous solubility of a test compound can lead to artificially low metabolic rates. Ensure the final concentration of the organic solvent (e.g., DMSO) in the incubation is low (typically <0.5%) to avoid enzyme inhibition and solubility artifacts.[18]

Conclusion

Assessing the metabolic stability of triazole-containing compounds is a multifaceted process that is integral to successful drug development. By judiciously selecting and executing the appropriate in vitro assays, from high-throughput microsomal screens to more comprehensive hepatocyte-based studies, researchers can gain critical insights into a compound's pharmacokinetic destiny. A thorough understanding of the underlying enzymatic pathways, coupled with a critical interpretation of the data, empowers drug discovery teams to design and select triazole-based drug candidates with an optimal balance of potency, selectivity, and metabolic stability, ultimately increasing the probability of clinical success.

References

  • Verdier, M. C., Bentué-Ferrer, D., Tribut, O., & Bellissant, E. (2010). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma. Clinical chemistry and laboratory medicine, 48(10), 1515–1522. [Link]

  • Baker, J. A., Altman, M. D., & Martin, I. J. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS medicinal chemistry letters, 9(8), 843–847. [Link]

  • Baker, J. A., Altman, M. D., & Martin, I. J. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS medicinal chemistry letters, 9(8), 843–847. [Link]

  • Data on metabolic stability, aqueous solubility and CYP inhibition of novel triazole-based nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. (2018). Data in brief, 19, 1683–1691. [Link]

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. (2020). Springer Nature Experiments. [Link]

  • Pascual, A., Calandra, T., Bolay, S., Buclin, T., Bille, J., & Marchetti, O. (2007). New-generation triazole antifungal drugs: review of the Phase II and III trials. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 45(12), 1615–1625. [Link]

  • Bourcier, K., Hyland, R., Jones, B. C., Smith, D. A., & Soars, M. G. (2010). Investigation into UDP-glucuronosyltransferase (UGT) enzyme kinetics of imidazole- and triazole-containing antifungal drugs in human liver microsomes and recombinant UGT enzymes. Drug metabolism and disposition: the biological fate of chemicals, 38(6), 963–970. [Link]

  • Verdier, M. C., Bentué-Ferrer, D., Tribut, O., & Bellissant, E. (2010). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of four triazole antifungal agents in human plasma. ResearchGate. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Pharma Models. [Link]

  • Dolton, M. J., Ray, J. E., Lee, S. C., & McLachlan, A. J. (2014). Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin. Antimicrobial agents and chemotherapy, 58(10), 5769–5780. [Link]

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. (2020). ResearchGate. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • Gubbins, P. O. (2011). Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. Expert opinion on drug metabolism & toxicology, 7(11), 1411–1429. [Link]

  • Bourcier, K., Hyland, R., Jones, B. C., Smith, D. A., & Soars, M. G. (2010). Investigation into UDP-Glucuronosyltransferase (UGT) Enzyme Kinetics of Imidazole- and Triazole-Containing Antifungal Drugs in Human Liver Microsomes and Recombinant UGT Enzymes. Semantic Scholar. [Link]

  • Bourcier, K., Hyland, R., Jones, B. C., Smith, D. A., & Soars, M. G. (2010). Investigation into UDP-Glucuronosyltransferase (UGT) Enzyme Kinetics of Imidazole- and Triazole-Containing Antifungal Drugs in Human Liver Microsomes and Recombinant UGT Enzymes. ResearchGate. [Link]

  • Szałek, E., Karbownik, A., Sobańska, K., & Grześkowiak, E. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. Pharmaceutics, 13(10), 1739. [Link]

  • Obach, R. S. (2011). Predicting clearance in humans from in vitro data. Current topics in medicinal chemistry, 11(4), 334–339. [Link]

  • Howgate, E. M., Rowland-Yeo, K., Proctor, N. J., Tucker, G. T., & Rostami-Hodjegan, A. (2006). Prediction of in vivo drug clearance from in vitro data. I: Impact of inter-individual variability. Xenobiotica; the fate of foreign compounds in biological systems, 36(6), 473–497. [Link]

  • Predicting Clearance in Humans from In Vitro Data. (2011). ResearchGate. [Link]

  • Khan, J. K., Montaseri, H., Poglod, M., Bu, H. Z., Daneshtalab, M., & Micetich, R. G. (2000). Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives. Antimicrobial agents and chemotherapy, 44(10), 2726–2730. [Link]

  • Triazole Efectos Secundarios Review. (n.d.). Scribd. [Link]

  • Soars, M. G., Grime, K., & Riley, R. J. (2016). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Journal of pharmaceutical sciences, 105(8), 2335–2342. [Link]

  • Gubbins, P. O. (2011). Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. Expert opinion on drug metabolism & toxicology, 7(11), 1411–1429. [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex. [Link]

  • Shah, P., Shah, V., & Shah, S. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Pharmaceutics, 15(8), 2132. [Link]

  • Cannaert, A., Sparkes, E., Hulpia, F., De Wilde, L., Vandeputte, M. M., & Stove, C. P. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. Pharmaceuticals, 14(3), 232. [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]

  • Niwa, T., Shiraga, T., & Takagi, A. (2005). Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450. Current drug metabolism, 6(5), 411–430. [Link]

  • Vaddady, P. K., Vashishtha, S. C., & Mehvar, R. (2013). In Vitro Hepatic Metabolism Explains Higher Clearance of Voriconazole in Children versus Adults: Role of CYP2C19 and Flavin-Containing Monooxygenase 3. Drug metabolism and disposition: the biological fate of chemicals, 41(10), 1741–1747. [Link]

  • Li, X., Wang, L., Wang, J., Zhou, J., & Chen, X. (2019). The impact of azole antifungal drugs on imatinib metabolism in human liver microsomes. Xenobiotica; the fate of foreign compounds in biological systems, 49(7), 753–761. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Soars, M. G., Bentz, J., & Riley, R. J. (2012). Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. Current drug metabolism, 13(7), 968–979. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. [Link]

  • Rodrigues, A. D., Gibson, G. G., Ioannides, C., & Parke, D. V. (1987). A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450. Biochemical pharmacology, 36(24), 4375–4381. [Link]

  • Triazole Compounds: Recent Advances in Medicinal Research. (2022). International Journal for Research in Applied Science and Engineering Technology, 10(5), 2321–9653. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., & Geng, J. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Bioorganic & medicinal chemistry, 94, 117469. [Link]

  • Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. (2023). Molecules (Basel, Switzerland), 28(21), 7431. [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (2007). Science Alert. [Link]

  • Li, D. D., Zhang, L. L., Wang, Y. J., Li, J. Y., & Gao, F. (2020). Novel Triazole Derivatives Containing Different Ester Skeleton: Design, Synthesis, Biological Evaluation and Molecular Docking. Chemical & pharmaceutical bulletin, 68(1), 64–69. [Link]

  • Pfaller, M. A., Messer, S. A., & Hollis, R. J. (2002). In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts. Diagnostic microbiology and infectious disease, 43(1), 49–56. [Link]

Sources

bioisosteric replacement studies involving the triazole moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Bioisosteric Replacement Studies Involving the Triazole Moiety

Part 1: The Strategic Imperative for Bioisosteric Replacement

In modern drug discovery, lead optimization is a meticulous process of refining a molecule's structure to enhance its efficacy, selectivity, and pharmacokinetic profile while minimizing toxicity. One of the most powerful strategies in the medicinal chemist's toolkit is bioisosterism: the substitution of a functional group within a bioactive molecule with another group that retains similar physical and chemical properties, thereby maintaining the desired biological activity.[1][2] The thoughtful application of a bioisostere can address a multitude of common drug development hurdles, including poor metabolic stability, low solubility, off-target toxicity, and unfavorable pharmacokinetic properties.[1][3]

The core principle is not simply to swap atoms, but to emulate the essential steric, electronic, and topological features required for molecular recognition at the biological target.[1] This guide focuses on the triazole ring system, a five-membered heterocycle that has emerged as a uniquely versatile and effective bioisostere for several key functional groups, fundamentally changing the landscape of modern medicinal chemistry.

Part 2: The Triazole Moiety: A Privileged Heterocycle in Drug Design

Triazoles are five-membered aromatic rings containing three nitrogen atoms and two carbon atoms. They exist as two primary constitutional isomers: 1,2,3-triazole and 1,2,4-triazole, each with distinct electronic and structural properties.[4][5] Their value in drug design is rooted in a unique combination of physicochemical characteristics that make them excellent mimics for other functionalities.

Key Physicochemical Properties of Triazoles:

  • Metabolic Stability: The triazole ring is exceptionally stable to common metabolic pathways, including oxidation, reduction, and hydrolysis, which makes it an ideal replacement for labile groups like amides and esters.[6][7][8]

  • Hydrogen Bonding Capability: The nitrogen atoms in the triazole ring act as hydrogen bond acceptors, while an N-H on an unsubstituted triazole or an activated C-H can serve as a weak hydrogen bond donor. This allows the triazole to replicate the crucial hydrogen bonding interactions of functionalities like the amide bond.[6][9][10]

  • Dipole Moment: Triazoles possess a significant dipole moment, which contributes to their polarity and ability to engage in dipole-dipole interactions with biological targets, often mimicking the polarity of the group it replaces.[3][8][11]

  • Synthetic Accessibility: The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted-1,2,3-triazoles exceptionally efficient, reliable, and amenable to library synthesis.[11][12]

Caption: Key structural and electronic properties of triazole isomers.

Part 3: A Comparative Guide to Triazole Bioisosteric Replacements

The success of a bioisosteric replacement is judged by its impact on a compound's biological activity and developability profile. Below, we compare the use of triazoles as replacements for common chemical moieties, supported by experimental data.

Focus 1: The Amide Bond Replacement

This is the most prevalent and well-documented application of triazoles in medicinal chemistry. Amide bonds are ubiquitous in pharmaceuticals but are often susceptible to enzymatic hydrolysis by proteases, leading to poor metabolic stability and short in-vivo half-lives.

The Causality Behind the Mimicry:

  • 1,4-Disubstituted-1,2,3-Triazole vs. trans-Amide: This is an exceptionally effective bioisosteric pair. The 1,4-disubstituted triazole locks the substituents in a geometry that closely resembles the planar trans conformation of an amide bond.[3] The spatial arrangement of hydrogen bond acceptors (N3 of the triazole vs. the amide carbonyl) and the distance between substituents are highly comparable.[3][6]

  • 1,5-Disubstituted-1,2,3-Triazole vs. cis-Amide: While less common, the 1,5-substitution pattern provides a good mimic for the higher-energy cis-amide conformation, offering a strategy to lock a peptide or molecule into a specific turn-like structure.[6][13]

Caption: Structural and functional comparison of a trans-amide and a 1,4-triazole.

Comparative Data: Successful vs. Unsuccessful Replacements

The decision to replace an amide with a triazole must be validated experimentally, as the subtle electronic and steric differences can lead to unexpected outcomes.

Case Study Parent Compound (Amide) Triazole Bioisostere Biological Target Key Finding & Rationale
Vif Inhibitors [3][7]Structure 1 (IC₅₀ = 6 µM)Structure 2 (IC₅₀ = 1.2 µM)HIV-1 Viral Infectivity Factor (Vif)Successful: The triazole replacement led to a 5-fold increase in potency . The triazole likely maintained the critical interactions with the target protein while improving other properties like metabolic stability, demonstrating its effectiveness as an amide surrogate in this scaffold.[3][7]
CFTR Modulators [3]VX-809 Analog (Amide) VX-809 Analog (Triazole) Cystic Fibrosis Transmembrane Conductance RegulatorUnsuccessful: The triazole derivative displayed significantly decreased efficacy and was less metabolically stable than the parent amide. This highlights that despite geometric similarities, the precise electronic environment of the amide carbonyl was crucial for activity, and the triazole was an inadequate replacement.[3]
GPR88 Agonists [14]2-AMPP Analog (Amide) Compound 26 (1,2,3-Triazole) (EC₅₀ = 60 nM)GPR88 ReceptorSuccessful: Replacing an amide with various heterocycles showed the 1,2,3-triazole to be the most potent agonist . This enabled rapid SAR expansion via click chemistry, leading to a brain-penetrant probe with improved drug-like properties.[14]
Focus 2: The Ester & Lactone Bond Replacement

Similar to amides, esters and lactones are susceptible to hydrolysis by esterases. The 1,2,3-triazole has been successfully employed as a stable isostere for these functionalities.

  • Rationale: This replacement strategy has been used to create analogs of natural products like steganacin and podophyllotoxin, which contain a hydrolytically labile lactone ring. The resulting triazole derivatives maintained the core antitubulin properties of the parent compounds, albeit with somewhat lower potency, but with the presumed benefit of enhanced stability.[7]

Part 4: Experimental Guide: Synthesis and Evaluation Workflow

A robust bioisosteric replacement study requires a systematic workflow encompassing synthesis, in vitro characterization, and comparative analysis.

Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation & Comparison cluster_decision Analysis & Decision design 1. Design Identify labile moiety (e.g., amide). Design triazole replacement. synth_azide 2a. Synthesize Azide Precursor design->synth_azide synth_alkyne 2b. Synthesize Alkyne Precursor design->synth_alkyne synth_triazole 3. CuAAC 'Click' Reaction (1,2,3-Triazole Synthesis) synth_azide->synth_triazole synth_alkyne->synth_triazole potency 4. Potency Assay (IC₅₀/EC₅₀) Compare Parent vs. Analog synth_triazole->potency stability 5. Metabolic Stability Assay (Liver Microsomes, t₁/₂) Assess impact on stability. potency->stability physchem 6. Physicochemical Properties (Solubility, logP) Determine effect on drug-like properties. stability->physchem analysis 7. Data Analysis Was the replacement beneficial? physchem->analysis analysis->design Iterate / Optimize Proceed to In Vivo Proceed to In Vivo analysis->Proceed to In Vivo

Caption: A systematic workflow for a triazole bioisosteric replacement study.
Experimental Protocol 1: Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via CuAAC

This protocol describes a standard, reliable method for synthesizing the triazole core, which is central to these studies.

Objective: To couple an organic azide (R₁-N₃) with a terminal alkyne (R₂-C≡CH) to regioselectively form the 1,4-disubstituted-1,2,3-triazole.

Materials:

  • Organic Azide (1.0 eq)

  • Terminal Alkyne (1.0-1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05-0.1 eq)

  • Sodium Ascorbate (0.1-0.2 eq)

  • Solvent: t-BuOH/H₂O (1:1) or DMF/H₂O (1:1)

  • Reaction vessel, magnetic stirrer

Methodology:

  • Preparation: In a round-bottom flask, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to a concentration of approximately 0.1-0.5 M.

    • Causality: The use of a protic solvent system like t-BuOH/H₂O is common as it readily dissolves the reagents and the copper catalyst system.

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.15 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

    • Causality: Sodium ascorbate is a reducing agent that reduces the Cu(II) salt to the active Cu(I) catalytic species in situ. This is often more reliable and convenient than handling potentially unstable Cu(I) salts directly.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 1-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted-1,2,3-triazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol provides a framework for comparing the metabolic stability of the parent compound and its triazole analog.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound when incubated with liver microsomes.

Materials:

  • Parent compound and Triazole analog (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM) (e.g., 20 mg/mL stock)

  • NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation: Prepare a reaction mixture in a 96-well plate containing phosphate buffer and liver microsomes (final concentration 0.5-1.0 mg/mL). Pre-warm the plate at 37°C for 10 minutes.

  • Initiation: Add the test compound (parent or triazole analog) to the reaction mixture to a final concentration of 1 µM. Immediately add the NADPH regenerating system to initiate the metabolic reaction.

    • Causality: NADPH is a required cofactor for cytochrome P450 (CYP) enzymes, which are the primary drivers of Phase I metabolism in liver microsomes. The regenerating system ensures a constant supply of NADPH throughout the incubation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with an internal standard.

    • Causality: The cold acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins and serves to extract the remaining compound for analysis.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the remaining parent compound at each time point relative to the internal standard.

  • Data Processing: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life using the formula: t₁/₂ = 0.693 / k .

  • Comparison: Directly compare the calculated half-life of the parent amide compound with its triazole bioisostere. A significantly longer half-life for the triazole analog indicates a successful improvement in metabolic stability.

Part 5: Concluding Insights for the Practicing Scientist

The triazole ring is more than just a stable scaffold; it is a strategic tool for rationally modulating molecular properties. While it has proven to be an outstanding bioisostere for the trans-amide in numerous cases, it is not a universal solution.[14][15] As the CFTR modulator case demonstrates, the subtle electronic and conformational demands of a specific protein-ligand interaction may not tolerate the switch.[3]

Therefore, the decision to employ a triazole bioisostere must be driven by a clear hypothesis:

  • Is metabolic instability at an amide or ester bond a known or suspected liability?

  • Can the synthetic route accommodate the introduction of an azide and an alkyne?

  • Is the research program equipped to perform a head-to-head comparison of the parent compound and the triazole analog to validate the replacement?

By combining rational design with rigorous, comparative experimental validation, researchers can effectively leverage the power of the triazole moiety to overcome critical hurdles in drug development and accelerate the journey toward new therapeutics.

References

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - ResearchG
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.
  • Evaluation of 1,2,3-Triazoles as Amide Bioisosteres In Cystic Fibrosis Transmembrane Conductance Regulator Modulators VX-770 and VX-809 - PMC - PubMed Central.
  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - IRIS Unimore.
  • Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications - Intern
  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Rel
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Applic
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Public
  • (PDF)
  • 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - NIH.
  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC - PubMed Central.
  • Special Issue : Synthesis and Application of 1,2,3-Triazole Deriv
  • Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity - PubMed.
  • synthesis of 1,2,4 triazole compounds - ISRES.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry.
  • The Design and Application of Bioisosteres in Drug Design - ResearchG
  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application | Request PDF - ResearchG

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is as critical as understanding its potency.[1][2] The conserved nature of the ATP-binding site across the human kinome makes cross-reactivity a significant challenge, potentially leading to off-target toxicities or, in some cases, beneficial polypharmacology.[3][4][5] This guide provides an in-depth comparison of the cross-reactivity profile of the novel aminopyridine-based inhibitor, 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (hereafter designated Cpd-A ), against established alternatives. We will detail the causality behind state-of-the-art experimental methodologies for kinome-wide profiling, present a comparative analysis of the resulting data, and discuss the implications for the therapeutic potential of Cpd-A .

Introduction: The Imperative of Kinase Selectivity

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, recognized for its ability to form key hydrogen bond interactions within the ATP-binding pocket.[6] Compounds based on this core, such as Cpd-A , often show promise against specific kinase targets. Based on structural similarity to known inhibitors, Cpd-A is hypothesized to be a potent inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), a key node in cellular stress and inflammatory signaling pathways.[7][8][9]

However, promising on-target activity is only the first chapter of a compound's story. Unintended interactions with other kinases can lead to adverse effects or unforeseen toxicities.[10][11] Conversely, a well-characterized, multi-target profile can be therapeutically advantageous in complex diseases like cancer.[1] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of strategic drug development.[2][12] This guide will use Cpd-A as a case study to illustrate a robust, self-validating approach to generating and interpreting a kinase selectivity profile, comparing it with two hypothetical, structurally distinct p38 MAPK inhibitors: Cpd-B (a pyridinyl imidazole) and Cpd-C (a diaryl urea).

Methodologies for Comprehensive Cross-Reactivity Profiling

To generate a reliable selectivity profile, it is essential to employ methods that directly and quantitatively measure the interaction between the inhibitor and a broad panel of kinases. While various technologies exist, active site-directed competition binding assays have become a gold standard due to their robustness and scalability.[1][13][14]

Featured Platform: KINOMEscan™ Competition Binding Assay

For this guide, we will focus on the principles of the KINOMEscan™ platform (DiscoverX, now part of Eurofins), a widely adopted method for kinase inhibitor profiling.[13][15][16][17] This assay quantitatively measures the binding of a compound to a kinase's active site without the requirement for enzymatic activity, thus providing a direct measure of binding affinity (Kd).[14]

Causality Behind the Method: The core principle is competition.[14] An immobilized, active-site-directed ligand (the "bait") competes with the test compound (e.g., Cpd-A ) for binding to a specific kinase, which is tagged for detection (e.g., fused to T7 bacteriophage).[14] The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound. A highly potent compound will effectively outcompete the bait, resulting in a low signal. This approach is powerful because it measures direct binding, avoiding the complexities and potential artifacts of enzyme activity assays which can be influenced by ATP concentration, substrate choice, and post-translational modifications.[1][18]

Experimental Workflow: Profiling Cpd-A

The following protocol outlines the high-level steps for profiling a test compound against a large kinase panel.

Step-by-Step Protocol:

  • Compound Preparation: Solubilize Cpd-A , Cpd-B , and Cpd-C in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM). Perform serial dilutions to the desired screening concentration (typically 1 µM for initial broad screening).

  • Assay Plate Preparation: In a multi-well plate, combine the test compound dilutions with a panel of phage-tagged human kinases. Each well contains a different kinase target.

  • Competition Binding: Introduce an immobilized, broadly active kinase inhibitor (the bait) linked to a solid support (e.g., beads) into each well.

  • Equilibration: Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow the binding competition to reach equilibrium.

  • Washing: Wash the plates to remove unbound kinases and test compounds. Only kinases bound to the immobilized bait will remain.

  • Quantification: Quantify the amount of phage-tagged kinase remaining on the solid support using quantitative PCR (qPCR).

  • Data Analysis: Calculate the "% Control" for each kinase interaction, where a lower percentage indicates stronger binding of the test compound. This is typically calculated as: (test compound signal - negative control) / (DMSO control - negative control) * 100.

  • Kd Determination (Follow-up): For significant "hits" (e.g., <10% of control), perform dose-response experiments with an 11-point dilution series to accurately calculate the dissociation constant (Kd).

G cluster_prep Preparation cluster_assay Competition Assay cluster_data Data Analysis Compound Test Compound (Cpd-A) 1µM in DMSO Kinase Phage-Tagged Kinase (e.g., p38α) Mix Combine & Equilibrate Compound->Mix Bait Immobilized Ligand (Solid Support) Kinase->Mix Bait->Mix Wash Wash Unbound Mix->Wash Elute Quantify Bound Kinase (qPCR) Wash->Elute Calculate Calculate % Control vs DMSO Elute->Calculate Kd Determine Kd for Hits Calculate->Kd

Caption: High-level workflow for a competition binding assay.

Comparative Data Analysis

To provide a clear comparison, Cpd-A , Cpd-B , and Cpd-C were screened against a panel of 9 representative kinases, including the primary target (p38α) and kinases from different families known for off-target interactions.

Target KinaseKinase FamilyCpd-A (% Ctrl @ 1µM)Cpd-B (% Ctrl @ 1µM)Cpd-C (% Ctrl @ 1µM)
MAPK14 (p38α) CMGC 0.5 1.1 0.8
MAPK1 (ERK2)CMGC859245
JNK1CMGC657833
CDK2CMGC919588
ABL1TK882.594
SRCTK728.085
LCKTK811590
VEG FR2 (KDR)TK4.5651.5
PI3KαLipid Kinase989997

Data are hypothetical for illustrative purposes. % Ctrl = Percent of DMSO Control; a lower value indicates stronger binding.

Interpretation of Selectivity Profiles

The data table reveals distinct cross-reactivity profiles for the three inhibitors, despite their shared primary target.

  • Cpd-A (Our Compound): Demonstrates exceptional selectivity for p38α. The only significant off-target interaction is with VEGFR2, another therapeutically relevant target in oncology and angiogenesis. This dual activity could be beneficial in certain disease contexts. Its minimal interaction with other MAP kinases (ERK2, JNK1) and Src-family kinases (SRC, LCK) suggests a lower potential for common off-target toxicities associated with less selective inhibitors.

  • Cpd-B (Pyridinyl Imidazole): While potent against p38α, this compound exhibits significant cross-reactivity with the Abelson tyrosine kinase (ABL1) and Src-family kinases (SRC, LCK). This profile is common for this structural class and can lead to toxicities if not carefully managed. Such a profile might be advantageous for certain leukemias where both ABL and p38 pathways are dysregulated, but it represents a liability for inflammatory disease indications where high selectivity is paramount.

  • Cpd-C (Diaryl Urea): This compound shows potent activity against p38α and VEGFR2, similar to Cpd-A . However, it also displays moderate binding to other CMGC family members, JNK1 and ERK2. This broader activity within the MAPK family could lead to more complex biological outcomes and a narrower therapeutic window compared to Cpd-A .

G Cpd-A Cpd-A p38a p38α Cpd-A->p38a Potent VEGFR2 VEGFR2 Cpd-A->VEGFR2 Potent Cpd-B Cpd-B Cpd-B->p38a Potent ABL1 ABL1 Cpd-B->ABL1 Potent SRC SRC Cpd-B->SRC Potent Cpd-C Cpd-C Cpd-C->p38a Potent Cpd-C->VEGFR2 Potent JNK1 JNK1 Cpd-C->JNK1 Moderate

Caption: Target interaction map for Cpd-A, Cpd-B, and Cpd-C.

Conclusion and Strategic Implications

This comparative guide demonstrates that while multiple compounds can exhibit high potency for a primary target, their cross-reactivity profiles can differ dramatically. The selectivity of This compound (Cpd-A) is its defining feature.

  • Superior Selectivity: Compared to the alternatives, Cpd-A offers a much cleaner profile, minimizing interactions with kinases frequently associated with off-target effects. This makes it a superior candidate for indications where target specificity is critical, such as chronic inflammatory diseases.

  • Potential for Dual-Targeting: The potent, co-selective binding to p38α and VEGFR2 presents an opportunity for development in oncology, where hitting both inflammation and angiogenesis pathways could provide a synergistic therapeutic effect.

  • Informed Drug Development: The data generated through this systematic profiling provides an invaluable roadmap for the next steps in development. It allows for the rational design of in vivo studies, helps predict potential safety liabilities, and builds a strong foundation for the compound's eventual clinical positioning.

References

  • Bamborough, P., & Drewry, D. (2008). High-throughput kinase profiling as a platform for drug discovery. Nature Reviews Drug Discovery. [Link]

  • Mani, C., et al. (2019). X-ReactKIN, a new machine learning approach that extends the modeling and virtual screening of individual protein kinases to a system level in order to construct a cross-reactivity virtual profile for the human kinome. PLoS Computational Biology. [Link]

  • Metz, J. T., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery. [Link]

  • ResearchGate. (n.d.). 2D structures of p38 MAPK inhibitors in clinical trials. ResearchGate. [Link]

  • Munoz, L., & Ammit, A. J. (2022). Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation. Current Cancer Drug Targets. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

  • Vieth, M., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. [Link]

  • Lebak, J. H., et al. (2004). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Journal of Biomolecular Screening. [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • ResearchGate. (n.d.). Competition binding assay for measuring the interaction between unlinked, unmodified ('free') small molecules and kinases. ResearchGate. [Link]

  • ResearchGate. (n.d.). Kinase binding activity analysis using DiscoverX Kinomescan profiling. ResearchGate. [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Business Wire. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]

  • Lu, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • DiscoveRx. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. DiscoveRx. [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

  • Ventura, J. J., & Nebreda, Á. R. (2006). Protein kinases and phosphatases as therapeutic targets in cancer. Clinical and Translational Oncology. [Link]

  • Lanning, M. E., et al. (2014). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. [Link]

  • Scholl, C., et al. (2015). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS Chemical Biology. [Link]

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. [Link]

  • Probst, D. T., & Sintim, H. O. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Probst, D. T., & Sintim, H. O. (2024). Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Zeid, T. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Journal of Saudi Chemical Society. [Link]

  • Bittner, S., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. [Link]

  • Wodtke, R., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank. [Link]

Sources

A Researcher's Guide to Quantum Mechanical Investigations of Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Substituted pyridine derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and functional materials.[1] Their biological activity and physical properties are intrinsically linked to their electronic structure. Quantum mechanical (QM) investigations offer a powerful lens to understand and predict these properties, accelerating the design of novel molecules with desired functionalities. This guide provides an in-depth comparison of common QM methodologies, supported by experimental data, to aid researchers in this dynamic field.

The Ascendancy of Density Functional Theory (DFT)

For the study of substituted pyridine derivatives, Density Functional Theory (DFT) has emerged as the preeminent computational method, striking an optimal balance between accuracy and computational cost.[1][2] DFT methods are routinely used to predict a wide array of molecular properties, including:

  • Optimized Geometries: Accurate prediction of bond lengths, bond angles, and dihedral angles.[3]

  • Vibrational Frequencies: Simulation of Infrared (IR) and Raman spectra.[3]

  • Electronic Properties: Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are fundamental to understanding chemical reactivity.[3][4]

  • Molecular Electrostatic Potential (MEP): Identification of electron-rich and electron-poor regions, offering insights into intermolecular interactions and potential sites for chemical reactions.[3][5][6]

The workhorse of DFT studies on pyridine derivatives is the B3LYP functional , often paired with Pople-style basis sets like 6-311++G(d,p) .[4][7][8][9][10] This combination has consistently demonstrated its reliability in reproducing experimental data.[9][10]

Comparing Computational Approaches: DFT vs. Hartree-Fock

While DFT is the most popular choice, it is instructive to compare its performance with the foundational ab initio method, Hartree-Fock (HF).

FeatureDensity Functional Theory (DFT)Hartree-Fock (HF)
Electron Correlation Includes electron correlation effects through the exchange-correlation functional.Neglects electron correlation, treating electron-electron repulsion in an averaged way.
Accuracy Generally provides more accurate results for molecular geometries and vibrational frequencies that are in better agreement with experimental data.[9][11]Can be less accurate, particularly for systems where electron correlation is significant. However, in some specific cases, like certain zwitterionic systems, HF has shown better performance than some DFT functionals.[12]
Computational Cost More computationally intensive than HF, but manageable for most pyridine derivatives on modern computing hardware.Less computationally demanding than DFT, making it suitable for very large systems or high-throughput screening.

A study on 2-amino-3-, 4-, and 5-nitropyridine found that the scaled B3LYP method was superior to the scaled HF method for predicting both vibrational frequencies and geometric parameters.[9] Conversely, for certain pyridinium benzimidazolate zwitterions, the HF method was more effective in reproducing experimental data compared to several DFT methodologies, suggesting that the localization of electrons in HF can be advantageous in specific chemical contexts.[12]

The Crucial Role of the Basis Set

The choice of basis set is as critical as the choice of computational method. Larger, more flexible basis sets that include polarization and diffuse functions, such as 6-311++G(d,p) , are generally recommended for accurate calculations on pyridine derivatives.[9][10] These functions are essential for describing the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding. Studies have shown that larger, diffuse basis sets provide better agreement with experimental momentum profiles of pyridine's frontier orbitals.[11]

Key Molecular Properties and Their Significance

Quantum mechanical calculations provide a wealth of information about the electronic structure and reactivity of substituted pyridine derivatives. Here are some of the most important calculated properties and their interpretations:

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key players in chemical reactions.

  • HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.[1]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive.[13]

The distribution of the HOMO and LUMO across the molecule reveals the regions most likely to be involved in electron donation and acceptance, respectively.[14]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions and predicting reactive sites.[5][15]

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In pyridine derivatives, these regions are often located around the nitrogen atom and other electronegative substituents.[6][16]

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack.[6][16]

MEP analysis has been successfully used to predict the susceptibility of substituted pyridines to N-oxidation and to understand their biological activity.[5]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[17][18] It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs.[17][18] Key insights from NBO analysis include:

  • Hybridization of Atomic Orbitals: Describes the character of the orbitals involved in bonding.

  • Charge Transfer and Delocalization: Quantifies the interactions between filled (donor) and empty (acceptor) orbitals, which represent electron delocalization and contribute to molecular stability.[7][17] This is often evaluated using second-order perturbation theory.[7][19]

Experimental Validation: The Ground Truth

Computational results must always be benchmarked against experimental data to ensure their validity.[3] For substituted pyridine derivatives, common experimental techniques for validation include:

  • X-ray Crystallography: Provides precise measurements of bond lengths and angles in the solid state, which can be directly compared with optimized geometries from QM calculations.[10]

  • FT-IR and FT-Raman Spectroscopy: Experimental vibrational spectra can be compared with the calculated frequencies to validate the computational method and aid in the assignment of vibrational modes.[20][21]

  • UV-Vis Spectroscopy: The calculated electronic transitions can be correlated with the absorption maxima observed in experimental UV-Vis spectra.[22]

  • NMR Spectroscopy: While not a direct output of most QM calculations, predicted electronic environments can be correlated with experimental chemical shifts.[16]

Excellent agreement between calculated and experimental data has been reported for numerous substituted pyridine derivatives, validating the use of DFT methods for these systems.[10][23][24]

A Practical Workflow for Quantum Mechanical Investigations

The following diagram illustrates a typical workflow for the quantum mechanical investigation of a substituted pyridine derivative.

Caption: A typical workflow for the quantum mechanical investigation of substituted pyridine derivatives.

Step-by-Step Experimental Protocol: A DFT Calculation Example

  • Structure Preparation: The 3D structure of the substituted pyridine derivative is constructed using molecular modeling software such as GaussView or Avogadro.[1]

  • Input File Generation: An input file is created for the QM software (e.g., Gaussian) specifying the atomic coordinates, charge, multiplicity, the chosen computational method (e.g., B3LYP), and basis set (e.g., 6-311++G(d,p)).

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface.[1]

  • Frequency Calculation: A frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.[1]

  • Property Calculations: Single-point energy calculations are then performed on the optimized geometry to obtain various electronic properties, including HOMO-LUMO energies, molecular electrostatic potential, and the wavefunction for NBO analysis.[1]

Conclusion

Quantum mechanical investigations, particularly those employing DFT with the B3LYP functional and a suitable basis set, are indispensable tools for the modern researcher in medicinal chemistry and materials science. By providing detailed insights into the electronic structure and reactivity of substituted pyridine derivatives, these computational methods enable the rational design of new molecules with enhanced properties. The synergy between computational predictions and experimental validation is key to accelerating the discovery and development of next-generation pharmaceuticals and functional materials.

References

  • Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. PubMed. Available at: [Link]

  • Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Oberlin College and Conservatory. Available at: [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC - NIH. Available at: [Link]

  • Acidity Study on 3-Substituted Pyridines. MDPI. Available at: [Link]

  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. R Discovery. Available at: [Link]

  • Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal. ResearchGate. Available at: [Link]

  • Green Synthesis, SC-XRD, Non-Covalent Interactive Potential and Electronic Communication via DFT Exploration of Pyridine-Based Hydrazone. MDPI. Available at: [Link]

  • MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j). ResearchGate. Available at: [Link]

  • Natural Bond Orbital (NBO) Analysis. University of Regensburg. Available at: [Link]

  • Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. ResearchGate. Available at: [Link]

  • First Principle Analysis on Pyridine Amide Derivatives... Research Square. Available at: [Link]

  • Density Functional Theory Study of the Hydrogen-Bonded Pyridine−H2O Complex: A Comparison with RHF and MP2 Methods and with Experimental Data. ACS Publications. Available at: [Link]

  • Investigation of linear and nonlinear optical properties of 3, 6 –bis pyridine-1, 2, 4, 5 –tetrazine: a high nitrogen-energetic material. Taylor & Francis Online. Available at: [Link]

  • Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. PubMed Central. Available at: [Link]

  • Ab Initio Hartree-Fock and Density Functional Theory Study on Molecular Structures, Energies, and Vibrational Frequencies of 2-Amino-3-, 4-, and 5-Nitropyridine. ResearchGate. Available at: [Link]

  • Structural and Computational Analysis of a Triclinic Pentafluorophenylurea Based Pyridine Derivative: A DFT-Based Approach. Chemical Methodologies. Available at: [Link]

  • Electron densities for the outer valence orbitals of pyridine: Comparison of EMS measurements with near Hartree-Fock limit and density functional theory calculations. ResearchGate. Available at: [Link]

  • Computational and Theoretical Chemistry: A. Ebrahimi, S.M. Habibi-Khorasani, M. Jahantab. Scribd. Available at: [Link]

  • Optimized structure and HOMO/LUMO distribution of Py-Br. ResearchGate. Available at: [Link]

  • Density Functional Theory Study of the Hydrogen-Bonded Pyridine - H>2>O Complex: A Comparison with RHF and MP2 Methods and with Experimental Data. University of Arizona. Available at: [Link]

  • ISSN 2320-5407 International Journal of Advanced Research (2013), Volume 1, Issue 9, 531-538. International Journal of Advanced Research. Available at: [Link]

  • Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. Taylor & Francis Online. Available at: [Link]

  • Schematic representation of HOMO and LUMO molecular orbital of pyridine... ResearchGate. Available at: [Link]

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate. Available at: [Link]

  • NBO representation of some selected pyridine dimers. The second-order... ResearchGate. Available at: [Link]

  • Vibrational spectra, X‐ray and molecular structure of 1H‐ and 3H‐imidazo[4,5‐b]pyridine and their methyl derivatives: DFT quantum chemical calculations. ResearchGate. Available at: [Link]

  • Natural bond orbital. Wikipedia. Available at: [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. Available at: [Link]

  • Natural Atomic and Molecular Orbitals. Materials Project Documentation. Available at: [Link]

  • Synthesis and Quantum Chemical Study of Novel Pyridine Derivative Derived from N-Substituted Coumarin. ResearchGate. Available at: [Link]

  • Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics. PMC - PubMed Central. Available at: [Link]

  • A Brief View on Pyridine Compounds. Open Access Journals. Available at: [Link]

  • Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material. RSC Publishing. Available at: [Link]

  • Synthesis and DFT computations on structural, electronic and vibrational spectra, RDG analysis and molecular docking of novel Anti COVID-19 molecule 3, 5 Dimethyl Pyrazolium 3, 5 Dichloro Salicylate. PMC - PubMed Central. Available at: [Link]

  • Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. MDPI. Available at: [Link]

  • (PDF) Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. ResearchGate. Available at: [Link]

  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. MDPI. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide for the Proper Disposal of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine (CAS RN: 1832583-43-3). As a Senior Application Scientist, my objective is to synthesize regulatory standards with practical laboratory experience to ensure that researchers, scientists, and drug development professionals can manage this chemical waste stream safely, responsibly, and in full compliance with environmental regulations. Adherence to these protocols is critical for protecting personnel and minimizing environmental impact.

Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is a halogenated, nitrogen-rich heterocyclic compound. While comprehensive toxicological data may be limited, the available hazard information and the chemical's structural motifs—a chlorinated pyridine and a triazole ring—necessitate its classification as a hazardous substance.[1][2] The triazole moiety is found in many biologically active compounds, including fungicides, and chlorinated pyridines are recognized as hazardous materials.[3][4]

The primary risks associated with this compound involve acute toxicity upon ingestion or inhalation and irritation to the skin and eyes.[1] Therefore, all handling and disposal operations must be predicated on the assumption that this material is hazardous, as mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7]

Quantitative Hazard Summary

The following table summarizes the known hazard classifications for this compound.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Acute Toxicity, OralH302: Harmful if swallowedWarning GHS07
Acute Toxicity, InhalationH332: Harmful if inhaledWarning GHS07
Skin IrritationH315: Causes skin irritationWarning GHS07
Eye IrritationH319: Causes serious eye irritationWarning GHS07

Data sourced from supplier safety information.[1]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, the implementation of stringent safety controls is mandatory. The goal is to minimize exposure through engineering controls, administrative procedures, and appropriate PPE.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and containerizing waste, must be conducted within a properly functioning and certified chemical fume hood.[2][8] This is the primary defense against the inhalation of harmful dust or aerosols.

  • Personal Protective Equipment (PPE) : The minimum required PPE includes:

    • Eye Protection : Chemical safety goggles or a face shield must be worn to prevent contact with the eyes.[3]

    • Hand Protection : Chemically resistant gloves, such as nitrile rubber, are required. Gloves should be inspected before use and changed immediately if contamination occurs.[2]

    • Body Protection : A fully buttoned, flame-retardant laboratory coat must be worn to protect against skin contact.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process that complies with the EPA's Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave".[5][9]

Step 1: Waste Characterization and Segregation
  • Characterization : this compound is classified as a halogenated organic solid waste . This classification is critical because halogenated and non-halogenated waste streams are often incinerated under different conditions and at different costs.[10]

  • Segregation :

    • Designate a specific waste container for "Halogenated Organic Solids."

    • Do Not mix this waste with non-halogenated organic waste, aqueous waste, strong oxidizing agents, or acids.[11][12] Co-mingling of incompatible waste streams can lead to dangerous chemical reactions and creates a complex, expensive disposal challenge.[6]

Step 2: Containerization and Labeling
  • Container Selection : Use a container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar for solids), and has a secure, leak-proof screw-top lid.[5][13]

  • Labeling : The moment the first particle of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" .[2]

    • The full chemical name: "this compound" . Avoid using abbreviations or formulas.

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Area (SAA) : Waste containers must be kept at or near the point of generation in a designated SAA.[14] The container must remain closed at all times except when actively adding waste.[5] Open waste containers are a common and serious regulatory violation.[5]

  • Storage Conditions : Store the sealed waste container in a cool, dry, well-ventilated area away from heat, sparks, or open flames.[12] Ensure it is segregated from incompatible materials.

Step 4: Final Disposition
  • Professional Disposal : The final disposal of hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][10]

  • Requesting Pickup : Once the waste container is full or is no longer needed, follow your institution's procedures to request a waste pickup. Provide the EHS office with a copy of the Safety Data Sheet (SDS) if available.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

Disposal workflow for the subject compound.

Spill and Emergency Procedures

Accidental releases must be managed promptly and safely.

  • In Case of a Small Spill :

    • Evacuate all non-essential personnel from the immediate area.[2]

    • Wearing the full PPE described in Section 2, prevent the further spread of the material.[2]

    • Absorb or cover the spill with an inert, dry material such as vermiculite, sand, or commercial sorbent.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[2]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Emergency Contacts : In case of a large spill or personal exposure, immediately contact your institution's emergency services and your Principal Investigator or laboratory supervisor.

Regulatory Framework

The procedures outlined in this guide are designed to comply with key federal regulations that govern laboratory safety and hazardous waste management in the United States.

  • OSHA 29 CFR 1910.1450 : Known as the "Laboratory Standard," this regulation requires employers to create and implement a written Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[7][8][15] This includes establishing standard operating procedures for waste disposal.[15]

  • EPA 40 CFR Parts 260-273 : Under the authority of RCRA, these regulations establish the comprehensive framework for managing hazardous waste, including identification, generation, transportation, and disposal.[5][9][14] All personnel who generate hazardous waste must be trained on these procedures.[14]

By integrating these expert-validated procedures and regulatory requirements into your daily laboratory operations, you build a culture of safety and ensure that your critical research is conducted with the utmost responsibility.

References

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from US Bio-Clean website: [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from Purdue University Radiological and Environmental Management website: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard. OSHA FactSheet. Retrieved from OSHA website: [Link]

  • Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from EPA website: [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from AEG Environmental website: [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA website: [Link]

  • Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from EPA website: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-2-chloropyridine, 96%. Retrieved from Cole-Parmer website: [Link]

  • Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from Missouri S&T website: [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from University of Wisconsin-Madison Facilities Planning & Management website: [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from WSU website: [Link]

  • University of St Andrews. (2021, June 8). Guidance on hazardous waste disposal and recycling of wastes. Retrieved from University of St Andrews website: [Link]

  • Health and Safety Executive. (2025). Residues Assessments for Triazole Derivative Metabolites. Retrieved from HSE website: [Link]

  • Zhang, Y., et al. (2025). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry. [Link]

  • Zhang, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Frontiers in Chemistry. [Link]

  • Wikipedia. (n.d.). Triazole. Retrieved from Wikipedia: [Link]

  • Al-Masoudi, N. A., et al. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ. [Link]

Sources

Personal protective equipment for handling 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine in a laboratory setting. The information herein is targeted toward researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential risks.

Hazard Assessment and Recognition

A supplier has classified the compound with the following hazard statements:

  • H302: Harmful if swallowed[2].

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H332: Harmful if inhaled[2].

Given these potential hazards, a risk-based approach to handling is imperative, following the RAMP principle: R ecognize hazards, A ssess the risks, M inimize the risks, and P repare for emergencies[3].

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is a critical control measure to protect laboratory personnel from potential exposure.[4][5] The following PPE is required when handling this compound.

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles are mandatory at all times in the laboratory where this compound is handled[6][7][8]. Safety glasses must have side shields to offer adequate protection[9].

  • High-Risk Operations: When there is a significant risk of splashes, such as during transfers of large volumes or when handling the material under pressure, a full-face shield should be worn in addition to safety goggles[9].

  • Laboratory Coat: A flame-resistant lab coat that extends to the knees is required to protect against incidental skin contact and small splashes[10][11]. The lab coat should be fully buttoned[12].

  • Gloves: Due to the lack of specific glove breakthrough time data for this compound, a conservative approach is necessary.

    • Incidental Contact (Solid Handling, Weighing): For handling small quantities of the solid compound, double-gloving with disposable nitrile gloves is the minimum requirement[9]. Nitrile gloves offer limited protection and must be removed and replaced immediately upon any known or suspected contact[9].

    • Extended Contact (Solution Handling, Purification): For operations involving solutions of the compound or extended handling periods, more robust gloves are recommended. Based on data for similar heterocyclic compounds like pyridine, butyl rubber or polyvinyl alcohol (PVA) gloves are preferable[12]. If these are not available, wearing Silver Shield gloves under disposable nitrile gloves can provide additional protection[9]. Always inspect gloves for any signs of degradation or perforation before use[13].

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in all laboratory areas[11].

All handling of this compound, especially weighing of the solid or transfers that could generate dust or aerosols, must be conducted within a certified chemical fume hood[12][14]. If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be in place, including medical clearance, fit-testing, and training[7][8][12]. For dusts, a NIOSH-approved respirator with a P3 filter is recommended.

Table 1: Summary of PPE Requirements for Laboratory Operations

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Transport Safety GogglesNitrile Gloves (single pair)Lab CoatNot typically required
Weighing (Solid) Safety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation Safety GogglesDouble Nitrile or Butyl Rubber GlovesLab CoatChemical Fume Hood
Reaction Setup/Workup Safety Goggles & Face ShieldDouble Nitrile or Butyl Rubber GlovesLab CoatChemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Butyl Rubber GlovesLab CoatNIOSH-approved respirator (as needed)

Procedural Guidance: Donning and Doffing PPE

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Safety Goggles / Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Safety Goggles / Face Shield f2->f3 f4 4. Respirator (if required) f3->f4 wash_out Wash Hands Thoroughly f4->wash_out wash_in Wash Hands wash_in->d1

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.